1-Ethyl-1H-indole-3-carbaldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-ethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYZLQXRALDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344738 | |
| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58494-59-0 | |
| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its indole scaffold is a common motif in numerous natural products and pharmaceuticals, while the reactive aldehyde group at the C3 position serves as a crucial handle for a wide array of chemical transformations.[3] This compound is a key intermediate in the synthesis of various biologically active molecules, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Furthermore, its conjugated structure lends itself to applications in the development of fluorescent dyes and optoelectronic materials.[1][2]
This guide provides an in-depth exploration of the primary synthetic pathway for this compound, focusing on the Vilsmeier-Haack reaction. It will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss alternative synthetic strategies.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5] This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which possesses the highest electron density.[6] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[4][7]
Causality Behind Experimental Choices
The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is underpinned by several key factors:
-
High Regioselectivity: The reaction demonstrates excellent selectivity for the C3 position of the indole nucleus, minimizing the formation of unwanted isomers.[6] This is a direct consequence of the electronic properties of the indole ring, where the C3 position is most susceptible to electrophilic attack.
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, making it compatible with a variety of functional groups.[5]
-
High Yields: The Vilsmeier-Haack formylation of indoles is known to produce high yields of the desired aldehyde product.[4][8]
-
Readily Available Reagents: The reagents required for the Vilsmeier-Haack reaction, namely DMF and POCl₃, are common, inexpensive, and readily available laboratory chemicals.
Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[7][9]
-
Formation of the Vilsmeier Reagent (Chloroiminium Ion): N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate ion to generate the highly electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion.[6][7]
-
Electrophilic Attack and Formylation: The electron-rich C3 position of 1-ethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the indole ring and forms a cationic intermediate.[6]
-
Aromatization and Hydrolysis: Aromatization is restored through the elimination of a proton. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final product, this compound.[7]
Visualizing the Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack Reaction Workflow.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | 10604-48-5 | Starting material |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive and moisture-sensitive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade recommended |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | For quenching and neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction and chromatography |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |
Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation of 1-Ethyl-1H-indole: Dissolve 1-ethyl-1H-indole in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the mixture is alkaline.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.[1]
Characterization Data
The synthesized this compound can be characterized by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[10] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[10] |
| ESI-MS | [M+H]⁺ 174.[10] |
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction is the most common method, other strategies exist for the synthesis of indole-3-carbaldehydes.
Catalytic Vilsmeier-Haack Type Reactions
Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction.[11][12] These methods aim to reduce the use of stoichiometric and hazardous reagents like POCl₃. For instance, a catalytic cycle involving P(III)/P(V)=O has been reported for the formylation of indoles, offering a milder and more sustainable approach.[12]
Other Formylation Methods
Other formylation methods for indoles include the Duff reaction and the Reimer-Tiemann reaction, although these are generally less efficient and regioselective for the C3 position compared to the Vilsmeier-Haack reaction.
Conclusion
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a robust and high-yielding method with excellent regioselectivity. Understanding the underlying mechanism and the rationale for experimental choices is crucial for successful synthesis. As the demand for novel indole-based compounds in drug discovery and materials science continues to grow, the optimization and development of efficient and sustainable synthetic routes to key intermediates like this compound will remain an area of active research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde from Indole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-Ethyl-1H-indole-3-carbaldehyde, a valuable heterocyclic compound, commencing from indole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delineates a robust two-step synthetic strategy, encompassing the N-ethylation of the indole nucleus followed by a regioselective formylation at the C3 position. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to ensure reproducibility and scalability. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a cornerstone in medicinal chemistry. The functionalization of the indole ring system is a pivotal step in the development of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of more complex molecules, with the ethyl group at the N1 position and the formyl group at the C3 position providing handles for further chemical modifications.[1]
Synthetic Strategy: A Two-Step Approach
The most logical and widely adopted strategy for the synthesis of this compound from indole involves a two-step sequence:
-
N-Ethylation of Indole: Introduction of an ethyl group at the nitrogen atom (N1) of the indole ring.
-
Formylation of 1-Ethyl-1H-indole: Regioselective introduction of a formyl group (-CHO) at the electron-rich C3 position.
This approach allows for precise control over the substitution pattern and generally proceeds with high yields.
Figure 1: Overall synthetic workflow from Indole to this compound.
Step 1: N-Ethylation of Indole
The initial step involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an ethylating agent. The acidity of the N-H proton in indole (pKa ≈ 17) necessitates the use of a sufficiently strong base to generate the indolyl anion.[2]
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The base abstracts the acidic proton from the indole nitrogen, forming a resonance-stabilized indolyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent, leading to the formation of the N-ethylated product.
The choice of base and solvent is critical to ensure efficient deprotonation and minimize side reactions. Strong bases like sodium hydride (NaH) are commonly employed in anhydrous aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] The use of anhydrous conditions is crucial to prevent the quenching of the base and the indolyl anion by water.[4]
Experimental Protocol: N-Ethylation of Indole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | 117.15 | 10.0 g | 0.085 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.1 g | 0.102 |
| Ethyl Iodide | 155.97 | 19.9 g (10.2 mL) | 0.128 |
| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Add 100 mL of anhydrous DMF to the flask.
-
Dissolve indole in 50 mL of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add 200 mL of water and 200 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-ethyl-1H-indole as a colorless oil.
Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[5][6] It introduces a formyl group (-CHO) regioselectively at the C3 position of the indole ring.[6]
Mechanistic Insights
The reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a chloroiminium ion, known as the Vilsmeier reagent.[7][8][9] This electrophilic species is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-ethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent.[10] This leads to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[7][8]
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction on 1-Ethyl-1H-indole.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Ethyl-1H-indole | 145.21 | 10.0 g | 0.069 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.6 g (7.6 mL) | 0.082 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Sodium Acetate | 82.03 | As needed | - |
| Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may result in a color change and the formation of a solid.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-ethyl-1H-indole in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
A precipitate of the product should form. Stir the mixture for an additional 30 minutes.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Indole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |
| 4-Methylindole | 4-Methylindole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | 8 | 90 | [6] |
| 5-Methylindole | 5-Methylindole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | - | - | [6] |
Note: The yields presented are for the formylation of indole and substituted indoles, which are expected to be comparable for 1-ethyl-1H-indole under optimized conditions.
Conclusion
The synthesis of this compound from indole is a well-established and efficient process that relies on two fundamental organic transformations: N-alkylation and Vilsmeier-Haack formylation. By carefully controlling the reaction conditions and understanding the underlying mechanisms, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Vilsmeier haack rxn | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-indole-3-carbaldehyde, with the CAS number 58494-59-0, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its indole core, functionalized with an ethyl group at the nitrogen atom and a formyl group at the 3-position, imparts a unique combination of reactivity and biological relevance. This guide provides a comprehensive overview of its synthesis, spectral characterization, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-3 position makes this compound a valuable intermediate for creating derivatives with diverse biological activities, including potential anti-cancer and anti-inflammatory properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 58494-59-0[1] |
| Molecular Formula | C₁₁H₁₁NO[1] |
| Molecular Weight | 173.21 g/mol [2] |
| Appearance | Yellow solid[1] |
| Purity | ≥ 95% (NMR)[1] |
| Storage | Store at 0-8°C[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: N-ethylation of indole followed by formylation at the C-3 position, commonly via the Vilsmeier-Haack reaction.[3]
Step 1: N-Ethylation of Indole
The first step involves the alkylation of the indole nitrogen with an ethylating agent.
Reaction:
Step 2: Vilsmeier-Haack Formylation
The second step is the formylation of the electron-rich C-3 position of 1-ethyl-1H-indole using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
Reaction Mechanism:
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[5] This reagent is then attacked by the electron-rich indole at the C-3 position to form an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.[5]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol
Step 1: Synthesis of 1-Ethyl-1H-indole
-
To a solution of indole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH) or potassium hydroxide (KOH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-indole.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool it to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Add a solution of 1-ethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR (400 MHz, CDCl₃): [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.01 | s | 1H | CHO |
| 8.31 | d, J = 8.2 Hz | 1H | Ar-H |
| 7.75 | s | 1H | Ar-H |
| 7.38 | t, J = 7.5 Hz | 1H | Ar-H |
| 7.36 – 7.33 | m | 1H | Ar-H |
| 7.31 | d, J = 7.1 Hz | 1H | Ar-H |
| 4.24 | q, J = 7.3 Hz | 2H | N-CH₂ |
| 1.56 | t, J = 7.3 Hz | 3H | CH₃ |
¹³C NMR (101 MHz, CDCl₃): [6]
| Chemical Shift (δ, ppm) | Assignment |
| 184.47 | C=O |
| 137.55 | Ar-C |
| 137.02 | Ar-C |
| 125.50 | Ar-C |
| 122.89 | Ar-C |
| 122.13 | Ar-C |
| 118.14 | Ar-C |
| 109.98 | Ar-C |
| 41.89 | N-CH₂ |
| 15.05 | CH₃ |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.
-
ESI-MS: [M+H]⁺ 174[6]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2975-2850 | Medium | C-H stretching (aliphatic) |
| ~1670-1650 | Strong | C=O stretching (aldehyde) |
| ~1600, ~1470 | Medium-Weak | C=C stretching (aromatic) |
| ~1350 | Medium | C-N stretching |
Chemical Reactivity
The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich indole ring.
-
Aldehyde Group Reactions: The formyl group can undergo a variety of classical aldehyde reactions, such as oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, Henry reactions) to form C-C bonds.[7]
-
Reactions at the Indole Ring: While the 3-position is functionalized, further electrophilic substitution on the benzene ring of the indole nucleus is possible, typically at the C-5 or C-6 positions, depending on the reaction conditions and directing effects of the existing substituents.
Applications
This compound is a valuable intermediate in several areas of chemical research and development.
-
Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The indole nucleus is a common scaffold in drugs, and modifications at the N-1 and C-3 positions can be used to modulate pharmacological activity.
-
Organic Synthesis: As a bifunctional molecule, it is a versatile building block for the construction of more complex heterocyclic systems and natural product analogues.[1]
-
Materials Science: The compound and its derivatives have applications in the development of dyes, pigments, and fluorescent probes for biological imaging.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.[8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8][9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Unraveling the Therapeutic Potential of 1-Ethyl-1H-indole-3-carbaldehyde: A Guide to its Synthetic Utility and the Mechanistic Landscape of its Derivatives
Abstract
1-Ethyl-1H-indole-3-carbaldehyde has emerged not as a direct therapeutic agent, but as a pivotal molecular scaffold in medicinal chemistry. Its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of biologically active indole derivatives. This technical guide provides an in-depth exploration of the known biological activities of the parent indole-3-carbaldehyde structure and delineates the anticipated mechanisms of action of derivatives synthesized from this compound. We will delve into the synthetic pathways, key experimental protocols, and the mechanistic insights that empower researchers and drug development professionals to leverage this compound in the quest for novel therapeutics.
Introduction: The Strategic Importance of this compound in Drug Discovery
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of therapeutic applications.[1] this compound is a key building block in this domain, prized for its reactivity that allows for the facile synthesis of more complex molecules.[2] The presence of the ethyl group at the N1 position of the indole ring can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. While direct data on the mechanism of action of this compound is scarce, its significance is underscored by the potent biological activities of the compounds it helps create, including those with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3]
The Biological Landscape of the Parent Scaffold: Indole-3-carbaldehyde
To understand the potential of this compound, it is instructive to examine the known biological activities of its parent compound, indole-3-carbaldehyde.
Aryl Hydrocarbon Receptor (AhR) Agonism
Indole-3-carbaldehyde is a naturally occurring metabolite of L-tryptophan, produced by certain species of gastrointestinal bacteria, such as Lactobacillus.[4] It functions as a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in maintaining mucosal immunity and gut homeostasis.[4]
Antifungal Activity
Recent studies have elucidated the antifungal mechanism of indole-3-carboxaldehyde against Fusarium solani, a plant pathogen responsible for root rot. The compound was found to induce the disintegration of the mitochondrial double membrane and cause cell wall separation.[5] Further investigation revealed that indole-3-carboxaldehyde decreases the mitochondrial membrane potential and inhibits the activity of mitochondrial electron transport chain complex I. This leads to the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), and a reduction in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), ultimately leading to fungal cell death.[5]
Anticipated Mechanisms of Action of this compound Derivatives
The true mechanistic story of this compound is told through the actions of its derivatives. The aldehyde functional group is a versatile handle for a variety of chemical transformations, leading to a wide array of compounds with diverse biological targets.
Anticancer Activity
Derivatives of indole-3-carbaldehyde have shown significant promise as anticancer agents.[1] Their mechanisms of action are often multifaceted and can include:
-
Inhibition of Tubulin Polymerization: Many indole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Derivatives can be designed to target specific kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others.[6]
-
Induction of Apoptosis: Indole derivatives can trigger programmed cell death through various pathways, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of ROS.
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.
Table 1: Anticancer Activity of Selected Indole-3-carbaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [7] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |[7] |
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some indole derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins.
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Indole derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.
-
Inhibition of Pro-inflammatory Cytokine Production: Compounds derived from this compound can suppress the production of cytokines like TNF-α, IL-6, and IL-1β.
Antimicrobial Activity
The antimicrobial activity of indole-3-carbaldehyde derivatives can be attributed to several mechanisms, including:
-
Disruption of Cell Membrane Integrity: Lipophilic indole derivatives can insert into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria.
-
Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for bacterial survival and replication.
Experimental Protocols
Synthesis of a Representative Derivative: (E)-1-(1-Ethyl-1H-indol-3-yl)-N-phenylmethanimine (a Schiff Base)
This protocol describes the synthesis of a Schiff base derivative from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add aniline (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a synthesized derivative on cancer cell lines.
Materials:
-
Synthesized indole derivative
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized indole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Visualizing the Pathways
Synthetic Pathway Diagram
Caption: Synthesis of a Schiff base derivative.
A Potential Signaling Pathway Targeted by Indole Derivatives
Caption: Inhibition of the VEGFR signaling pathway.
Conclusion
This compound stands as a testament to the power of synthetic intermediates in modern drug discovery. While it may not possess a direct, well-defined mechanism of action itself, its utility in generating a vast library of potent indole derivatives is undeniable. By understanding the fundamental biological activities of the indole-3-carbaldehyde core and the diverse mechanistic possibilities of its derivatives, researchers are well-equipped to design and synthesize novel therapeutic agents targeting a wide spectrum of diseases. The continued exploration of this versatile scaffold promises to yield new and effective treatments for some of the most challenging medical conditions.
References
- 1. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 2. chemimpex.com [chemimpex.com]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Introduction: The Significance of a Versatile Indole Scaffold
An In-Depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde: Synthesis, Reactivity, and Applications
This compound is a derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of an aldehyde group at the electron-rich C-3 position, combined with the N-1 ethyl substitution, renders this molecule a highly versatile and valuable building block in synthetic organic chemistry.[3] The ethyl group enhances lipophilicity compared to its parent indole-3-carbaldehyde, which can be crucial in modulating the pharmacokinetic properties of downstream drug candidates.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond simple facts to explain the causality behind its synthesis and the strategic utility of its chemical behavior. We will explore its preparation, spectral identity, key reactions, and its role as a precursor to a wide range of biologically active compounds.[2][3]
Physicochemical and Spectral Profile
A precise understanding of a compound's physical and spectral properties is the foundation of all subsequent experimental work. These identifiers are critical for reaction monitoring, quality control, and structural confirmation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-ethylindole-3-carbaldehyde | PubChem[4] |
| Molecular Formula | C₁₁H₁₁NO | PubChem[4] |
| Molecular Weight | 173.21 g/mol | PubChem[4] |
| CAS Number | 58494-59-0 | PubChem[4] |
| Appearance | Typically a solid | N/A |
| Storage | Room temperature | MySkinRecipes[5] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Chemical Shifts (δ) / m/z | Source |
| ¹H NMR (400 MHz, CDCl₃) | 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36–7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) | Supporting information[6] |
| ¹³C NMR (101 MHz, CDCl₃) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | Supporting information[6] |
| ESI-MS | [M+H]⁺ 174 | Supporting information[6] |
The ¹H NMR spectrum is characteristic: the aldehyde proton appears as a sharp singlet downfield at ~10 ppm, while the ethyl group is clearly identified by the quartet at ~4.2 ppm and the triplet at ~1.6 ppm. These spectral fingerprints serve as a self-validating system for confirming the successful synthesis and purity of the compound.
Synthesis: Accessing the Core Scaffold
The preparation of indole-3-carbaldehydes is dominated by the Vilsmeier-Haack reaction, a robust and widely adopted method for formylating electron-rich aromatic compounds.[7][8] This reaction's reliability and high yield make it the workhorse method for accessing this class of compounds.
Method 1: The Vilsmeier-Haack Reaction (Classic Approach)
The reaction proceeds by generating a Vilsmeier reagent, an electrophilic chloroiminium ion, in situ from a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent then attacks the electron-rich C-3 position of the indole ring. For our target molecule, the starting material is 1-ethylindole.
Experimental Protocol (Adapted from General Procedures)
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. A key consideration here is temperature control; an exothermic reaction occurs, and maintaining a low temperature (0-10°C) is crucial to prevent side reactions.[7] The mixture is typically stirred for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Electrophilic Attack: Prepare a solution of 1-ethylindole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10°C.[7]
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution typically transforms into a thick, colored paste.[7]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the mixture is alkaline. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts. The product often precipitates as a solid, which can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[9][10]
Method 2: Modern Catalytic Approaches
While the Vilsmeier-Haack reaction is effective, it uses stoichiometric amounts of hazardous reagents like POCl₃. Modern synthetic chemistry seeks milder, more atom-economical methods. One such approach involves the copper- or cobalt-catalyzed C(sp³)-H oxidation of N,N-dimethylaminoethanol, which can serve as a formylating agent for indoles. Another innovative method is a catalytic version of the Vilsmeier-Haack reaction that utilizes a P(III)/P(V)=O cycle, avoiding the stoichiometric use of POCl₃.[11] These methods, while less common in bulk production, represent the cutting edge of synthetic efficiency and are highly valuable in academic and discovery settings.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its aldehyde functional group. This group is an electrophilic handle that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone for building molecular complexity.[12] The N-1 ethyl group is chemically robust and does not typically interfere with these transformations.
-
Schiff Base Formation: Condensation with primary amines or hydrazines is one of the most fundamental reactions of this aldehyde. This reaction forms imines (Schiff bases) or hydrazones, which are themselves important intermediates or final products, particularly as ligands or in the synthesis of heterocyclic systems.[13]
-
Knoevenagel and Aldol Condensations: Reaction with active methylene compounds (e.g., malonates, nitromethane, or ketones) under basic conditions leads to the formation of new carbon-carbon double bonds.[2][14] For example, reaction with acetophenones yields indole-based chalcones, a class of compounds with significant biological activity. The Henry reaction with nitromethane produces 3-(2-nitrovinyl)indoles, which are versatile precursors for tryptamine synthesis.[14]
-
Reduction and Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (1-ethyl-1H-indol-3-yl)methanol using mild reducing agents like sodium borohydride. Conversely, it can be oxidized to 1-ethyl-1H-indole-3-carboxylic acid with stronger oxidizing agents.
This diverse reactivity profile allows chemists to use this compound as a launchpad for creating extensive libraries of more complex indole derivatives for screening in drug discovery programs.[3]
Applications in Drug Discovery and Materials Science
The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are no exception. They serve as key intermediates in the synthesis of compounds with a broad range of therapeutic potential.[1][3]
-
Anticancer and Anti-inflammatory Agents: Many indole derivatives exhibit potent anticancer and anti-inflammatory properties.[3][15] The aldehyde serves as a starting point for synthesizing more complex molecules, such as indole-thiosemicarbazones and sulfonohydrazides, which have been evaluated for their cytotoxic effects on various cancer cell lines.[15]
-
Antimicrobial and Antioxidant Compounds: The scaffold has been elaborated into molecules with significant antimicrobial and antioxidant activities.[9][13] For instance, Schiff bases derived from indole-3-carbaldehydes have shown promising results as antibacterial and antifungal agents.[1]
-
Fluorescent Probes and Dyes: The conjugated π-system of the indole ring makes this compound and its derivatives useful in the development of fluorescent dyes and optoelectronic materials.[3][5]
Table 3: Biological Activity of Selected Indole-3-Carbaldehyde Derivatives
| Compound Type / Derivative | Target / Cell Line | Activity Metric (IC₅₀ / MIC) | Reference |
| Sulfonohydrazide derivative | MCF-7 (Breast Cancer) | IC₅₀: 13.2 µM | BenchChem[15] |
| Sulfonohydrazide derivative | MDA-MB-468 (Breast Cancer) | IC₅₀: 8.2 µM | BenchChem[15] |
| Thiosemicarbazone derivative | A549 (Lung Cancer) | IC₅₀: 11.5 µM | BenchChem[15] |
| Thiosemicarbazone derivative | HepG-2 (Liver Cancer) | IC₅₀: 35.3 µM | BenchChem[15] |
| Various Thiosemicarbazones | ABTS Radical Scavenging | Potent Antioxidant Activity | Afyon Kocatepe Üniversitesi[13] |
Note: The derivatives in Table 3 are based on the broader indole-3-carbaldehyde scaffold and illustrate the potential of molecules derived from the 1-ethyl variant.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis via the time-tested Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, ensures its continued relevance. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and expanding the diversity of biologically active molecules derived from it. As our understanding of disease pathways grows, this adaptable scaffold will undoubtedly be at the forefront of designing next-generation therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Application of 1-Ethyl-1H-indole-3-carbaldehyde Structural Analogs in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] Among the myriad of functionalized indoles, 1-Ethyl-1H-indole-3-carbaldehyde serves as a particularly versatile and powerful intermediate for the development of novel therapeutic agents.[3] Its structure combines the essential indole framework with an N-ethyl group that can modulate lipophilicity and a C3-carbaldehyde that acts as a reactive handle for extensive chemical elaboration.[4][5] This technical guide provides an in-depth exploration of the synthesis of this compound, strategies for the rational design and synthesis of its structural analogs, and the subsequent evaluation of their biological potential. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and discuss the structure-activity relationships (SAR) that guide modern drug discovery efforts in this chemical space.
The Core Scaffold: this compound
This compound is an aromatic aldehyde featuring an indole ring system substituted with an ethyl group at the N1 position and a formyl group at the C3 position.[6][7] This specific arrangement of functional groups makes it an ideal starting point for creating diverse molecular libraries.
Physicochemical Properties
A foundational understanding of the core scaffold's properties is critical for its use in further synthesis and for predicting the characteristics of its analogs.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [6][7] |
| Molecular Weight | 173.21 g/mol | [6][7] |
| CAS Number | 58494-59-0 | [6][7] |
| Appearance | Typically a solid | N/A |
| XLogP3 | 1.8 | [6] |
Synthesis via Vilsmeier-Haack Formylation
The most reliable and widely adopted method for introducing a formyl group at the electron-rich C3 position of an N-substituted indole is the Vilsmeier-Haack reaction.[8] This reaction is mechanistically robust, generally high-yielding, and avoids the use of harsh conditions that could compromise the indole core.
Causality of the Vilsmeier-Haack Reaction: The indole nucleus is highly nucleophilic, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom. The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This reagent is a potent, yet relatively mild, electrophile. Its electrophilicity is precisely tuned to react selectively at the C3 position of the indole, leading to an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the desired C3-carbaldehyde.[8][9] The N1-ethyl group remains inert throughout this process, making this a highly efficient route.
Below is a diagram illustrating the general workflow for synthesizing and diversifying the core scaffold.
Structural Analog Design and Synthesis Strategies
The true value of this compound lies in its potential for structural modification to explore chemical space and optimize biological activity. Analogs are typically designed by modifying three key positions on the molecule.
Modification at the N1-Position
-
Rationale: The N1-substituent directly influences the molecule's lipophilicity, steric profile, and potential for hydrogen bonding interactions with biological targets. Varying the ethyl group to other alkyl chains, branched alkyls, aryl groups, or functionalized chains can profoundly impact pharmacokinetic and pharmacodynamic properties.
-
Synthetic Approach: Analogs are most efficiently prepared by starting with the appropriately N-substituted indole and subjecting it to the Vilsmeier-Haack formylation.[10] The synthesis of N-substituted indoles is a well-established field, often proceeding via alkylation of the indole nitrogen.
Modification at the C3-Carbaldehyde
-
Rationale: The aldehyde group is a versatile chemical handle. It can be converted into a wide range of functional groups to probe different interactions with a target protein. For instance, conversion to a Schiff base introduces new aromatic or aliphatic groups, while condensation reactions can extend the conjugated system.[4]
-
Synthetic Approaches:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields C3-aminomethyl indoles.
-
Schiff Base Formation: Condensation with primary amines or hydrazines yields imines or hydrazones, respectively. These are key intermediates for creating more complex heterocyclic systems.[11]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a base extends the side chain, creating α,β-unsaturated systems.[12]
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituted vinyl groups.[13]
-
Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to an alcohol provides derivatives with different polarity and hydrogen bonding capabilities.
-
Modification of the Indole Ring
-
Rationale: Introducing substituents (e.g., halogens, methoxy, nitro groups) onto the benzene portion of the indole ring (at positions 4, 5, 6, or 7) alters the electronic properties of the entire system.[14] This can modulate the reactivity of the indole core and introduce new points of interaction with a biological target.
-
Synthetic Approach: This is typically achieved by starting with a pre-functionalized indole. For example, beginning the synthetic sequence with 5-bromoindole or 6-methoxyindole and then performing N-ethylation followed by Vilsmeier-Haack formylation will yield the corresponding ring-substituted analog.
Analytical Characterization and Purity Assessment
Ensuring the structural integrity and purity of each synthesized analog is paramount in drug development to guarantee that observed biological activity is attributable to the intended molecule.[15] A multi-technique approach is required for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Specific chemical shifts and coupling constants will verify the position of substituents and the integrity of the indole core.[16][17]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the molecular formula of the newly synthesized compound.[17]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing purity.[15] A validated method can quantify the analyte and separate it from starting materials, by-products, and other impurities. A purity level of >95% is typically required for biological screening.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde (around 1650-1700 cm⁻¹) or the N-H stretch (around 3200-3500 cm⁻¹) in precursor molecules.[16]
Biological Evaluation and Structure-Activity Relationships (SAR)
Indole-3-carbaldehyde derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[4][16][18][19] The goal of synthesizing structural analogs is to systematically probe the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.
Key Therapeutic Areas
-
Anticancer Activity: Many indole derivatives function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in rapidly dividing cancer cells.[18][20] The indole scaffold can mimic the binding of natural ligands to various kinases, making it a fertile ground for developing kinase inhibitors.
-
Antioxidant Activity: The indole nucleus can act as a free radical scavenger. Analogs are often evaluated for their ability to neutralize radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[16][19]
-
Antimicrobial Activity: The planar, lipophilic nature of the indole ring allows it to intercalate with bacterial cell membranes or inhibit key enzymes, leading to antimicrobial effects.[1]
Example SAR Table
The following table presents hypothetical but representative data to illustrate how SAR is analyzed for a series of analogs targeting a cancer cell line (e.g., HeLa).
| Compound | R (at C3-position) | IC₅₀ (μM) vs. HeLa | Rationale for Change |
| Core | -CHO | >100 | Baseline activity |
| Analog 1 | -CH=N-Ph | 52.5 | Schiff base introduces new aromatic interaction |
| Analog 2 | -CH=N-(4-Cl-Ph) | 25.1 | Electron-withdrawing group enhances activity |
| Analog 3 | -CH=N-(4-OCH₃-Ph) | 48.9 | Electron-donating group slightly reduces activity |
| Analog 4 | -CH₂-NH-Ph | 85.3 | Increased flexibility of linker reduces potency |
| Analog 5 | -CH=C(CN)₂ | 15.8 | Strong electron-withdrawing/H-bond acceptor group |
This data is illustrative and serves to demonstrate the principles of SAR analysis.
Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established chemical principles.
Protocol 1: Synthesis of this compound (Core Scaffold)
Objective: To synthesize the core scaffold via Vilsmeier-Haack formylation.
Materials:
-
1-Ethyl-1H-indole
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via a dropping funnel over 20 minutes. Maintain the temperature at 0 °C. A solid may form. Stir the mixture for an additional 30 minutes at 0 °C.
-
Indole Addition: Dissolve 1-Ethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with stirring until the pH is basic (~8-9). A precipitate should form.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure product.[14]
Protocol 2: Synthesis of a Schiff Base Analog (C3-Modification)
Objective: To synthesize an N-benzylidene derivative from the core scaffold.
Materials:
-
This compound
-
Benzylamine
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Amine Addition: Add benzylamine (1.1 equivalents) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Attach a condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume in vacuo.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The purity can be checked via HPLC and the structure confirmed by NMR and MS.
Protocol 3: Purity Assessment by RP-HPLC
Objective: To determine the purity of a synthesized analog.[15]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the indole chromophore.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the analog in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Blank Injection: Inject the solvent (methanol or acetonitrile) to ensure no system contamination.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing it as a percentage.
Future Perspectives
The this compound scaffold and its analogs represent a chemical space of significant therapeutic potential. Future research will likely focus on leveraging computational docking studies to guide more rational analog design, exploring novel C3-modifications to generate unique heterocyclic systems, and employing advanced biological screening methods, such as high-content imaging, to elucidate the mechanisms of action for the most promising compounds. The versatility and proven track record of the indole nucleus ensure that these derivatives will remain a focal point of medicinal chemistry research for years to come.[18][20]
References
- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 13. 1H-Indole-3-carbaldehyde | CAS:487-89-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. mdpi.com [mdpi.com]
- 18. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. eurekaselect.com [eurekaselect.com]
The Aldehyde Moiety of 1-Ethyl-1H-indole-3-carbaldehyde: A Hub of Reactivity for Synthetic Innovation
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the C3-Aldehyde in the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized at the C3 position with an aldehyde group, as in 1-Ethyl-1H-indole-3-carbaldehyde, the resulting molecule becomes a versatile building block for the synthesis of complex molecular architectures.[2][3] The ethyl group at the N1 position enhances its lipophilicity and modulates its electronic properties compared to the parent indole-3-carbaldehyde. This guide provides an in-depth exploration of the reactivity of the aldehyde group in this compound, offering both mechanistic understanding and practical, field-proven protocols for its synthetic transformations.
Understanding the Reactivity: Electronic and Steric Influences
The reactivity of the aldehyde group in this compound is dictated by the electronic interplay between the indole ring and the carbonyl group. The indole nitrogen, being part of an aromatic system, is a π-electron-rich system. This electron density is delocalized throughout the bicyclic structure. The C3 position of the indole ring, where the aldehyde is attached, is inherently electron-rich, which can influence the electrophilicity of the aldehyde's carbonyl carbon.
The N1-ethyl group, being an electron-donating group, further increases the electron density on the indole ring through an inductive effect. This, in turn, can slightly reduce the electrophilicity of the C3-aldehyde carbon compared to an unsubstituted indole-3-carbaldehyde. However, the aldehyde group's strong electron-withdrawing nature through resonance and induction still renders the carbonyl carbon susceptible to nucleophilic attack. This balance of electronic effects makes this compound a reactive yet stable substrate for a variety of chemical transformations.
Key Synthetic Transformations of the Aldehyde Group
The aldehyde functionality of this compound is a gateway to a multitude of chemical reactions, including carbon-carbon bond formations, reductions, oxidations, and imine formations. The following sections provide detailed protocols and mechanistic insights into these key transformations.
Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a cornerstone reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[4] This reaction is particularly valuable for synthesizing derivatives with extended conjugation, which often exhibit interesting photophysical or biological properties.
Causality of Experimental Choices:
-
Catalyst: A weak base like piperidine is often chosen to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, and the product often precipitates out upon formation, driving the reaction to completion.[4]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the stirred solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The product may begin to precipitate from the reaction mixture.[4]
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol or purified by silica gel column chromatography.
Mechanistic Workflow:
Caption: Knoevenagel condensation workflow.
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).
Causality of Experimental Choices:
-
Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton adjacent to the phosphorus atom.
-
Solvent: Anhydrous solvents like THF are crucial as the strong bases used for ylide generation are highly reactive towards water.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equiv) dropwise. Allow the resulting orange-red solution to stir at 0 °C for 1 hour.[5]
-
Aldehyde Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC for the disappearance of the aldehyde.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]
Mechanistic Diagram:
Caption: Wittig reaction mechanism.
Reduction of the Aldehyde Group
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding 1-Ethyl-1H-indole-3-methanol, another valuable synthetic intermediate.
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex substrates. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions as they are protic and can participate in the reaction mechanism, while also being good solvents for the starting material.[6]
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be purified by silica gel column chromatography if necessary.
Reaction Workflow:
Caption: Workflow for aldehyde reduction.
Oxidation to Carboxylic Acid
Oxidation of the aldehyde group provides access to 1-Ethyl-1H-indole-3-carboxylic acid, a key precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.
Causality of Experimental Choices:
-
Oxidizing Agent: Several reagents can be used for this transformation. A common and effective method involves the use of an aldehyde oxidase enzyme, which offers high selectivity under mild conditions.[7] For laboratory scale synthesis, reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used, although they are less environmentally friendly. A milder alternative is silver oxide (Ag₂O).
Experimental Protocol: Oxidation using Silver(I) Oxide
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of ethanol and water.
-
Reagent Addition: Add freshly prepared silver(I) oxide (2.0 mmol) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter through a pad of celite to remove the silver salts.
-
Purification: Acidify the filtrate with dilute HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Reductive Amination: Synthesis of Amines
Reductive amination is a highly efficient method for converting aldehydes into amines. This reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is milder than sodium cyanoborohydride and less basic than sodium borohydride, which helps to avoid side reactions.
-
Reaction Conditions: The reaction is typically carried out in a non-protic solvent like dichloromethane or 1,2-dichloroethane. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate.
Experimental Protocol: Reductive Amination with a Primary Amine
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol) and a primary amine (1.1 mmol) in 1,2-dichloroethane, add a few drops of glacial acetic acid.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Reaction Monitoring: Continue stirring at room temperature for several hours to overnight, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Reaction Type | Reagents | Catalyst/Conditions | Typical Yield | Reference |
| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol, RT | High | [4] |
| Wittig Reaction | Benzyltriphenylphosphonium chloride | n-BuLi, THF, 0°C to RT | Moderate to Good | [5] |
| Reduction | Sodium Borohydride | Methanol, 0°C to RT | High | [6] |
| Oxidation | Silver(I) Oxide | Ethanol/Water, Reflux | Good | [7] |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | Acetic Acid, DCE, RT | Good to High | [8] |
Conclusion: A Versatile Handle for Molecular Diversity
The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its ability to readily undergo a wide range of transformations, including carbon-carbon bond formation, reduction, oxidation, and amination, makes it an indispensable tool for medicinal chemists and synthetic organic chemists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in the design and synthesis of novel, biologically active molecules. By understanding the underlying principles of its reactivity, scientists can rationally design synthetic routes to complex targets, accelerating the pace of drug discovery and development.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. webassign.net [webassign.net]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Ethyl-1H-indole-3-carbaldehyde
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] This guide provides a comprehensive technical analysis of the electrophilic substitution reactions of a specifically substituted indole, 1-Ethyl-1H-indole-3-carbaldehyde. We delve into the intricate interplay of the activating N-ethyl group and the deactivating, C3-directing carbaldehyde moiety. This document moves beyond simple reaction lists to explain the causal mechanisms governing regioselectivity and reactivity. By examining the directing effects of these substituents, we predict and rationalize the outcomes of key electrophilic substitution reactions, including halogenation, nitration, and sulfonation. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold, providing both deep mechanistic insights and field-proven experimental protocols.
The Electronic Landscape of the Indole Nucleus
Intrinsic Reactivity of Indole
The indole ring system is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring compared to the attached benzene ring.[2] This inherent electron richness makes indole highly susceptible to electrophilic aromatic substitution, with reactivity estimated to be orders of magnitude greater than that of benzene.[1]
The Question of Regioselectivity: C3 vs. Other Positions
In unsubstituted indoles, electrophilic attack overwhelmingly favors the C3 position.[2][3][4] The rationale for this preference lies in the stability of the resulting cationic intermediate (the arenium ion or σ-complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, a key stabilizing factor.[4] Attack at C2, while possible, leads to a less stable intermediate where the benzene ring's aromatic sextet is disrupted.
The Subject Molecule: this compound
Our focus molecule, this compound, presents a more complex scenario. It features two key substituents that exert opposing electronic effects on the indole nucleus:
-
1-Ethyl Group: An alkyl group on the indole nitrogen acts as a weak electron-donating group (EDG) through induction, slightly activating the ring system towards electrophilic attack.
-
3-Carbaldehyde (Formyl) Group: This is a potent electron-withdrawing group (EWG) through resonance. It strongly deactivates the indole ring, making electrophilic substitution more challenging than on a simple N-alkylindole.
Most critically, the C3 position is occupied. This forces any potential electrophilic attack to occur at other positions on the ring. The deactivating nature of the formyl group primarily affects the pyrrole ring, suggesting that electrophilic substitution will likely be directed to the benzene portion (positions C4, C5, C6, and C7) or, under certain conditions, the C2 position.[5]
Caption: Electronic influences on this compound.
Predicting Regioselectivity: A Decision Framework
The primary challenge is to predict the site of electrophilic attack. With the highly reactive C3 position blocked and deactivated, the regiochemical outcome is a contest between the remaining positions. The electron-withdrawing formyl group at C3 will most strongly deactivate the adjacent C2 and C4 positions. Therefore, electrophilic substitution is anticipated to occur preferentially at the C5, C6, or C7 positions of the benzene ring, with C6 often being a favored site due to reduced steric hindrance and moderate deactivation.
Caption: Decision workflow for predicting regioselectivity.
Key Electrophilic Substitution Reactions
Due to the deactivating nature of the formyl group, harsher reaction conditions may be required compared to those for simple indoles. However, care must be taken to avoid polymerization or degradation, which indoles are prone to under strongly acidic conditions.[5]
Halogenation
Halogenation is one of the few electrophilic substitutions that can sometimes occur at the C2 position when C3 is blocked.[5] This is often achieved using milder halogenating agents to prevent over-reaction.
-
Causality & Insight: The choice of a reagent like N-Bromosuccinimide (NBS) over Br₂/Lewis acid is critical. NBS provides a low, steady concentration of electrophilic bromine, minimizing side reactions and degradation that are common with harsher reagents. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile at low temperatures to control reactivity.
-
Predicted Regioselectivity: Primarily C2, with potential for substitution on the benzene ring (e.g., C5 or C6) depending on the exact conditions and substrate.
Protocol 3.1: Bromination at the C2 Position
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a flask protected from light, cool the mixture to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield 2-bromo-1-ethyl-1H-indole-3-carbaldehyde.
Nitration
Nitration of the deactivated indole ring requires carefully chosen conditions to prevent oxidative decomposition. Standard nitrating mixtures (HNO₃/H₂SO₄) are generally too aggressive.
-
Causality & Insight: Using a milder nitrating agent like nitric acid in acetic anhydride allows for nitration under less acidic conditions.[3] Acetic anhydride reacts with nitric acid to form the acetyl nitrate electrophile (CH₃COONO₂), which is less aggressive than the nitronium ion (NO₂⁺) generated in concentrated sulfuric acid.
-
Predicted Regioselectivity: The powerful deactivating effect of the formyl group will direct the nitro group to the benzene ring, most likely at the C6 or C5 position.
Protocol 3.2: Nitration at the Benzene Ring
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetic anhydride at 0 °C.
-
Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the nitrated product (e.g., 1-ethyl-6-nitro-1H-indole-3-carbaldehyde).
Sulfonation
Similar to nitration, sulfonation requires mild reagents to avoid polymerization.
-
Causality & Insight: The pyridine-sulfur trioxide complex (SO₃·py) is the reagent of choice for sulfonating sensitive heterocycles like indole.[3] It acts as a mild electrophile, transferring the SO₃ group without the need for strong, destructive acids.
-
Predicted Regioselectivity: Substitution is expected on the benzene ring, likely at C5 or C6.
Protocol 3.3: Sulfonation using Pyridine-SO₃ Complex
-
Reaction Setup: Suspend the pyridine-SO₃ complex (1.5 eq) in anhydrous pyridine at room temperature.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous pyridine dropwise to the suspension.
-
Reaction: Heat the mixture to 90-100 °C and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. Adjust the pH to neutral with a suitable base (e.g., NaOH solution).
-
Purification: The product can often be isolated by filtration if it precipitates, or by extraction followed by chromatography.
Summary of Reactions and Regioselectivity
The following table summarizes the expected outcomes for the electrophilic substitution of this compound, highlighting the critical role of the substituents in directing the reaction.
| Reaction | Reagent(s) | Typical Conditions | Primary Position of Substitution | Rationale |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C | C2 | C3 is blocked; C2 is the next most activated position in the pyrrole ring for certain reactions. |
| Nitration | HNO₃ / Acetic Anhydride | 0-5 °C | C6 (or C5) | The -CHO group strongly deactivates the pyrrole ring and C4, directing the electrophile to the benzene ring. |
| Sulfonation | Pyridine-SO₃ complex | Pyridine, 90-100 °C | C6 (or C5) | Mild electrophile attacks the less deactivated benzene ring. |
| Friedel-Crafts | AlCl₃, Acyl/Alkyl Halide | (Generally not feasible) | N/A | Indole nucleus is prone to polymerization under strong Lewis acid conditions. The deactivated ring further inhibits reaction. |
Conclusion
The electrophilic substitution of this compound is a study in competing electronic effects. While the N-ethyl group provides mild activation, the C3-carbaldehyde imposes strong deactivation and blocks the most intrinsically reactive site. This forces electrophiles to attack alternative positions. For reactions like halogenation, the C2 position can become the kinetic site of reaction. For most other common electrophilic substitutions, such as nitration and sulfonation, the reaction is directed to the less-deactivated benzene ring, typically at the C6 or C5 positions. A thorough understanding of these directing effects is paramount for any scientist aiming to predictably functionalize this important class of molecules in the fields of drug discovery and materials science.
References
Unlocking the Therapeutic Potential of 1-Ethyl-1H-indole-3-carbaldehyde: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of indole derivatives, 1-Ethyl-1H-indole-3-carbaldehyde emerges as a compound of significant interest for therapeutic development. While direct studies on this specific molecule are nascent, a comprehensive analysis of its parent compound, indole-3-carbaldehyde, and related N-substituted analogs provides a strong rationale for investigating its potential against critical therapeutic targets. This technical guide synthesizes the current understanding of the biological activities of closely related indole-3-carbaldehyde derivatives to propose and detail the investigation of two primary therapeutic targets for this compound: Tubulin and the Aryl Hydrocarbon Receptor (AhR) . We provide in-depth, field-proven experimental protocols for the validation of these targets and outline the downstream signaling pathways implicated in their therapeutic effects.
Introduction: The Promise of a Modified Indole Scaffold
Indole-3-carbaldehyde (I3A) is a naturally occurring metabolite of tryptophan, demonstrating a spectrum of biological activities including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The addition of an ethyl group at the N-1 position of the indole ring in this compound is a key structural modification. N-alkylation of the indole scaffold has been shown to modulate the biological activity of the parent compound, potentially enhancing its potency and altering its target specificity.[6][7] This guide provides a focused exploration of the most probable therapeutic targets for this ethylated derivative, grounded in the established pharmacology of the broader indole-3-carbaldehyde class.
Proposed Therapeutic Target 1: Tubulin Polymerization
Rationale for Target Selection
A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism of anticancer activity for a variety of indole derivatives.[8][9][10] Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, making it a well-validated target for cancer chemotherapy.[8] The disruption of microtubule dynamics by small molecules can lead to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Several indole-containing compounds have been identified as potent tubulin polymerization inhibitors, suggesting that the indole scaffold is well-suited for interaction with this target. While direct evidence for this compound is not yet available, its structural similarity to known indole-based tubulin inhibitors makes this a high-priority target for investigation.
Signaling Pathway: Disruption of Mitosis
The primary signaling event following tubulin polymerization inhibition is the disruption of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This mitotic arrest can subsequently trigger the intrinsic apoptotic pathway, culminating in cancer cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes & Protocols: Leveraging 1-Ethyl-1H-indole-3-carbaldehyde in Modern Organic Synthesis
Abstract
1-Ethyl-1H-indole-3-carbaldehyde stands as a cornerstone intermediate in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality at the C3 position of an N-ethylated indole nucleus, offers a versatile platform for the construction of complex heterocyclic systems.[1] This guide provides an in-depth exploration of its applications, focusing on pivotal transformations such as the Knoevenagel condensation, Wittig reaction, and the synthesis of bis(indolyl)methanes (BIMs). We present detailed, field-proven protocols, mechanistic insights, and the causal reasoning behind experimental choices, designed for researchers, medicinal chemists, and professionals in drug development and materials science.
Compound Profile and Physicochemical Data
This compound is a yellow solid that serves as a critical building block for a wide array of functional molecules.[1] Its utility spans pharmaceutical development, where it is a precursor to compounds targeting neurological disorders and agents with anticancer or anti-inflammatory properties, to materials science for the creation of fluorescent probes, dyes, and advanced polymers.[1][2][3]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [1][4][5] |
| Molecular Weight | 173.21 g/mol | [4][5] |
| CAS Number | 58494-59-0 | [1][4][5] |
| Appearance | Yellow solid | [1] |
| Storage | Store at 0-8°C | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.01 (s, 1H), 8.31 (d, 1H), 7.75 (s, 1H), 7.38 (t, 1H), 7.35-7.33 (m, 1H), 7.31 (d, 1H), 4.24 (q, 2H), 1.56 (t, 3H) | [6] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | [6] |
Core Synthetic Transformations and Methodologies
The reactivity of the C3-aldehyde group is central to the synthetic value of this compound. It readily participates in carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for extensive molecular diversification.
Caption: Key synthetic routes using this compound.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[7] This transformation is invaluable for synthesizing conjugated systems, which are often chromophoric or biologically active.[3][8]
Causality and Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[7] The choice of a weak base is critical; a strong base could induce self-condensation of the aldehyde or deprotonate the indole N-H in unsubstituted analogs, leading to side products.[7] The catalyst's role is to deprotonate the active methylene compound, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. A subsequent dehydration step, often irreversible, drives the reaction to completion, yielding the stable α,β-unsaturated product.[7]
Caption: Mechanism of the Knoevenagel condensation.
Protocol 2.1: Synthesis of 2-((1-Ethyl-1H-indol-3-yl)methylene)malononitrile
-
Materials:
-
This compound (1.73 g, 10.0 mmol)
-
Malononitrile (0.66 g, 10.0 mmol, 1.0 equiv)
-
Piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv)
-
Ethanol (30 mL)
-
Ice-cold distilled water
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 mmol) and malononitrile (10.0 mmol).
-
Add ethanol (30 mL) and stir at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 mL) to the solution. A color change and/or precipitation of the product may be observed shortly after.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion, cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of ice-cold ethanol to remove residual reactants.
-
Dry the product under vacuum to yield the desired 2-((1-Ethyl-1H-indol-3-yl)methylene)malononitrile.
-
Self-Validation: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of Bis(indolyl)methanes (BIMs)
BIMs are a class of compounds renowned for their diverse biological activities, including significant potential as anticancer agents.[9] The synthesis involves an acid-catalyzed electrophilic substitution reaction between two equivalents of an indole (one of which can be N-ethylindole) and one equivalent of an aldehyde.[10][11]
Causality and Mechanistic Insight: The reaction requires a protic or Lewis acid catalyst (e.g., acetic acid, FeCl₃, InCl₃).[10][12] The catalyst's primary function is to activate the aldehyde's carbonyl group by protonation (or coordination), rendering it significantly more electrophilic. This enhanced electrophilicity is necessary for the weakly nucleophilic C3 position of the second indole molecule to attack. The initial attack forms a hydroxyl intermediate, which is then protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Elimination of water generates a highly reactive and resonance-stabilized carbocation, which is rapidly trapped by a second indole molecule to form the final BIM product.[9]
Caption: Mechanism for acid-catalyzed BIM synthesis.
Protocol 2.2: Synthesis of 1-Ethyl-3-((1H-indol-3-yl)methyl)-1H-indole
-
Materials:
-
This compound (1.73 g, 10.0 mmol)
-
Indole (2.34 g, 20.0 mmol, 2.0 equiv)
-
Glacial Acetic Acid (0.5 mL, catalytic amount)
-
Acetonitrile (20 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol) and indole (20.0 mmol) in acetonitrile (20 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the stirred solution.
-
Heat the reaction mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into cold water (50 mL).
-
A solid precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
If extracting, combine the organic layers. Wash the organic phase sequentially with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure bis(indolyl)methane derivative.
-
Self-Validation: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones with absolute control over the double bond's position.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[15]
Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's electrophilic carbonyl carbon.[13][15] This forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring.[15] The driving force for the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[15][16] The stereochemical outcome (E/Z alkene) depends heavily on the stability of the ylide used.[16]
Protocol 2.3: General Procedure for the Synthesis of 1-Ethyl-3-(prop-1-en-1-yl)-1H-indole
-
Part A: Preparation of the Wittig Reagent (Ethyltriphenylphosphonium bromide)
-
In a flame-dried, nitrogen-purged flask, suspend ethyltriphenylphosphonium bromide (11.14 g, 30.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.6 M in hexanes, 18.8 mL, 30.0 mmol), dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Part B: The Wittig Reaction
-
In a separate flame-dried, nitrogen-purged flask, dissolve this compound (3.46 g, 20.0 mmol) in anhydrous THF (30 mL).
-
Cool this solution to 0°C.
-
Transfer the freshly prepared ylide solution from Part A into the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide. Purify via column chromatography on silica gel to isolate the target alkene.
-
Conclusion
This compound is a demonstrably potent and adaptable intermediate for synthetic chemists. The protocols detailed herein for the Knoevenagel condensation, bis(indolyl)methane synthesis, and Wittig reaction represent fundamental, yet powerful, methodologies for harnessing its reactivity. By understanding the mechanistic principles and the rationale behind specific experimental conditions, researchers can confidently employ this building block to construct novel and complex molecular architectures for applications in medicine, materials, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: 1-Ethyl-1H-indole-3-carbaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and a significant portion of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and the reactivity of the pyrrole ring make it a privileged structure for the development of therapeutic agents targeting a wide array of biological targets. Among the myriad of functionalized indoles, 1-Ethyl-1H-indole-3-carbaldehyde stands out as a particularly valuable and versatile building block. The presence of the aldehyde group at the electron-rich C-3 position, combined with the N-1 ethyl substituent, provides a reactive handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with significant pharmacological potential.[3]
This guide provides a comprehensive overview of the synthesis and application of this compound in pharmaceutical research. It is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and insights into the causality behind experimental choices. We will explore the synthesis of this key intermediate and its subsequent elaboration into precursors for various classes of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 58494-59-0 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO | [3][4] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Yellow solid | [3] |
| Storage | Store at 0-8°C | [3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) | [5] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | [5] |
Synthetic Pathways to this compound
The synthesis of this compound is typically a two-step process, commencing with the N-alkylation of indole followed by formylation at the C-3 position.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 1-Ethyl-1H-indole
The N-ethylation of indole is a standard procedure that involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an ethylating agent. The use of sodium hydride in an anhydrous polar aprotic solvent like DMF is a common and effective method.[6]
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (EtI)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-Ethyl-1H-indole as a colorless oil.
Protocol 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide such as DMF. The N-ethyl group increases the electron density of the indole ring, facilitating electrophilic substitution at the C-3 position.[9]
Materials:
-
1-Ethyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (3.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0°C for another 30 minutes.
-
Add a solution of 1-Ethyl-1H-indole (1.0 eq) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
-
After the addition, allow the mixture to warm to 35°C and stir for 1-2 hours. The reaction mixture will typically become a thick, colored paste.
-
Carefully quench the reaction by adding crushed ice to the paste with vigorous stirring. This will result in a clear, aqueous solution.
-
Neutralize the solution by the dropwise addition of a cold aqueous sodium hydroxide solution until the pH is basic. This will precipitate the product.
-
Heat the suspension to boiling and then allow it to cool to room temperature, followed by further cooling in a refrigerator.
-
Collect the precipitate by filtration, wash thoroughly with water, and air-dry.
-
The crude this compound can be recrystallized from ethanol to yield a pure yellow solid.
Applications in the Synthesis of Pharmaceutical Scaffolds
The aldehyde functionality of this compound serves as a versatile synthon for the construction of more complex, biologically active molecules. Key transformations include condensations with active methylene compounds and the formation of hydrazones.
Caption: Synthetic utility of this compound.
Application 1: Synthesis of Anti-inflammatory Agents via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[10] The reaction of this compound with compounds like barbituric acid can lead to the formation of derivatives with potential anti-inflammatory activity.[11]
Protocol 3: Knoevenagel Condensation with Barbituric Acid
Materials:
-
This compound
-
Barbituric acid
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and barbituric acid (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reflux the reaction mixture for 6-8 hours with stirring. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 5-((1-ethyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Application 2: Synthesis of Anticancer Agents via Hydrazone Formation
The reaction of aldehydes with hydrazides to form hydrazones is a robust and widely used transformation in medicinal chemistry. Indole-based sulfonohydrazides have shown promise as anticancer agents.
Protocol 4: Synthesis of an Indole-based Sulfonohydrazide
This protocol is adapted for the synthesis of a 1-ethyl-indole derivative based on reported procedures for similar structures.
Materials:
-
This compound
-
4-Chlorobenzenesulfonohydrazide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 4-chlorobenzenesulfonohydrazide (1.0 eq).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization, or purify by column chromatography on silica gel.
Application 3: Synthesis of Antiviral Precursors via Wittig Reaction
The Wittig reaction provides a means to convert the aldehyde group into a carbon-carbon double bond, opening up pathways to a variety of other functional groups and molecular scaffolds, including those with antiviral activity.[1]
Protocol 5: Wittig Reaction with a Phosphonium Ylide
This is a general protocol that can be adapted for various phosphonium ylides.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., sodium hydride or n-butyllithium)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.
-
Add the strong base (1.1 eq) at 0°C to generate the ylide (often indicated by a color change).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Cool the ylide solution to 0°C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutically relevant compounds. Its straightforward preparation and the reactivity of its aldehyde group allow for the efficient construction of diverse molecular scaffolds. The protocols provided in this guide offer a starting point for the exploration of its rich chemistry and its application in the discovery and development of new therapeutic agents. The strategic use of this intermediate will undoubtedly continue to contribute to advancements in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. jbarbiomed.com [jbarbiomed.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Ethyl-1H-indole-3-carbaldehyde
Introduction: The Strategic Convergence of Indole and Schiff Base Moieties
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, neurotransmitters (e.g., serotonin), and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[2][3] Researchers have successfully developed indole-containing compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6][7]
Parallel to this, Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, represent another class of compounds with remarkable biological versatility.[8][9] Formed by the condensation of a primary amine with an aldehyde or ketone, these compounds are not only crucial intermediates in organic synthesis but are also potent therapeutic agents in their own right, exhibiting activities such as antimicrobial, anticancer, and analgesic effects.[1][9][10]
The strategic fusion of these two pharmacophores—indole and Schiff base—creates a hybrid molecule with significant potential for enhanced and novel biological activities. This application note provides a detailed guide to the synthesis of Schiff bases derived from 1-Ethyl-1H-indole-3-carbaldehyde. The N1-ethyl group is a common modification used to enhance lipophilicity and modulate pharmacokinetic properties compared to the parent indole-3-carbaldehyde. We will explore the underlying reaction mechanism, present detailed step-by-step protocols for different synthetic methodologies, and discuss the characterization and potential applications of these valuable compounds.
Reaction Principle: The Mechanism of Imine Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.[1][11]
-
Dehydration (Elimination): The carbinolamine is unstable and undergoes elimination of a water molecule to form the stable imine C=N double bond. This step is the rate-determining step and is often accelerated by the presence of an acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[11][12]
Caption: General Mechanism of Schiff Base Formation
Experimental Protocols
The choice of synthetic method depends on factors such as the reactivity of the amine, desired reaction time, and available equipment. Below are three robust protocols, from conventional heating to modern microwave-assisted synthesis.
Protocol 1: Conventional Synthesis via Acid Catalysis in Refluxing Ethanol
This is the most widely used and reliable method for a broad range of primary amines. The acidic catalyst (glacial acetic acid) accelerates the dehydration step, while heating ensures the reaction proceeds to completion.
Principle: Condensation reaction under thermal conditions with acid catalysis to facilitate the rate-limiting dehydration step.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., Aniline, 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.73 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine (10 mmol). For example, add aniline (0.93 g, 10 mmol).
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.[13][14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl acetate:Hexane, 3:7 v/v). The reaction is typically complete within 3-5 hours.[15]
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove unreacted starting materials. c. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[14]
-
Dry the purified crystals in a vacuum oven at 50-60°C.
Characterization: Confirm the structure using FTIR, ¹H NMR, and Mass Spectrometry. Key indicators are the appearance of a C=N stretch (around 1620-1640 cm⁻¹) in the IR spectrum and a singlet for the azomethine proton (-N=CH-) between δ 8.5-9.5 ppm in the ¹H NMR spectrum.[1][15][16]
Protocol 2: Microwave-Assisted Green Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, while improving yields and minimizing solvent usage.
Principle: Rapid and uniform heating under microwave irradiation accelerates the reaction rate, aligning with the principles of green chemistry.
Materials and Reagents:
-
This compound
-
Substituted primary amine
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Microwave synthesizer with sealed reaction vessels
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (0.173 g, 1 mmol) and the primary amine (1 mmol).
-
Add a minimal amount of a high-boiling point solvent like DMF (2-3 mL) to ensure efficient energy absorption.[15] Alternatively, ethanol can be used.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for 5-15 minutes. Power should be set to maintain the target temperature.
-
Work-up and Purification: a. After irradiation, cool the vessel to room temperature. b. Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product. c. Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol. d. Purify the product by recrystallization from ethanol if necessary.
-
Dry the final product under vacuum.
Protocol 3: Catalyst-Free Synthesis in an Aqueous Medium
This protocol represents an environmentally benign approach, leveraging water as a solvent and often avoiding the need for an external acid catalyst, particularly with more nucleophilic amines.
Principle: Utilizing the hydrophobic effect in an aqueous medium to promote the condensation reaction, eliminating the need for organic solvents and catalysts.
Materials and Reagents:
-
This compound
-
Substituted primary amine (preferably water-soluble or highly reactive)
-
Water (Deionized)
-
Surfactant (optional, e.g., Cetyltrimethylammonium bromide - CTAB)
Step-by-Step Procedure:
-
In a round-bottom flask, create a suspension of this compound (1.73 g, 10 mmol) and the primary amine (10 mmol) in 50 mL of water.
-
For less reactive amines, a catalytic amount of a surfactant like CTAB can be added to form micelles, which can enhance the reaction rate.
-
Heat the suspension to 80-90°C with vigorous stirring for 2-4 hours.[11]
-
Monitor the reaction by TLC.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. The solid product will typically separate from the aqueous medium. b. Collect the product by vacuum filtration and wash thoroughly with water. c. Recrystallize from an ethanol/water mixture to obtain the pure Schiff base.
-
Dry the product under vacuum.
Workflow and Characterization Summary
The overall process from synthesis to final characterization follows a logical and systematic path to ensure the identity and purity of the target compounds.
Caption: Overall Experimental Workflow
Data Presentation: Expected Results for a Series of Derivatives
The following table summarizes the expected outcomes for the synthesis of Schiff bases from this compound and various substituted anilines using Protocol 1. This data is illustrative and serves as a guide for expected results.
| R' in Amine (R'-C₆H₄-NH₂) | Product Name | Expected Yield (%) | M.P. (°C) | FTIR ν(C=N) (cm⁻¹) | ¹H NMR δ(N=CH) (ppm) |
| -H (Aniline) | (E)-1-((1-ethyl-1H-indol-3-yl)methylene)-N-phenylaniline | 85-92 | 118-120 | ~1625 | ~8.8 |
| -CH₃ (p-Toluidine) | (E)-1-((1-ethyl-1H-indol-3-yl)methylene)-N-(p-tolyl)aniline | 88-95 | 135-137 | ~1622 | ~8.7 |
| -OCH₃ (p-Anisidine) | (E)-1-((1-ethyl-1H-indol-3-yl)methylene)-N-(4-methoxyphenyl)aniline | 90-96 | 142-144 | ~1620 | ~8.7 |
| -Cl (p-Chloroaniline) | (E)-N-(4-chlorophenyl)-1-((1-ethyl-1H-indol-3-yl)methylene)aniline | 82-90 | 155-157 | ~1628 | ~8.9 |
| -NO₂ (p-Nitroaniline) | (E)-1-((1-ethyl-1H-indol-3-yl)methylene)-N-(4-nitrophenyl)aniline | 80-88 | 198-200 | ~1630 | ~9.1 |
Note: Yields and melting points are estimates and will vary based on reaction scale and purification efficiency.
Applications in Drug Discovery and Materials Science
The synthesized Schiff bases are of significant interest to researchers for several reasons:
-
Antimicrobial Agents: The indole ring and the azomethine group are both known to contribute to antimicrobial activity. These compounds can be screened against various bacterial and fungal strains.[4][5][10][15]
-
Anticancer Therapeutics: Many indole-based Schiff bases have demonstrated potent cytotoxic activity against various cancer cell lines.[8][17][18] The mechanism often involves inducing apoptosis or inhibiting key cellular enzymes.
-
Antioxidant and Anti-inflammatory Activity: The indole moiety is an excellent electron donor, and many derivatives act as radical scavengers. These compounds are also candidates for development as anti-inflammatory agents.[13][14][19]
-
Coordination Chemistry: The imine nitrogen serves as an excellent coordination site for metal ions. These Schiff bases can be used as ligands to synthesize novel organometallic complexes with potential applications in catalysis and materials science.[20][21]
Safety and Handling
-
Starting Materials: this compound and primary amines should be handled in a fume hood. Many primary amines are toxic, corrosive, and potential sensitizers. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Ethanol and DMF are flammable. Avoid open flames and ensure adequate ventilation.
-
Products: The toxicological properties of the final Schiff base products may not be fully known. Handle them with care as you would any new chemical entity.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activities of Indole-based Schiff Bas...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 9. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijacskros.com [ijacskros.com]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. ajol.info [ajol.info]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. tandfonline.com [tandfonline.com]
- 21. nveo.org [nveo.org]
Application Notes & Protocols: Knoevenagel Condensation with 1-Ethyl-1H-indole-3-carbaldehyde for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Indole-Based Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of natural and synthetic compounds with significant biological activity.[1] Indole derivatives are recognized for their wide-ranging therapeutic potential, demonstrating efficacy in cancer treatment, infectious disease management, and as anti-inflammatory agents.[2][3][4] Their structural versatility allows them to interact with diverse molecular targets, making them highly valuable in modern drug discovery.[5]
One of the most robust methods for carbon-carbon bond formation in the synthesis of functionalized indole derivatives is the Knoevenagel condensation.[6] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[7][8]
This guide provides a detailed technical overview and actionable protocols for the Knoevenagel condensation of 1-Ethyl-1H-indole-3-carbaldehyde. The resulting vinylogous indole structures are of significant interest as they serve as precursors for novel therapeutic agents, including potential tubulin polymerization inhibitors for anticancer applications and modulators of key inflammatory pathways.[2]
Reaction Theory and Mechanistic Insight
The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[8] The reaction's success hinges on the acidity of the active methylene compound and the choice of catalyst.
Causality Behind Component Choices:
-
The Substrate (this compound): The ethyl group at the N1 position enhances the indole's solubility in common organic solvents and can influence the final compound's pharmacokinetic properties. The aldehyde at the C3 position is electrophilic and susceptible to nucleophilic attack.
-
The Active Methylene Compound: These reagents possess two electron-withdrawing groups (Z) flanking a CH₂ group (Z-CH₂-Z), which renders the methylene protons acidic.[8] Common examples include malononitrile (Z = CN), ethyl cyanoacetate (Z = CN, CO₂Et), and barbituric acid. The choice of active methylene compound directly dictates the functional groups of the final product.
-
The Catalyst: A weak base is typically employed to deprotonate the active methylene compound, generating a reactive carbanion (enolate).[8] Strong bases are avoided as they can induce self-condensation of the aldehyde.[8] Piperidine is a classic and effective catalyst for this transformation. Organocatalysts like L-proline have also been shown to be highly efficient.[6]
-
The Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents like ethanol are common, while polar aprotic solvents such as acetonitrile or DMF can also be effective.[7]
Generalized Reaction Mechanism:
The reaction proceeds in three key steps:
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an aldol-type intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the stable, conjugated α,β-unsaturated product.
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.
Experimental Protocols & Data
The following protocols provide step-by-step methodologies for synthesizing two distinct derivatives from this compound. These protocols are designed to be self-validating through clear monitoring and characterization steps.
Protocol 1: Synthesis of 2-((1-ethyl-1H-indol-3-yl)methylene)malononitrile
This protocol describes the reaction with malononitrile, a highly reactive methylene compound, typically resulting in high yields and short reaction times.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)[7]
-
Piperidine (0.1 eq, catalytic)[7]
-
Ethanol (Absolute)
-
Standard glassware, magnetic stirrer, and heating mantle/stir plate
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.73 g, 10 mmol) and malononitrile (e.g., 0.70 g, 10.5 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove residual impurities. The product is often pure enough after this step. If further purification is needed, recrystallize from ethanol. Dry the final product under vacuum.
Protocol 2: Synthesis of 5-((1-ethyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol utilizes barbituric acid, leading to compounds with a different heterocyclic moiety, which can be valuable for screening against different biological targets.
Materials:
-
This compound (1.0 eq)
-
Barbituric Acid (1.0 eq)
-
L-proline (0.1 eq, catalytic)[6]
-
Ethanol/Water (1:1 mixture)
-
Standard glassware, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.73 g, 10 mmol), barbituric acid (1.28 g, 10 mmol), and L-proline (0.115 g, 1 mmol) in an ethanol/water mixture (40 mL, 1:1 v/v).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction via TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction typically takes 2-4 hours.
-
Isolation: After completion, allow the mixture to cool to room temperature. The product will precipitate. Cool further in an ice bath for 30 minutes.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol. Dry the purified product under vacuum.
Data Summary and Optimization
The choice of reactants and conditions significantly influences the outcome. The following table summarizes typical parameters.
| Active Methylene Compound | Catalyst | Solvent | Temp. | Time | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 0.5 - 2 h | >90% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3 - 6 h | 80-90% |
| Barbituric Acid | L-proline | Ethanol/H₂O | Reflux | 2 - 4 h | 85-95%[6] |
| Meldrum's Acid | L-proline | Ethanol | 60 °C | 2 - 3 h | >90%[6] |
| Dimedone | L-proline | Ethanol | 60 °C | 4 - 6 h | ~80%[6] |
Troubleshooting & Optimization:
-
Low/No Yield:
-
Inactive Catalyst: Use a fresh bottle of amine catalyst or a different base.[7]
-
Inappropriate Solvent: Screen different solvents. For less reactive methylene compounds, a higher boiling point solvent like acetonitrile or DMF might be beneficial.[7]
-
Low Temperature: For sluggish reactions, gradually increase the temperature while monitoring with TLC.[7]
-
-
Side Reactions:
-
Michael Addition: The α,β-unsaturated product can sometimes react with a second molecule of the enolate. To minimize this, use a slight excess (1.05 eq) of the active methylene compound and avoid a large excess of the base.
-
Self-Condensation: This is rare with a weak base but can occur if the temperature is too high for extended periods. Ensure careful monitoring to avoid prolonged reaction times after completion.
-
Caption: Figure 2: Experimental Workflow from Preparation to Analysis.
Conclusion
The Knoevenagel condensation of this compound is a versatile and efficient method for generating diverse molecular scaffolds crucial for drug discovery. The α,β-unsaturated products serve as valuable intermediates for synthesizing compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[2][3][5] By carefully selecting the active methylene compound and optimizing reaction conditions, researchers can readily access a library of novel indole derivatives for biological screening and development. The protocols outlined herein provide a robust foundation for this synthetic exploration.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
The Versatile Precursor: 1-Ethyl-1H-indole-3-carbaldehyde in the Synthesis of Novel Anti-Cancer Agents
Introduction: The Significance of the Indole Scaffold in Oncology
The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic drugs, demonstrating a wide spectrum of biological activities. In the realm of oncology, indole derivatives have emerged as a cornerstone in the development of novel therapeutics. Their ability to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking makes them highly versatile pharmacophores. Several FDA-approved anti-cancer agents, such as Vinblastine, Vincristine, and Sunitinib, feature the indole core, underscoring its therapeutic relevance. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective anti-cancer agents.
Among the various indole-based synthons, 1-Ethyl-1H-indole-3-carbaldehyde serves as a particularly valuable precursor. The presence of an ethyl group at the N1 position enhances the lipophilicity of the resulting derivatives, which can improve cell membrane permeability and overall bioavailability. The aldehyde functionality at the C3 position provides a reactive handle for the facile construction of diverse molecular architectures, including chalcones and Schiff bases, which are known to possess significant anti-proliferative activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential anti-cancer agents, complete with detailed protocols, biological activity data, and mechanistic insights.
Synthetic Pathways: From Precursor to Potent Derivatives
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds with potential anti-cancer activity. Two of the most prominent and well-explored synthetic routes involve the Claisen-Schmidt condensation to form indole-based chalcones and condensation reactions with primary amines to yield Schiff bases.
dot
Caption: Synthetic routes from this compound.
Protocol 1: Synthesis of Indole-Based Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones. This protocol is adapted from established procedures for the synthesis of similar indole-based chalcones.
Rationale: The base-catalyzed reaction between an aldehyde (this compound) and a ketone (an acetophenone derivative) proceeds through an enolate intermediate to form a β-hydroxy carbonyl compound, which then readily dehydrates to yield the α,β-unsaturated ketone, or chalcone. The choice of a strong base like sodium hydroxide is crucial for the deprotonation of the acetophenone to initiate the reaction. Ethanol serves as a suitable solvent that can dissolve both reactants and the catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired acetophenone derivative in ethanol.
-
Addition of Precursor: To the stirred solution, add 1.0 equivalent of this compound.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the pure indole-based chalcone.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Indole-Based Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and various anilines.
Rationale: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration of the carbinolamine intermediate drives the reaction to completion. Glacial acetic acid is a commonly used catalyst, and ethanol is a suitable solvent.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted aniline in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the pure Schiff base.
-
Characterization: Characterize the synthesized Schiff base using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Biological Evaluation: Anti-Proliferative Activity of Synthesized Derivatives
Derivatives of this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The anti-proliferative activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic potential.
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one | MDA-MB-231 | 13-19 | |
| (E)-3-(3-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one | MDA-MB-231 | 13-19 | ||
| (E)-1-(1-ethyl-1H-indol-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 | 13-19 | ||
| Schiff Base | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 |
Mechanisms of Action: Unraveling the Anti-Cancer Effects
The anti-cancer properties of this compound derivatives are attributed to their ability to modulate key cellular processes involved in cancer cell proliferation, survival, and metastasis. Two prominent mechanisms of action are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. The N-ethyl group on the indole ring can enhance the binding affinity and cellular uptake of these compounds.
dot
The Versatility of 1-Ethyl-1H-indole-3-carbaldehyde in Advanced Materials Synthesis: A Guide for Researchers
In the dynamic field of materials science, the demand for novel organic molecules that serve as versatile building blocks for functional materials is ever-increasing. Among these, 1-Ethyl-1H-indole-3-carbaldehyde has emerged as a compound of significant interest. Its unique molecular architecture, featuring an electron-rich indole core, a reactive aldehyde group, and a stabilizing N-ethyl substituent, makes it an attractive precursor for a wide array of materials with tailored optical, electronic, and chemical properties. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development who are looking to harness its potential.
Introduction to this compound: Properties and Potential
This compound is an aromatic aldehyde that combines the photophysically active indole moiety with a reactive formyl group. The presence of the ethyl group at the N1 position of the indole ring enhances its solubility in organic solvents and can influence the solid-state packing of its derivatives, which is a crucial aspect in the fabrication of organic electronic devices. The core structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including dyes, pigments, and functional polymers[1][2].
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| CAS Number | 58494-59-0 | [3] |
The aldehyde functionality is particularly amenable to a variety of chemical transformations, most notably condensation reactions, which are pivotal in the synthesis of Schiff bases, polymers, and dyes. These reactions form the basis of its application in creating advanced materials.
Application in the Synthesis of Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)
The development of efficient and stable metal-free organic dyes is a primary focus in the field of dye-sensitized solar cells (DSSCs). The D-π-A (donor-π bridge-acceptor) architecture is a well-established design principle for these dyes[4]. This compound can serve as a crucial component in the synthesis of the π-conjugated bridge in such dyes. The indole nucleus acts as an electron-rich π-system that can be functionalized to modulate the electronic properties of the final dye molecule.
Protocol: Synthesis of an Indole-Based D-π-A Dye via Knoevenagel Condensation
This protocol outlines the synthesis of a D-π-A dye using an N-alkylated indole-3-carbaldehyde as a precursor. The reaction proceeds via a Knoevenagel condensation with an appropriate acceptor molecule, such as barbituric acid.
Step 1: Synthesis of this compound (Precursor)
The precursor itself can be synthesized via a Vilsmeier-Haack reaction from N-ethylindole. This reaction introduces the formyl group at the C3 position of the indole ring.
-
Reaction Workflow for Precursor Synthesis
Caption: Vilsmeier-Haack formylation of N-ethylindole.
Step 2: Knoevenagel Condensation to Form the Dye
-
Reactants:
-
This compound (1 equivalent)
-
Barbituric acid (1 equivalent, as the acceptor)
-
Methanol (as solvent)
-
Piperidine (catalytic amount)
-
-
Procedure:
-
Dissolve this compound and barbituric acid in methanol in a round-bottom flask equipped with a condenser.
-
Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting materials.
-
Dry the purified dye under vacuum.
-
-
Reaction Scheme for Dye Synthesis
Caption: Knoevenagel condensation for D-π-A dye synthesis.
Expected Characterization:
The resulting dye should be characterized by standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify functional groups, particularly the disappearance of the aldehyde C-H stretch and the presence of new C=C bonds.
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the dye, which is crucial for its performance in a DSSC.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Application in the Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the indole nucleus makes this compound an excellent starting material for the synthesis of fluorescent probes and chemosensors[1][5]. The aldehyde group can be readily reacted with various nucleophiles to introduce specific recognition moieties for the detection of ions or molecules.
A common strategy involves the condensation of the aldehyde with a hydrazine derivative to form a hydrazone. The resulting Schiff base can act as a "naked-eye" colorimetric sensor, where the binding of an analyte induces a color change[4].
Protocol: Synthesis of an Indole-Based Hydrazone Chemosensor
This protocol describes a general, single-step condensation reaction to synthesize an indole-based hydrazone that can function as a chemosensor[4].
-
Reactants:
-
This compound (1 equivalent)
-
2,4-Dinitrophenylhydrazine (1 equivalent)
-
Methanol (as solvent)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound and 2,4-dinitrophenylhydrazine in methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture at 70°C. The formation of a precipitate indicates the progress of the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, and filter the precipitate.
-
Wash the solid product with cold methanol and dry it in the air.
-
-
Workflow for Chemosensor Synthesis
Caption: Synthesis of an indole-based hydrazone chemosensor.
Sensing Mechanism and Characterization:
The resulting hydrazone can exhibit a color change in the presence of certain anions, such as fluoride, due to the deprotonation of the N-H proton of the hydrazone moiety. This change in electronic structure leads to a shift in the absorption spectrum, which can be observed visually and quantified by UV-Vis spectroscopy. The sensing capabilities should be evaluated by titrating the sensor solution with various analytes and monitoring the spectral changes.
Future Outlook and Broader Applications
The utility of this compound in materials science is not limited to the examples provided. Its reactive nature opens doors to its incorporation into a variety of polymeric structures. For instance, it can be used as a monomer in condensation polymerization with diamines to form polyazomethines, which are known for their thermal stability and semiconducting properties. Furthermore, its derivatives can be explored for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as functional coatings.
As research continues to uncover the full potential of indole-based materials, this compound is poised to remain a key building block for the next generation of advanced organic materials. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to innovate and develop new materials with exciting and impactful applications.
References
- 1. Buy 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (EVT-288633) | 42573-57-9 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
Application Note: 1-Ethyl-1H-indole-3-carbaldehyde as a Precursor for a "Turn-On" Fluorescent Probe for Aluminum Ion Detection
Introduction
1-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a variety of functional organic molecules, including pharmaceuticals and advanced materials.[1] Its indole framework is a common feature in many fluorescent compounds, and the reactive aldehyde group provides a convenient handle for chemical modification.[1] This application note details the synthesis and application of a Schiff base derivative of this compound as a selective "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺).
The developed probe, hereafter referred to as EIC-Hy , is synthesized through a straightforward condensation reaction between this compound and 2-hydrazinobenzothiazole. The resulting Schiff base exhibits weak fluorescence in its free form. However, upon selective binding to Al³⁺, the probe undergoes a conformational change that restricts intramolecular rotation and inhibits photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive and selective detection of Al³⁺ in solution.
Principle of Detection
The sensing mechanism of EIC-Hy for Al³⁺ is based on the chelation-enhanced fluorescence (CHEF) effect. In the absence of Al³⁺, the lone pair of electrons on the imine nitrogen of the Schiff base can quench the fluorescence of the indole fluorophore through a PET process. Additionally, free rotation around the C-N single bond provides a non-radiative decay pathway for the excited state.
Upon the addition of Al³⁺, the ion coordinates with the nitrogen and sulfur atoms of the EIC-Hy ligand. This chelation rigidifies the molecular structure, inhibiting the free rotation and suppressing the PET process. As a result, the radiative decay pathway through fluorescence is favored, leading to a significant increase in the fluorescence quantum yield and a detectable "turn-on" signal.
Photophysical Properties
The photophysical properties of the free EIC-Hy probe and its complex with Al³⁺ are summarized in the table below. The data is representative of typical indole-based Schiff base probes in a mixed aqueous-organic solvent system.
| Property | EIC-Hy (Free Probe) | EIC-Hy + Al³⁺ |
| Excitation Maximum (λex) | ~365 nm | ~370 nm |
| Emission Maximum (λem) | ~450 nm | ~450 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.40 |
| Appearance (Daylight) | Colorless | Colorless |
| Appearance (UV Light) | Weak Blue Fluorescence | Strong Blue Fluorescence |
| Solvent | DMSO/H₂O (1:1, v/v) | DMSO/H₂O (1:1, v/v) |
Experimental Protocols
Synthesis of the EIC-Hy Fluorescent Probe
The synthesis of the EIC-Hy probe is a one-step Schiff base condensation reaction.
Caption: Synthesis of the EIC-Hy fluorescent probe.
Materials:
-
This compound (1.0 eq)
-
2-Hydrazinobenzothiazole (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 2-hydrazinobenzothiazole (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure EIC-Hy probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Al³⁺ Detection
This protocol outlines the general steps for using the EIC-Hy probe for the fluorometric detection of Al³⁺.
Caption: Workflow for Al³⁺ detection using the EIC-Hy probe.
Materials:
-
EIC-Hy probe stock solution (1 mM in DMSO)
-
Aluminum chloride (AlCl₃) stock solution (1 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
DMSO
-
Deionized water
-
Fluorometer and quartz cuvettes
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of the EIC-Hy probe in high-purity DMSO.
-
Sample Preparation: In a series of test tubes, prepare solutions with varying concentrations of Al³⁺ in HEPES buffer. A control sample with no Al³⁺ should also be prepared.
-
Probe Addition: To each test tube, add the EIC-Hy stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v) to avoid solvent effects on the fluorescence.
-
Incubation: Mix the solutions thoroughly and incubate at room temperature for 15 minutes to allow for the complexation of EIC-Hy and Al³⁺.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Set the excitation wavelength to 370 nm and record the emission spectrum, with the maximum intensity expected around 450 nm.
-
Data Analysis: Plot the fluorescence intensity at 450 nm against the concentration of Al³⁺ to generate a calibration curve. This can be used to determine the concentration of Al³⁺ in unknown samples.
Selectivity Study
To validate the selectivity of the EIC-Hy probe for Al³⁺, the fluorescence response should be tested in the presence of other common metal ions.
Procedure:
-
Prepare a set of solutions, each containing the EIC-Hy probe (10 µM) and a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at a concentration of 100 µM in HEPES buffer.
-
Prepare a solution containing the EIC-Hy probe (10 µM) and Al³⁺ (100 µM).
-
Prepare another set of solutions containing the EIC-Hy probe (10 µM), Al³⁺ (100 µM), and one of the other metal ions (100 µM) to assess competitive binding.
-
Incubate all solutions for 15 minutes at room temperature.
-
Measure the fluorescence intensity of each solution at an emission wavelength of 450 nm (excitation at 370 nm).
-
Compare the fluorescence response of the probe towards Al³⁺ with that of other metal ions. A significant fluorescence enhancement should only be observed in the presence of Al³⁺.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of novel fluorescent probes. The Schiff base derivative, EIC-Hy, demonstrates potential as a selective "turn-on" fluorescent sensor for the detection of Al³⁺. The straightforward synthesis, coupled with the probe's sensitive and selective fluorescence response, makes this system a promising tool for researchers in environmental monitoring and biological studies. The methodologies presented in this application note provide a solid foundation for the development and utilization of indole-based fluorescent probes in various scientific disciplines.
References
Application Notes & Protocol: N-Alkylation of 1H-Indole-3-carbaldehyde
Abstract
N-alkylated indole scaffolds are privileged structures in medicinal chemistry and drug development, frequently found in a wide array of pharmaceuticals and biologically active natural products.[1][2] Specifically, N-substituted indole-3-carbaldehydes serve as versatile intermediates for synthesizing more complex heterocyclic systems. This document provides a comprehensive guide with two robust and validated protocols for the N-alkylation of 1H-indole-3-carbaldehyde. The first protocol details the classical approach using a strong base, sodium hydride (NaH), in an anhydrous polar aprotic solvent. The second describes a milder, operationally simpler method employing phase-transfer catalysis (PTC). This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety precautions, and characterization guidelines.
Note on the Starting Material: The protocols described herein are for the N-alkylation of 1H-indole-3-carbaldehyde , which possesses a reactive N-H bond. The compound "1-Ethyl-1H-indole-3-carbaldehyde" is an example product of such a reaction and, being already N-alkylated, cannot undergo further N-alkylation at the indole nitrogen.
Reaction Principle and Mechanistic Insight
The N-alkylation of indole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves two primary steps:
-
Deprotonation: The indole nitrogen proton (N-H) is abstracted by a base to form a highly nucleophilic indolide anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new N-C bond.
The presence of the electron-withdrawing carbaldehyde group at the C-3 position increases the acidity of the N-H proton (pKa ≈ 16) compared to unsubstituted indole.[3] This enhanced acidity facilitates deprotonation, allowing the reaction to proceed efficiently even with moderately strong bases.[3] Classical methods using strong bases like sodium hydride ensure complete and rapid deprotonation, driving the reaction to completion with high selectivity for N-alkylation over potential C-alkylation.[4][5]
General Reaction Scheme:

Figure 1: General SN2 pathway for the N-alkylation of 1H-indole-3-carbaldehyde.
Experimental Workflow and Logic
The overall process, from starting material to final, characterized product, follows a logical sequence. Researchers can choose between two primary protocols based on available reagents, scale, and safety considerations. Both pathways converge on common work-up, purification, and analytical validation steps.
Diagram 1: High-level workflow for the N-alkylation of 1H-indole-3-carbaldehyde.
Protocol I: Classical N-Alkylation with Sodium Hydride
This method is highly effective and generally provides excellent yields. It requires strict anhydrous conditions due to the water-reactivity of sodium hydride.[4][5]
3.1. Materials and Reagents
-
1H-Indole-3-carbaldehyde
-
Alkyl Halide (e.g., Iodoethane, Benzyl Bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer with a cooling bath (ice-water)
-
Rotary evaporator
-
Glassware for extraction and chromatography
3.3. Detailed Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 1H-indole-3-carbaldehyde (1.0 eq). Add anhydrous DMF or THF (to make a ~0.2 M solution).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas evolves during this step. Ensure adequate ventilation and an inert atmosphere.[6]
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become turbid as the sodium indolide salt forms.[7]
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the cooled suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[8][9]
3.4. Safety and Handling Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[6] It must be handled under an inert atmosphere. Any contact with water will produce flammable hydrogen gas, which can ignite spontaneously.[10] Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.
-
Anhydrous Solvents (DMF/THF): DMF and THF are flammable and should be handled in a well-ventilated fume hood. The combination of NaH and DMF can lead to runaway thermal decomposition at elevated temperatures; it is critical to maintain temperature control.[11][12]
Protocol II: N-Alkylation under Phase-Transfer Catalysis (PTC)
This protocol avoids the use of pyrophoric bases and anhydrous solvents, making it more amenable to larger-scale synthesis and safer to handle.[13]
4.1. Materials and Reagents
-
1H-Indole-3-carbaldehyde
-
Alkyl Halide (e.g., Iodoethane, Benzyl Bromide)
-
Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)
-
Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (Bu₄N⁺HSO₄⁻)
-
Toluene or Dichloromethane (DCM)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
4.2. Detailed Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1H-indole-3-carbaldehyde (1.0 eq), toluene (or DCM), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Base Addition: Add the 50% aqueous NaOH solution. The mixture will be biphasic.
-
Alkylation: Add the alkylating agent (1.1-1.2 eq) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to ensure efficient mixing between the aqueous and organic phases. Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, transfer the mixture to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with additional toluene or EtOAc (2 x volumes).
-
Washing and Drying: Combine all organic layers, wash with water until the washings are neutral, and then wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol I.
Data Summary and Product Characterization
The success of the synthesis must be validated through purification and rigorous analytical characterization.
Table 1: Comparison of N-Alkylation Protocols
| Parameter | Protocol I (NaH/DMF) | Protocol II (PTC) |
| Base | Sodium Hydride (strong, pyrophoric) | Sodium Hydroxide (strong, non-pyrophoric) |
| Solvent System | Anhydrous (DMF, THF) | Biphasic (Toluene/Water) |
| Conditions | Inert atmosphere, 0 °C to RT | Vigorous stirring, RT to 50 °C |
| Typical Yields | 85-98% | 75-95%[13] |
| Key Advantages | High yields, rapid reaction | Safer, scalable, no anhydrous conditions |
| Key Disadvantages | Hazardous reagents, strict anhydrous | May require longer reaction times, vigorous stirring |
Characterization of this compound
-
Appearance: Typically a yellow solid.[14]
-
¹H NMR (400 MHz, CDCl₃): The following characteristic peaks confirm the structure: a singlet for the aldehyde proton (~10.01 ppm), signals for the aromatic protons (8.31-7.31 ppm), a quartet for the N-CH₂ group (~4.24 ppm), and a triplet for the N-CH₂-CH₃ group (~1.56 ppm).[15]
-
¹³C NMR (101 MHz, CDCl₃): Key signals include the aldehyde carbonyl (~184.5 ppm), aromatic carbons (137.6-110.0 ppm), the N-CH₂ carbon (~41.9 ppm), and the N-CH₂-CH₃ carbon (~15.1 ppm).[15]
-
Mass Spectrometry (ESI-MS): For this compound (C₁₁H₁₁NO, MW: 173.21), the expected [M+H]⁺ ion is at m/z 174.[15]
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. labsafety.jhu.edu [labsafety.jhu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 14. chemimpex.com [chemimpex.com]
- 15. rsc.org [rsc.org]
The Versatile Role of 1-Ethyl-1H-indole-3-carbaldehyde in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The indole nucleus is a cornerstone in the architecture of biologically active molecules, with its derivatives demonstrating a vast spectrum of activities, including significant applications in agriculture.[1] Among the myriad of indole-based synthons, 1-Ethyl-1H-indole-3-carbaldehyde has emerged as a pivotal building block for the creation of novel agrochemicals. Its unique electronic and structural features, conferred by the N-ethyl group and the reactive aldehyde at the C3 position, make it a versatile precursor for the synthesis of a new generation of fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical development, complete with detailed application notes and validated protocols for researchers and professionals in the field.
Core Principles of Reactivity
The synthetic versatility of this compound stems from the reactivity of its aldehyde group and the electron-rich nature of the indole ring. The aldehyde functionality readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, serving as an electrophilic center. Key transformations include:
-
Condensation Reactions: The aldehyde group is highly susceptible to condensation with active methylene compounds (Knoevenagel condensation) and ketones (Claisen-Schmidt condensation), paving the way for the synthesis of diverse molecular scaffolds such as chalcones and other α,β-unsaturated systems.[2]
-
Reductive Amination: Reaction with amines followed by reduction provides access to a range of substituted indolyl-methylamine derivatives.
-
Wittig Reaction: The Wittig reaction allows for the introduction of a variety of substituted vinyl groups at the C3 position, offering a route to complex olefinic structures.
-
Cyclization Reactions: The aldehyde can act as a key functional group in multi-component reactions to construct complex heterocyclic systems, such as pyrazoles and isoxazoles, which are known to exhibit a wide range of biological activities.
The N-ethyl group, in addition to modifying the lipophilicity and, consequently, the bioavailability of the final molecule, also influences the electronic properties of the indole ring, further tuning its reactivity and the biological efficacy of its derivatives.
Application in Fungicide Synthesis: The Rise of Indole-Based Chalcones and Azoles
Indole derivatives have shown considerable promise in the development of novel fungicides. The inherent antifungal properties of the indole nucleus can be significantly enhanced by its incorporation into larger molecular frameworks, such as chalcones and azole heterocycles. This compound serves as a crucial starting material in the synthesis of these potent antifungal agents.
Application Note: Synthesis of Antifungal Chalcones
Indole-based chalcones, synthesized via the Claisen-Schmidt condensation of an indole-3-carbaldehyde with an appropriate acetophenone, have demonstrated significant antifungal activity. The α,β-unsaturated ketone moiety in the chalcone backbone is a key pharmacophore that can interact with biological targets in fungal pathogens. The N-ethyl group on the indole ring can enhance the lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes.
Protocol 1: Synthesis of an Exemplary 1-Ethyl-1H-indole-3-yl Chalcone
This protocol details the synthesis of (E)-1-(4-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one, a representative indole chalcone with potential antifungal properties.
Materials:
-
This compound
-
4-Chloroacetophenone
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.73 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in 30 mL of ethanol.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Prepare a 10% aqueous solution of potassium hydroxide. Slowly add 10 mL of this solution dropwise to the reaction mixture with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion of the reaction (disappearance of the starting aldehyde), pour the reaction mixture into 100 mL of ice-cold water.
-
A yellow solid will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one as yellow crystals.
-
Dry the purified product under vacuum.
Expected Yield: 80-90%
Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆ClNO |
| Molecular Weight | 309.79 g/mol |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.45 (t, 3H, -CH₂CH₃), 4.15 (q, 2H, -CH₂CH₃), 7.20-7.40 (m, 5H, Ar-H), 7.50 (d, 1H, J=15.6 Hz, -CO-CH=), 7.80 (d, 1H, J=15.6 Hz, =CH-Ar), 7.90-8.00 (m, 4H, Ar-H). |
Application in Herbicide Synthesis: Targeting Plant-Specific Pathways
The development of herbicides with novel modes of action is crucial to combat the evolution of weed resistance. Indole derivatives, particularly those that mimic or interfere with plant hormone signaling, are a promising area of research. This compound can be elaborated into more complex molecules that exhibit herbicidal activity.
Application Note: Synthesis of Indole-3-Carboxylic Acid Analogs
Recent studies have shown that certain indole-3-carboxylic acid derivatives can act as antagonists of the auxin receptor protein TIR1, leading to potent herbicidal effects.[3] While the direct synthesis from the aldehyde involves an oxidation step, the aldehyde serves as a key intermediate for the synthesis of precursors to these herbicides. For instance, Knoevenagel condensation of this compound with active methylene compounds can generate intermediates that can be further transformed into herbicidal compounds.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a general and efficient method for the Knoevenagel condensation, a key C-C bond-forming reaction in the synthesis of various agrochemical precursors.[4]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Ice-cold water
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.73 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ice-cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield (1-ethyl-1H-indol-3-yl)methylene)malononitrile.
Expected Yield: >90%
Characterization: The product should be characterized by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁N₃ |
| Molecular Weight | 221.26 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.35 (t, 3H, -CH₂CH₃), 4.25 (q, 2H, -CH₂CH₃), 7.25-7.40 (m, 2H, Ar-H), 7.60 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 8.30 (s, 1H, =CH-), 8.50 (s, 1H, Ar-H). |
Application in Insecticide Synthesis: Exploring Novel Heterocyclic Scaffolds
The search for new insecticides with improved safety profiles and efficacy against resistant insect populations is a continuous effort. Indole-containing heterocyclic compounds, such as pyrazoles and isoxazoles, have been shown to possess insecticidal properties. This compound can be used as a starting material to construct these complex heterocyclic systems.
Application Note: Synthesis of Indolyl-Substituted Pyrazoles
The synthesis of indolyl-substituted pyrazoles can be achieved through a multi-step sequence starting with the Knoevenagel condensation of this compound with an active methylene ketone, followed by cyclization with hydrazine hydrate. The resulting pyrazole ring system can be further functionalized to optimize insecticidal activity.
Protocol 3: Synthesis of an Indolyl-Pyrazole Derivative
This protocol outlines the synthesis of a 5-(1-ethyl-1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazole, a representative of a class of compounds with potential insecticidal activity.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
Step 1: Knoevenagel condensation
-
In a round-bottom flask, mix this compound (1.73 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and a catalytic amount of piperidine in 20 mL of ethanol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure to obtain the crude Knoevenagel condensation product.
Step 2: Cyclization to form the pyrazole ring
-
Dissolve the crude product from Step 1 in 30 mL of glacial acetic acid.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired indolyl-pyrazole.
Expected Yield: 60-70% over two steps.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Parameter | Value |
| Molecular Formula | C₂₀H₁₉N₃ |
| Molecular Weight | 301.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.40 (t, 3H, -CH₂CH₃), 2.40 (s, 3H, -CH₃), 4.10 (q, 2H, -CH₂CH₃), 6.80 (s, 1H, pyrazole-H), 7.10-7.60 (m, 9H, Ar-H). |
Visualizing Synthetic Pathways
To better illustrate the synthetic strategies discussed, the following diagrams outline the reaction workflows.
Caption: Synthetic routes to agrochemicals from this compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of agrochemicals. Its reactivity allows for the straightforward construction of complex molecular architectures with potent fungicidal, herbicidal, and insecticidal activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, such as one-pot multi-component reactions and the use of green catalysts, to further enhance the utility of this compound in the ongoing quest for novel and effective crop protection agents.
References
- 1. Role of Indole Derivatives in Agrochemistry: Synthesis and Future Insights [ouci.dntb.gov.ua]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Selective Reduction of 1-Ethyl-1H-indole-3-carbaldehyde to (1-Ethyl-1H-indol-3-yl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the experimental reduction of 1-Ethyl-1H-indole-3-carbaldehyde to its corresponding primary alcohol, (1-Ethyl-1H-indol-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically relevant indole derivatives. We present two robust and scalable protocols utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively. The guide delves into the mechanistic rationale behind reagent selection, procedural steps, safety precautions, and purification strategies to ensure high yield and purity of the target compound.
Introduction and Strategic Overview
The reduction of the aldehyde functional group at the C3 position of the indole scaffold is a fundamental transformation in medicinal chemistry. The resulting hydroxymethyl group serves as a versatile handle for further synthetic manipulations, enabling the construction of complex molecules with diverse biological activities. This compound is a common intermediate, and its efficient conversion to (1-Ethyl-1H-indol-3-yl)methanol is paramount for advancing drug discovery programs targeting indole-based therapeutics.
The choice of reducing agent is the most critical decision in this synthesis. It dictates the reaction conditions, selectivity, and safety profile.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols.[1] Its operational simplicity and compatibility with protic solvents like methanol and ethanol make it a preferred choice for routine laboratory synthesis.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[2] Its high reactivity necessitates the use of anhydrous aprotic solvents and stringent safety measures.
This guide will detail both methods, allowing researchers to select the most appropriate protocol based on their specific needs, scale, and available facilities.
Chemical Transformation and Mechanism
The core of this procedure is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during the workup step to yield the primary alcohol.
Comparative Protocol Summary
The following table summarizes the key parameters for the two detailed protocols, providing a quick reference for experimental planning.
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: Lithium Aluminum Hydride |
| Primary Use Case | High selectivity, safety, ease of use | Reduction of less reactive substrates or multi-functional compounds |
| Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Workup | Aqueous quench (e.g., NH₄Cl) | Fieser-Tishler workup (sequential H₂O, NaOH, H₂O) |
| Safety Profile | Low hazard, handle with standard care | HIGHLY REACTIVE , pyrophoric potential, requires inert atmosphere |
Detailed Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This method is recommended for its safety, simplicity, and high chemoselectivity for the aldehyde group.
Materials and Equipment:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (optional)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde). Place a magnetic stir bar in the flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition is mildly exothermic, and gas evolution (H₂) may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15-20 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1-Ethyl-1H-indol-3-yl)methanol. If necessary, purify the product by silica gel column chromatography using a hexane:ethyl acetate gradient.[3]
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
CRITICAL SAFETY WARNING: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (fire-retardant lab coat, safety glasses, and gloves) is mandatory.[4] A Class D fire extinguisher for reactive metals should be readily available.
Materials and Equipment:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried, three-neck round-bottom flask, magnetic stirrer, stir bar
-
Dropping funnel, condenser, nitrogen/argon inlet
-
Ice bath, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: Assemble an oven-dried, three-neck flask with a condenser, a nitrogen/argon inlet, and a dropping funnel. Flush the entire system with the inert gas. In the flask, prepare a suspension of LiAlH₄ (1.2-1.5 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Gentle heating (reflux) may be applied if the reaction is sluggish, as determined by TLC monitoring.
-
Quenching (Fieser-Tishler Workup): After the reaction is complete, cool the flask to 0 °C. For a reaction using 'x' grams of LiAlH₄, quench by the slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This sequence is crucial for forming a granular, easily filterable precipitate of aluminum salts.[5]
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Drying and Concentration: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify as needed via silica gel column chromatography.[3]
Conclusion
Both sodium borohydride and lithium aluminum hydride are effective reagents for the reduction of this compound. The NaBH₄ protocol offers a safer and more straightforward procedure suitable for most applications. The LiAlH₄ method, while requiring more stringent precautions, provides a more powerful alternative. The choice of method should be guided by the principles of laboratory safety, reaction scale, and the chemical context of the synthesis. Successful execution of these protocols will provide high-purity (1-Ethyl-1H-indol-3-yl)methanol, a valuable intermediate for further research and development.
References
Application Note: 1-Ethyl-1H-indole-3-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of biological activities.[1][2] 1-Ethyl-1H-indole-3-carbaldehyde emerges as a pivotal starting material, offering a reactive aldehyde functionality for constructing complex molecular architectures.[3][4] The N-ethyl group not only enhances solubility and modulates the electronic properties of the indole ring but also provides a steric handle that can influence biological interactions. This guide provides an in-depth exploration of this compound's application in the synthesis of several key heterocyclic families, including bis(indolyl)methanes, pyrimido[4,5-b]indoles, and various α,β-unsaturated systems. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance tailored for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound
This compound is a versatile aromatic aldehyde that serves as an essential building block for a multitude of heterocyclic compounds.[5] Its strategic importance lies in the C3-formyl group, which is highly susceptible to nucleophilic attack and condensation reactions, making it an ideal anchor point for synthetic elaboration.[3][4] Unlike its N-unsubstituted counterpart, the 1-ethyl group prevents unwanted N-H reactivity and can improve the pharmacokinetic profile of resulting drug candidates. This document outlines core synthetic transformations leveraging this powerful intermediate.
Synthesis of Bis(indolyl)methanes (BIMs) via Electrophilic Substitution
Bis(indolyl)methanes are a prominent class of compounds known for their wide-ranging biological properties, including anticancer and antibacterial activities.[6][7] The synthesis typically involves an acid-catalyzed electrophilic substitution reaction between an aldehyde and two equivalents of an indole.
Mechanistic Rationale
The reaction proceeds via activation of the aldehyde's carbonyl group by a protic or Lewis acid catalyst, rendering it highly electrophilic.[8] This activated species is then attacked by the electron-rich C3 position of a first indole molecule. The resulting intermediate alcohol undergoes dehydration to form a stabilized carbocation, which is subsequently attacked by a second indole molecule to yield the final bis(indolyl)methane product.[7] The use of a 1-ethyl substituted indole carbaldehyde allows for the synthesis of asymmetric BIMs with distinct electronic and steric properties.
Protocol 2.1: Synthesis of 1-Ethyl-3-((1H-indol-3-yl)methyl)-1H-indole
This protocol outlines a general, robust method for synthesizing an asymmetric bis(indolyl)methane using glacial acetic acid as an accessible and green catalyst.[6]
Materials:
-
This compound (1 mmol, 173.2 mg)
-
Indole (1.1 mmol, 128.9 mg)
-
Glacial Acetic Acid (0.5 mol%)
-
Water (20 mL)
-
Ethanol (for recrystallization)
-
Ultrasonicator bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in a minimal amount of a co-solvent like acetonitrile if necessary, though direct suspension in water is often feasible.
-
Add indole (1.1 mmol) to the flask.
-
Add water (20 mL) followed by a catalytic amount of glacial acetic acid (0.5 mol%).
-
Place the flask in an ultrasonicator bath and irradiate at 40-50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Upon completion, pour the reaction mixture onto crushed ice. A solid precipitate will form.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from hot ethanol to afford the pure bis(indolyl)methane derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Catalyst Type | Example Catalyst | Solvent | Conditions | Typical Yield | Reference |
| Protic Acid | Glacial Acetic Acid | Water | 40°C, Ultrasonication | Good to Excellent | [6] |
| Lewis Acid | Cu(OTf)₂ | DCM | Room Temp | Moderate | [7] |
| Organocatalyst | Taurine | Water | Sonication | Excellent (59-90%) | [7] |
| Heterogeneous | Silica Nanoparticles | Solvent-free | Ultrasonication | Excellent (83-94%) | [9] |
Multi-Component Synthesis of Pyrimido[4,5-b]indoles
Pyrimido[4,5-b]indoles are a class of fused heterocycles with significant applications as bioactive molecules, including kinase inhibitors and antimicrobial agents.[10] Multi-component reactions (MCRs) provide a highly efficient route to these complex scaffolds from simple precursors in a single pot.
Mechanistic Rationale
A powerful strategy involves the four-component reaction of an indole-3-carboxaldehyde, an aromatic aldehyde, and a nitrogen source, such as ammonium iodide.[10] This process constructs the pyrimidine ring through a [4+2] annulation. The reaction is remarkable for forming multiple C-N bonds in one pot under transition-metal-free conditions, showcasing high atom economy and synthetic efficiency.
Protocol 3.1: Four-Component Synthesis of a 2,4-Disubstituted Pyrimido[4,5-b]indole
This protocol is adapted from a transition-metal-free, iodine-promoted methodology.
Materials:
-
This compound (1 mmol, 173.2 mg)
-
Benzaldehyde (or other aromatic aldehyde, 1 mmol, 106.1 mg)
-
Ammonium Iodide (NH₄I) (3 mmol, 434.8 mg)
-
Iodine (I₂) (20 mol%, 50.8 mg)
-
1,2-Dichloroethane (DCE) (3 mL)
-
Oxygen atmosphere (balloon)
Procedure:
-
To a sealed reaction tube, add this compound (1 mmol), the selected aromatic aldehyde (1 mmol), ammonium iodide (3 mmol), and iodine (20 mol%).
-
Evacuate the tube and backfill with oxygen (using a balloon).
-
Add 1,2-dichloroethane (3 mL) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 120°C.
-
Stir the reaction for 24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the target pyrimido[4,5-b]indole.
-
Confirm the structure with appropriate analytical techniques (NMR, HRMS).
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[11] This reaction transforms this compound into highly functionalized α,β-unsaturated systems, which are themselves valuable precursors for other heterocycles.[12]
Protocol 4.1: Synthesis of 2-((1-Ethyl-1H-indol-3-yl)methylene)malononitrile
Materials:
-
This compound (10 mmol, 1.73 g)
-
Malononitrile (10 mmol, 660 mg)
-
Piperidine (catalytic amount, ~5 drops)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (25 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature. A precipitate usually forms within 30-60 minutes.
-
Continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
-
Verify the structure of the bright yellow to orange solid product by NMR and IR spectroscopy (presence of C≡N stretch).
Conclusion
This compound stands out as a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its ability to readily participate in electrophilic substitutions, multi-component reactions, and condensations allows for the efficient construction of diverse and complex heterocyclic systems. The protocols detailed herein provide reliable and scalable methods for synthesizing bis(indolyl)methanes, pyrimido[4,5-b]indoles, and other key intermediates, empowering researchers to generate novel compound libraries for drug discovery and materials science applications.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethyl-1H-indole-3-carbaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 1-Ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the column chromatography purification of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the typical physicochemical properties of this compound that I should consider for purification?
A1: this compound is a yellow solid with a molecular weight of 173.21 g/mol .[1][2] It is a moderately polar compound due to the presence of the indole ring and the carbaldehyde group. It is soluble in polar organic solvents like methanol, ethanol, and acetonitrile, but has limited solubility in non-polar solvents such as hexane.[3] Its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide is approximately 30 mg/mL.[4] Understanding these solubility characteristics is the first step in designing an effective purification strategy.[3]
Q2: What are the most common impurities I might encounter when synthesizing this compound?
A2: The most common synthetic route to this compound is the Vilsmeier-Haack reaction.[5][6][7][8][9] Potential impurities from this reaction can include unreacted starting materials like 1-ethylindole, residual Vilsmeier reagent, and byproducts from side reactions. Depending on the workup procedure, you might also have residual solvents or salts.
Q3: What is a good starting point for a solvent system in thin-layer chromatography (TLC) to assess the purity of my crude product?
A3: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[10] A common starting ratio to try is 9:1 or 8:2 hexane:ethyl acetate. You can then adjust the ratio to achieve an Rf value for your desired product between 0.3 and 0.4, which is generally ideal for column chromatography separation.[11]
Q4: Can this compound degrade on silica gel?
A4: While many indole derivatives are stable on silica gel, some can be sensitive to the acidic nature of standard silica gel, leading to degradation.[11][12] It is always a good practice to check the stability of your compound on silica gel by running a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any new spots, it indicates that your compound may be degrading on the silica.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography process.
Problem 1: My compound is not moving off the baseline of the TLC plate, even with 100% ethyl acetate.
Possible Cause & Solution:
-
High Polarity: Your compound may be more polar than anticipated, or you may have highly polar impurities.
-
Solution: Try a more polar solvent system. A mixture of dichloromethane and methanol is a good next step.[13] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
-
Ionic Interactions: If your compound has any acidic or basic functionalities, it might be interacting strongly with the silica gel.
-
Solution: Consider adding a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to neutralize active sites on the silica gel.[11]
-
Problem 2: All my spots are running at the solvent front on the TLC plate, even with 100% hexane.
Possible Cause & Solution:
-
Low Polarity: Your compound and impurities are likely very non-polar.
-
Solution: You need a less polar solvent system. Try using pure hexane or a mixture of hexane and a very non-polar solvent like toluene. However, for this compound, this is less likely to be the primary issue. It's more probable that your sample is not dissolving properly in the spotting solvent.
-
-
Sample Overloading: Spotting too much of your sample on the TLC plate can lead to streaking and inaccurate Rf values.[11]
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
Problem 3: During the column run, my compound is eluting much faster/slower than predicted by TLC.
Possible Cause & Solution:
-
Difference in Silica Gel: The silica gel used for your column may have a different activity or particle size than the silica on your TLC plates.
-
Solution: Always use the same type of silica gel for both TLC and column chromatography if possible.
-
-
Solvent Composition: The solvent composition in your column may not be exactly the same as in your TLC chamber.
-
Solution: Ensure your solvents are well-mixed and that the column is properly equilibrated with the mobile phase before loading your sample.
-
-
Flow Rate: The flow rate of the solvent through the column can affect the separation. A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases.[14]
-
Solution: Adjust the flow rate to be slow enough to allow for good separation. For a standard glass column, a flow rate of a few milliliters per minute is typical.
-
Problem 4: The separation is poor, and my fractions are all mixed.
Possible Cause & Solution:
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation.[15]
-
Solution: Ensure your column is packed uniformly. Both dry packing and slurry packing methods can be effective if done carefully.[15]
-
-
Sample Loading: Loading the sample in a large volume of solvent or a solvent that is too polar can cause the initial band to be too wide, leading to poor separation.[14]
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.[16]
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.
-
Problem 5: The column runs dry.
Possible Cause & Solution:
-
Insufficient Solvent: Not adding enough solvent to the column before starting the elution.
-
Solution: Always ensure there is a sufficient head of solvent above the silica bed. Never let the solvent level drop below the top of the stationary phase, as this can cause the silica bed to crack.[14]
-
Problem 6: The column is blocked, and the solvent flow has stopped.
Possible Cause & Solution:
-
Precipitation of the Compound: The compound may have precipitated at the top of the column if it is not very soluble in the mobile phase.[11][16]
-
Solution: Try to use a solvent system in which your compound is more soluble. If this is not possible, dry loading your sample can help prevent this issue.[14]
-
-
Fine Particles: The crude sample may contain fine particulate matter that is clogging the frit or the top of the column.
-
Solution: Filter your crude sample solution through a small plug of cotton or celite before loading it onto the column.
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of this compound.
Protocol 1: Slurry Packing a Silica Gel Column
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material you need to purify.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent until a homogenous slurry is formed.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica gel slurry into the column in one continuous motion.
-
Settle the Silica: Gently tap the side of the column to help the silica settle evenly and remove any air bubbles. Open the stopcock to drain some of the solvent, which will help compact the bed.
-
Add Sand: Once the silica has settled, add a thin layer of sand to the top of the silica bed to protect it from being disturbed during sample and solvent addition.
-
Equilibrate: Run the initial mobile phase through the column until the silica bed is fully equilibrated.
Protocol 2: Dry Loading a Sample
-
Dissolve the Sample: Dissolve your crude this compound in a suitable solvent like dichloromethane or acetone.
-
Add Silica Gel: Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the Solvent: Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Column: Carefully add the dry powder containing your adsorbed sample to the top of the packed and equilibrated column.
-
Begin Elution: Gently add the mobile phase and begin the elution process.
Data Presentation: Recommended Solvent Systems
The following table provides a starting point for developing a gradient elution method for the purification of this compound. The exact percentages will need to be optimized based on your specific crude mixture.
| Step | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| 1 | 95:5 | Elute very non-polar impurities. |
| 2 | 90:10 | Continue eluting non-polar impurities. |
| 3 | 85:15 | Start eluting the desired product. |
| 4 | 80:20 | Elute the bulk of the this compound. |
| 5 | 70:30 | Elute any remaining product and more polar impurities. |
| 6 | 50:50 | Wash the column of any remaining highly polar compounds. |
Visualization of the Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: General workflow for column chromatography purification.
IV. Troubleshooting Logic Diagram
This diagram provides a visual guide to troubleshooting common issues during column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. chromtech.com [chromtech.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Yield in 1-Ethyl-1H-indole-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1-Ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. As a key building block in the development of pharmaceuticals and functional materials, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights based on established chemical principles, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.
Synthesis Overview: The Vilsmeier-Haack Reaction
The most reliable and widely used method for the C-3 formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[2] This reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4] The indole nucleus, being π-excessive, then attacks this electrophile, preferentially at the C-3 position due to the superior stabilization of the resulting cationic intermediate.[5] Subsequent hydrolysis during aqueous work-up yields the desired aldehyde.
Overall Reaction Scheme: 1-Ethyl-1H-indole + Vilsmeier Reagent → Iminium Salt Intermediate → this compound
Optimized Baseline Protocol
This protocol is a robust starting point, adapted from established literature procedures for indole formylation.[6] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation:
-
To a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (4.0 eq.).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a yellowish solid Vilsmeier reagent is typically observed.
-
-
Formylation Reaction:
-
Dissolve 1-Ethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 2 M NaOH) until the pH is ~8-9.[6] This step hydrolyzes the iminium intermediate and precipitates the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
-
Purification:
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or the reaction is failing completely. What are the primary causes?
Potential Causes & Recommended Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly decompose the reagent, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous grade solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[7]
-
Causality: The phosphorus oxychloride and the subsequent chloroiminium ion are potent electrophiles that react readily with nucleophilic water, rendering them inactive for the desired formylation.
-
-
Poor Reagent Quality: The purity of both DMF and POCl₃ is paramount.
-
Solution: Use freshly distilled or a newly opened bottle of POCl₃. DMF can decompose over time to form dimethylamine and formic acid.[9] Wafting the DMF bottle for an amine-like smell can be a quick check; if present, the DMF should be purified or replaced.[9]
-
Causality: Dimethylamine is nucleophilic and can compete with the indole for the Vilsmeier reagent, leading to unwanted byproducts and reduced yield.
-
-
Incorrect Temperature Control: The formation of the Vilsmeier reagent is exothermic. Adding POCl₃ too quickly or at a higher temperature can lead to decomposition and side reactions.
-
Solution: Strictly maintain the temperature at 0-5 °C during the addition of POCl₃ and the subsequent addition of the indole substrate.[10]
-
Causality: Proper temperature control ensures the clean and efficient formation of the active electrophile. Overheating can lead to the formation of pyrophosphates and other inactive species.
-
Q2: My final product is impure even after work-up. What are the likely side products and how can I minimize them?
Potential Causes & Recommended Solutions:
-
Formation of 3-Cyanoindole Byproduct: This is a known, though minor, byproduct in some indole formylations.[7]
-
Solution: This byproduct often arises from nitrogen-containing impurities in the reagents or from using ammonia-based solutions during work-up.[7] Ensure high-purity reagents are used and quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia.[7]
-
Causality: The initially formed aldehyde can react with ammonia or hydroxylamine derivatives to form an imine or oxime, which then dehydrates under the reaction conditions to the highly stable nitrile group.[7]
-
-
Resinification or Polymerization: Indoles are susceptible to polymerization under strongly acidic conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times. Ensure the indole substrate is added slowly and with efficient stirring to the Vilsmeier reagent to prevent localized areas of high concentration and heat.
-
Causality: The electron-rich indole ring can be protonated or undergo multiple electrophilic additions if conditions are not carefully controlled, leading to the formation of oligomeric or polymeric tars.[11]
-
Q3: The reaction work-up is difficult, resulting in an emulsion or low recovery of the product. How can I improve it?
Potential Causes & Recommended Solutions:
-
Incomplete Hydrolysis or Neutralization: The iminium salt intermediate must be fully hydrolyzed to the aldehyde for precipitation.
-
Solution: During the basic quench, ensure efficient and vigorous stirring. Add the base slowly at first to control the exotherm, then ensure the final pH is stable in the 8-9 range.[6]
-
Causality: Incomplete neutralization can leave some of the product as a water-soluble iminium salt, thus reducing the isolated yield of the precipitated aldehyde.
-
-
Product Oiling Out: If the quenching solution becomes too warm, the product may melt (if its melting point is low) or separate as an oil instead of a filterable solid.
-
Solution: Perform the quench by adding the reaction mixture to a large volume of crushed ice. Add the neutralizing base solution pre-chilled. This keeps the temperature low and promotes the crystallization of a fine, easily filterable solid.
-
Frequently Asked Questions (FAQs)
FAQ 1: How does the Vilsmeier-Haack mechanism work specifically for 1-Ethyl-1H-indole? The mechanism involves three key stages: (1) Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. (2) Electrophilic attack by the C-3 position of 1-ethylindole onto the Vilsmeier reagent. (3) Hydrolysis of the resulting iminium salt during aqueous work-up to yield the final aldehyde. The ethyl group on the nitrogen remains a spectator throughout the reaction.
FAQ 2: Are there alternative, milder formylation methods available? Yes, several modern methods have been developed. For instance, visible-light photoredox catalysis using Eosin Y as a catalyst and tetramethylethylenediamine (TMEDA) as the carbon source offers a metal-free and milder alternative.[12] Another approach involves using trimethyl orthoformate as the formylating agent with a Lewis acid catalyst like BF₃·OEt₂.[2] These methods can be advantageous for substrates with sensitive functional groups that may not tolerate the conditions of the Vilsmeier-Haack reaction.
FAQ 3: What are the most critical safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. The reaction should always be performed in a certified chemical fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. Ensure a quenching agent (like sodium bicarbonate) is readily available for any spills.
FAQ 4: Can this protocol be scaled up for pilot or manufacturing scale? Yes, the Vilsmeier-Haack reaction is widely used in industry. Key considerations for scale-up include:
-
Heat Management: All addition steps are exothermic. A jacketed reactor with efficient cooling is essential to maintain temperature control.
-
Mixing: Efficient agitation is critical during all phases, especially the quench, to ensure homogeneity and prevent localized hot spots.
-
Reagent Addition: The rate of addition for POCl₃ and the indole solution must be carefully controlled and may need to be slower than at the lab scale.
Data and Parameter Summary
| Parameter | Recommended Value | Rationale & Key Considerations |
| Reagent Stoichiometry | ||
| 1-Ethyl-1H-indole | 1.0 eq. | Limiting reagent. |
| POCl₃ | 1.1 - 1.5 eq. | A slight excess ensures complete activation of DMF.[7] |
| DMF | 4.0 - 5.0 eq. (Solvent) | Acts as both reagent and solvent. Must be anhydrous.[6] |
| Reaction Conditions | ||
| Reagent Addition Temp. | 0 - 5 °C | Critical for controlling exotherm and preventing reagent decomposition.[10] |
| Reaction Temperature | 35 - 40 °C | Gentle heating drives the reaction to completion after initial addition. |
| Reaction Time | 1 - 3 hours | Monitor by TLC to avoid prolonged heating and potential side reactions.[7] |
| Work-up Conditions | ||
| Quench | Crushed Ice | Dissipates heat effectively, promotes solid precipitation. |
| Neutralization pH | 8 - 9 | Ensures complete hydrolysis of the iminium intermediate to the aldehyde. |
Visual Diagrams
Caption: The three-stage mechanism of the Vilsmeier-Haack reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. reddit.com [reddit.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
Technical Support Center: Formylation of 1-Ethylindole
Welcome to the technical support center for the formylation of 1-ethylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will dissect common experimental challenges, delve into the underlying mechanisms of side reactions, and provide actionable, field-proven troubleshooting strategies to ensure the success of your reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the formylation of 1-ethylindole, particularly when employing the Vilsmeier-Haack reaction, the most prevalent method for this transformation.
Problem 1: Low Yield of the Desired 1-Ethylindole-3-carboxaldehyde
Q: My Vilsmeier-Haack formylation of 1-ethylindole is resulting in a disappointingly low yield of the target 3-formyl product. What are the likely causes and how can I optimize the reaction?
A: Low yields in the Vilsmeier-Haack formylation of indoles are a common issue stemming from several potential factors. The key is a systematic approach to identify and rectify the root cause.
Potential Causes & Solutions:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, the active electrophile, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1][2]. Incomplete formation of this reagent is a primary reason for low conversion.
-
Troubleshooting:
-
Reagent Quality: Ensure that your DMF is anhydrous and of high purity. Amine impurities from decomposed DMF can lead to unwanted side reactions[3]. Use freshly distilled POCl₃.
-
Reaction Conditions: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its reactivity and prevent degradation[3]. Ensure your cooling bath is maintained at the correct temperature throughout the addition of POCl₃ to DMF.
-
-
-
Suboptimal Reaction Temperature: The formylation of the indole nucleus is temperature-sensitive.
-
Troubleshooting: The reaction temperature for the formylation of electron-rich heterocycles like indole can range from below 0°C to 80°C, depending on the substrate's reactivity. For 1-ethylindole, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time for maximum product formation[3].
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.
-
Troubleshooting: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon[3]. Use anhydrous solvents and properly dried glassware.
-
-
Improper Stoichiometry: The molar ratio of reactants is crucial.
-
Troubleshooting: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the indole) is often employed to ensure complete conversion. However, a large excess can lead to increased side product formation.
-
Workflow for Vilsmeier-Haack Reagent Formation and Reaction:
Caption: Workflow for Vilsmeier-Haack Formylation.
Problem 2: Formation of a Significant Amount of Tris(1-ethylindolyl)methane
Q: I am observing a significant, often insoluble, byproduct in my formylation reaction, which I suspect is a tris(indolyl)methane. Why is this forming and how can I prevent it?
A: The formation of tris(indolyl)methanes, often referred to as TIMs, is a known side reaction in the acid-catalyzed reactions of indoles, including formylation[4]. This side product arises from the reaction of the starting indole with the formylated product under acidic conditions.
Mechanism of TIM Formation:
The electron-rich C3 position of a 1-ethylindole molecule can attack the protonated aldehyde of the desired 1-ethylindole-3-carboxaldehyde. This initial adduct can then be attacked by a third indole molecule, leading to the formation of the stable, often brightly colored and poorly soluble, tris(indolyl)methane.
Caption: Formation of Tris(indolyl)methane Side Product.
Troubleshooting Strategies:
-
Control Acidity: The formation of TIMs is acid-catalyzed. While the Vilsmeier-Haack reaction is conducted under acidic conditions, avoiding excessively strong acidic conditions during work-up can minimize this side reaction.
-
Reaction Time: Prolonged reaction times can increase the likelihood of the product reacting further. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Alternative Formylation Methods: If TIM formation is persistent, consider alternative formylation methods that proceed under neutral or basic conditions.
-
Iron-Catalyzed Formylation: An iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia has been reported, offering a greener alternative to traditional methods[5].
-
Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate can catalyze the formylation of indoles using trimethyl orthoformate as the formyl source[4].
-
Problem 3: Presence of an Unexpected Cyano-Indole Byproduct
Q: My mass spectrometry analysis indicates the presence of 1-ethyl-3-cyanoindole in my product mixture. How is this nitrile being formed in a formylation reaction?
A: The formation of a nitrile byproduct, such as 1-ethyl-3-cyanoindole, is a less common but reported side reaction in Vilsmeier-Haack formylations[3]. This transformation involves the dehydration of an oxime intermediate, which can be formed under specific conditions.
Potential Causes & Solutions:
-
Nitrogen-Containing Impurities: The presence of hydroxylamine or ammonia derivatives in the reagents or solvents can react with the initially formed aldehyde to produce an oxime. This oxime can then be dehydrated under the reaction conditions to yield the nitrile.
-
Troubleshooting: Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products[3].
-
-
Inappropriate Work-up: Using ammonia-based quenching agents can introduce a nitrogen source that may react with the product[3].
-
Troubleshooting: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions[3].
-
Purification Strategy:
Separating the desired aldehyde from the nitrile byproduct can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography using a gradient elution system (e.g., ethyl acetate in hexane) is often effective[6].
-
Recrystallization: Recrystallization can also be a powerful purification technique to isolate the desired product[6].
Frequently Asked Questions (FAQs)
Q1: What is the regioselectivity of the Vilsmeier-Haack formylation on 1-ethylindole?
A1: The Vilsmeier-Haack formylation of indoles is highly regioselective for the C3 position. This is because the C3 position of the indole nucleus has the highest electron density, making it the most nucleophilic and thus the preferred site of attack for the electrophilic Vilsmeier reagent[7]. The order of susceptibility to electrophilic attack on the indole nucleus is generally C3 > N1 > C2[8].
Q2: Can diformylation occur on 1-ethylindole?
A2: While monofomylation at the C3 position is the predominant outcome, diformylation can occur under more forcing conditions (e.g., higher temperatures, prolonged reaction times, or a large excess of the Vilsmeier reagent). The second formyl group may add to other positions on the indole ring, though this is generally a minor side reaction.
Q3: Are there milder alternatives to the Vilsmeier-Haack reaction for the formylation of sensitive indole substrates?
A3: Yes, several milder and more environmentally friendly methods for indole formylation have been developed. These can be particularly useful for substrates with sensitive functional groups.
-
Visible-Light Photoredox Catalysis: This method uses a photoredox catalyst, such as Rose Bengal, with a one-carbon source like tetramethylethylenediamine (TMEDA) and molecular oxygen as the oxidant[9].
-
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation: This system generates a Vilsmeier-type intermediate in situ from DMF under mild conditions[10].
-
Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent, typically in an acidic medium, and is often used for the ortho-formylation of phenols but can also be applied to electron-rich heterocycles[11][12].
Q4: How can I effectively monitor the progress of my 1-ethylindole formylation?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexane) to achieve good separation between the starting material, the product, and any major byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocols
Standard Vilsmeier-Haack Formylation of 1-Ethylindole
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 1-ethylindole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-ethylindole-3-carboxaldehyde.
-
Quantitative Data Summary
| Reagent | Molar Equivalents | Typical Yield Range | Key Considerations |
| 1-Ethylindole | 1.0 | - | Ensure high purity. |
| POCl₃ | 1.1 - 1.5 | 70-90% | Use freshly distilled. Add dropwise at 0-5 °C. |
| DMF | 3.0 - 5.0 (or as solvent) | - | Must be anhydrous. |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide [organic-chemistry.org]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-1H-indole-3-carbaldehyde Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 1-Ethyl-1H-indole-3-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. This compound is a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials, valued for its role in creating complex, biologically active indole derivatives.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with its synthesis, ensuring reproducibility, high yield, and purity.
I. Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems encountered during the two main stages of synthesis: N-ethylation of indole and the subsequent formylation reaction.
Stage 1: N-Ethylation of Indole
The first step, introducing the ethyl group onto the indole nitrogen, is critical for directing the subsequent formylation to the C3 position. However, this step can be prone to issues of regioselectivity and over-alkylation.
Q1: My N-ethylation reaction is producing a significant amount of the C3-ethylated byproduct. How can I improve N-selectivity?
Probable Cause: The ambident nucleophilicity of the indole anion is a well-known challenge. While the nitrogen anion is thermodynamically more stable, the C3 position is often kinetically more reactive, leading to competitive C-alkylation.[3] Incomplete deprotonation of the indole N-H can exacerbate this issue.[3]
Solutions:
-
Choice of Base and Solvent System: Employing a strong base in a polar aprotic solvent is crucial for complete deprotonation of the indole nitrogen, which favors N-alkylation.[3] The combination of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) or sodium hydride (NaH) in dimethylformamide (DMF) are standard systems that effectively generate the N-anion.[3][4]
-
Temperature Control: While counterintuitive, higher reaction temperatures (e.g., 80 °C) can sometimes promote N-alkylation over C-alkylation.[3] However, for most standard procedures using KOH/DMSO or NaH/DMF, the reaction proceeds efficiently at room temperature.[4] It is recommended to start at room temperature and only explore higher temperatures if C-alkylation persists.
-
Order of Reagent Addition: Always add the base to the solution of indole in the solvent first to ensure complete formation of the indolide anion before introducing the ethylating agent (e.g., ethyl bromide).
Q2: I am observing di-ethylated products in my final mixture. How can this be prevented?
Probable Cause: Over-alkylation, where both the nitrogen and a carbon atom (typically C3) are ethylated, can occur if the reaction conditions are too harsh or if there is an excess of the ethylating agent.
Solutions:
-
Control Stoichiometry: Use a precise stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the ethylating agent.[3]
-
Controlled Addition: Add the ethylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second alkylation event.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting indole is consumed to prevent the formation of di-alkylated species.
Stage 2: Formylation of 1-Ethyl-1H-indole (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is the most common and efficient method for formylating electron-rich heterocycles like 1-ethyl-1H-indole.[5][6] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF.[5][7]
Q3: The yield of my this compound is consistently low. What are the critical parameters to optimize?
Probable Cause: Low yields can stem from incomplete reaction, degradation of the product during workup, or suboptimal reaction conditions such as temperature, stoichiometry, or reagent quality.
Solutions:
-
Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is freshly distilled. Moisture can quench the Vilsmeier reagent and lead to side reactions.[8]
-
Temperature Control during Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent (chloroiminium salt) from POCl₃ and DMF is exothermic. This step should be performed at low temperatures (0–5 °C) to prevent degradation of the reagent.[8]
-
Reaction Temperature and Time: The formylation of N-alkylated indoles is typically robust. After the addition of the indole substrate at low temperature, the reaction is often warmed to room temperature or slightly heated (e.g., 35 °C) for 1-2 hours to ensure completion.[8][9] Monitor the reaction by TLC to determine the optimal reaction time.
-
Aqueous Work-up: The hydrolysis of the iminium intermediate is a critical step. The reaction mixture should be quenched by pouring it onto crushed ice, followed by careful basification (e.g., with NaOH or saturated Na₂CO₃ solution) to hydrolyze the intermediate and precipitate the aldehyde product.[8][9] Rapid and efficient stirring during basification is essential.[8]
Q4: My final product is difficult to purify and appears contaminated with a polar, nitrogen-containing impurity.
Probable Cause: A potential side reaction in indole formylation is the formation of 3-cyanoindole derivatives. This can occur if the reaction is quenched with ammonia-based solutions or if nitrogen-containing impurities are present in the reagents.[4] The aldehyde product can react to form an oxime or imine, which then dehydrates to the nitrile under the reaction conditions.[4]
Solutions:
-
Proper Quenching Protocol: Avoid using ammonia or ammonium hydroxide for the work-up. Quench the reaction with ice-cold water or a saturated sodium bicarbonate/carbonate solution.[4][9]
-
High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize potential nitrogen-containing impurities.[4]
-
Chromatographic Purification: If nitrile formation is suspected, careful column chromatography is required. The polarity of the nitrile is often similar to the aldehyde, necessitating a well-optimized solvent system (e.g., a gradient of ethyl acetate in hexane or petroleum ether) for effective separation.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it preferred for indole formylation? The Vilsmeier-Haack reaction is an electrophilic aromatic substitution method used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[5][10] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, formed from a tertiary amide (like DMF) and an acid halide (like POCl₃).[7][10] It is highly effective for indoles because the indole nucleus is very electron-rich, and the reaction proceeds under relatively mild conditions with high regioselectivity for the C3 position, which has the highest electron density.[11]
Q2: Can I use other formylating agents besides POCl₃/DMF? Yes, other reagents can be used, though POCl₃/DMF is the most common. Alternatives for the acid halide component include oxalyl chloride or thionyl chloride.[5] Other formylation methods for indoles exist, such as the Duff or Reimer-Tiemann reactions, but they often require harsher conditions and may give lower yields or different regioselectivity compared to the Vilsmeier-Haack reaction.[12]
Q3: How does the N-ethyl group influence the formylation reaction compared to unsubstituted indole? The N-ethyl group serves two primary purposes. First, it acts as a protecting group, preventing side reactions at the nitrogen atom. Second, it increases the electron-donating character of the indole ring, further activating it towards electrophilic substitution and often leading to cleaner reactions and higher yields at the C3 position.
Q4: What is the best way to monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as 3:1 Hexane:Ethyl Acetate. The starting material (1-ethylindole) is less polar than the product (this compound), which will have a lower Rf value due to the polar aldehyde group. Visualize the spots under a UV lamp (254 nm).
Q5: What are the typical storage conditions for this compound? The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.
III. Experimental Protocols & Data
Data Summary: Vilsmeier-Haack Formylation of Substituted Indoles
The following table provides a comparison of reaction conditions and yields for the formylation of various indoles, demonstrating the general effectiveness of the Vilsmeier-Haack reaction.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [9][13] |
| 1-Ethyl-1H-indole | POCl₃, DMF | 0 to 35 | 1-2 | ~95% (typical) | [4][8] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [9][13] |
| 6-Chloroindole | POCl₃, DMF | RT to 90 | 8 | 91 | [9] |
Protocol 1: Synthesis of 1-Ethyl-1H-indole
This protocol details the N-alkylation of indole using potassium hydroxide in DMSO.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add indole (1.0 eq.).
-
Dissolution: Add anhydrous DMSO to the flask to dissolve the indole (approx. 0.25 M solution).
-
Deprotonation: Add powdered potassium hydroxide (KOH, 2.0 eq.) to the solution and stir the mixture at room temperature.
-
Alkylation: After stirring for a short period, add ethyl bromide (2.0 eq.) to the mixture.
-
Reaction: Continue to stir the reaction mixture at room temperature and monitor its progress by TLC until the starting indole is fully consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system to yield pure 1-ethyl-1H-indole.[4]
Protocol 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole
This protocol describes the C3-formylation of the N-ethylated indole.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a three-necked flask fitted with a stirrer, dropping funnel, and a drying tube, place anhydrous DMF (4.4 eq.). Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting yellow solution for an additional 30 minutes at 0-5 °C.[8]
-
Indole Addition: Dissolve 1-ethyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to 35 °C and stir vigorously for 1-1.5 hours. The reaction mixture may become a thick paste.[8]
-
Quenching: Add crushed ice (approx. 3g per gram of indole) to the reaction paste with careful stirring. This will produce a clear, red aqueous solution.[8]
-
Hydrolysis and Precipitation: Transfer the red solution to a larger beaker containing additional ice. Slowly add a solution of sodium hydroxide (e.g., 5M NaOH) or saturated sodium carbonate solution with efficient stirring until the solution is strongly alkaline (pH > 10).[8][9]
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and air-dry.
-
Purification: The product is often sufficiently pure. However, it can be recrystallized from ethanol or purified by silica gel chromatography (petroleum ether/ethyl acetate) if necessary.[4] The final product, this compound, is typically a solid.[4]
IV. Visualized Workflows and Mechanisms
Overall Synthetic Workflow
The following diagram illustrates the two-stage synthesis of this compound from indole.
Caption: Synthetic route from indole to the target compound.
Troubleshooting Decision Tree: Low Formylation Yield
This diagram provides a logical path for troubleshooting low yields in the Vilsmeier-Haack reaction.
Caption: Decision tree for diagnosing low formylation yields.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. This compound [myskinrecipes.com]
Technical Support Center: Troubleshooting Low Yield in the Knoevenagel Condensation of 1-Ethyl-1H-indole-3-carbaldehyde
Welcome to our dedicated technical support guide for optimizing the Knoevenagel condensation, a cornerstone reaction for C-C bond formation, specifically tailored for researchers working with 1-Ethyl-1H-indole-3-carbaldehyde. This resource is designed to move beyond simple procedural lists, offering in-depth, cause-and-effect explanations to empower you to diagnose and resolve common experimental challenges, particularly that of low product yield.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield a valuable α,β-unsaturated product.[1] When applied to indole derivatives, this reaction opens a gateway to a diverse array of compounds with significant potential in medicinal chemistry and materials science. However, the success of this reaction is highly sensitive to a range of parameters. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your reaction outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields are the most common issue in Knoevenagel condensations and can stem from several interrelated factors. A systematic approach is crucial for diagnosis.
A: Catalyst Inefficiency or Inappropriateness
The catalyst, typically a weak base, is the heart of the reaction. Its role is to be just basic enough to deprotonate the active methylene compound to form a reactive carbanion, but not so basic that it promotes unwanted side reactions like the self-condensation of the aldehyde.[1][2]
-
Expert Insight: The choice of base is a delicate balance. A strong base like NaOH or KOH will lead to a complex mixture of products. Organic bases like piperidine, pyridine, or triethylamine are standard choices because their basicity is moderated.[3] For your specific substrate, this compound, the electron-donating nature of the ethyl group can slightly modulate the reactivity of the aldehyde, making catalyst choice important.
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure your amine catalyst (e.g., piperidine) is fresh and has not degraded.
-
Optimize Concentration: Vary the catalyst loading. Typically, catalytic amounts are sufficient, but for sluggish reactions, a slight increase may be beneficial.
-
Explore Alternatives: If standard amines fail, consider other catalytic systems. Organocatalysts like L-proline or boric acid have proven effective for challenging substrates.[1] Lewis acids such as TiCl₄ or ZnCl₂ can also be employed, though they alter the reaction mechanism.[3][4]
-
B: Unfavorable Reaction Equilibrium (The Water Problem)
The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1] According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the starting materials, thereby stalling the reaction and reducing the final yield.
-
Expert Insight: Water removal is one of the most effective strategies for driving the reaction to completion.
-
Troubleshooting Steps:
-
Azeotropic Removal: If using a non-polar solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms.[1]
-
Chemical Sequestration: For reactions in polar solvents like ethanol or DMF, the addition of molecular sieves (3Å or 4Å) is an effective way to trap water in situ.[5][6] Ensure the sieves are properly activated before use.
-
C: Sub-Optimal Reaction Conditions (Solvent, Temperature, and Time)
The reaction environment plays a critical role in both kinetics and thermodynamics.
-
Expert Insight: The solvent must effectively dissolve the reactants while facilitating the desired chemical transformations. Temperature directly influences the reaction rate; too low, and the reaction may not proceed, too high, and side reactions can dominate.[5]
-
Troubleshooting Steps:
-
Solvent Screening: While ethanol is a common starting point, consider screening other solvents. Polar aprotic solvents like acetonitrile or DMF can sometimes improve yields for indole-based substrates.[5]
-
Temperature Adjustment: Begin the reaction at room temperature and monitor progress via Thin Layer Chromatography (TLC). If the reaction is slow, gradually increase the temperature (e.g., to 50-80 °C) and continue monitoring.
-
Time Extension: Ensure the reaction has been allowed to run for a sufficient duration. Monitor with TLC until the starting aldehyde spot is consumed or no further product formation is observed.[5]
-
D: Low Reactivity of the Active Methylene Compound
The "active" hydrogen component must be sufficiently acidic (pKa typically between 9-13) for deprotonation by a weak base.[3]
-
Expert Insight: The acidity is dictated by the strength of the adjacent electron-withdrawing groups (Z).
-
Troubleshooting Steps:
-
Assess Your Reagent: Malononitrile (Z = -CN, -CN) is highly reactive. Ethyl cyanoacetate (Z = -CN, -COOEt) is also very effective. Diethyl malonate (Z = -COOEt, -COOEt) is significantly less acidic and may require slightly stronger conditions or a different catalyst.[3]
-
Switch Reagents: If you are using a less reactive methylene compound and experiencing low yields, consider switching to a more active partner like malononitrile to validate that the rest of your conditions are viable.
-
Q2: My TLC shows multiple product spots, indicating side reactions. What is likely occurring?
The formation of multiple products points to a loss of selectivity, often caused by overly harsh conditions or inherent reactivity patterns.
-
Expert Insight: The primary side reaction to consider is a Michael addition, where a second molecule of the deprotonated active methylene compound attacks the α,β-unsaturated product.[5] Additionally, under strongly acidic or basic conditions, the indole ring itself can be prone to oligomerization.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: High temperatures often provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature for a longer time can improve selectivity.
-
Use a Milder Catalyst: If you suspect the catalyst is too harsh, switch to a milder option. For example, if using piperidine, try triethylamine, or consider a non-basic catalyst system if appropriate.
-
Control Stoichiometry: Ensure you are using the correct molar ratios of reactants. An excess of the active methylene compound can favor the Michael addition side reaction. A 1:1 or 1:1.1 ratio of aldehyde to methylene is a good starting point.
-
Q3: The reaction starts but stalls before completion. How can I drive it forward?
A stalled reaction is typically a sign of catalyst deactivation or an established, unfavorable equilibrium.
-
Expert Insight: Amine catalysts can be consumed by side reactions or may simply degrade over long reaction times at elevated temperatures. As discussed in Q1, the buildup of water is a primary cause of equilibrium-limited reactions.
-
Troubleshooting Steps:
-
Add Fresh Catalyst: If you suspect catalyst deactivation, adding a second, small portion of the catalyst midway through the reaction can restart its progress.[5]
-
Implement Water Removal: If you have not already done so, introduce a method for water removal (molecular sieves or Dean-Stark) to push the reaction toward the product side.[5][6]
-
Optimization Parameters Summary
The following table summarizes key variables and their expected impact on the Knoevenagel condensation of this compound.
| Parameter | Options | Rationale & Impact on Yield |
| Active Methylene | Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate | Governed by the pKa of the C-H bond. More acidic compounds react faster and under milder conditions, generally leading to higher yields.[3] |
| Catalyst | Piperidine, Pyrrolidine, Et₃N, L-Proline | Must be basic enough to deprotonate the methylene compound without causing aldehyde self-condensation. Piperidine is a common, effective choice.[1][3] |
| Solvent | Ethanol, Acetonitrile, Toluene, DMF | Affects solubility and reaction rate. Ethanol is a good starting point. Toluene allows for azeotropic water removal.[5] |
| Temperature | Room Temp to 80 °C | Balances reaction rate against side product formation. Monitor by TLC to find the optimal temperature.[1][5] |
| Water Removal | None, Molecular Sieves, Dean-Stark | Crucial for driving the reaction to completion. Lack of water removal is a primary cause of low yield.[1][6] |
Validated Experimental Protocol
This protocol provides a robust starting point for the synthesis of (E)-2-(1-ethyl-1H-indol-3-ylmethylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute, 200 proof)
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 173 mg) and malononitrile (1.05 mmol, 69 mg) in absolute ethanol (10 mL).
-
To this stirring solution, add a catalytic amount of piperidine (0.1 mmol, 10 µL) dropwise.
-
Stir the reaction mixture at room temperature. The product often begins to precipitate as a pale yellow solid within 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the indole-aldehyde spot has been consumed (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of ice-cold water (2 x 5 mL) and then a small amount of cold ethanol (2 x 3 mL) to remove residual reactants and catalyst.
-
Dry the product under vacuum to yield the desired α,β-unsaturated compound. If necessary, the product can be further purified by recrystallization from ethanol.[5]
Visualizations
Knoevenagel Condensation Mechanism
References
Technical Support Center: Preventing Oxidation of 1-Ethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for 1-Ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, specifically its susceptibility to oxidation. Our goal is to provide you with the expertise and practical protocols necessary to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] However, like many aromatic aldehydes, its aldehyde functional group is prone to oxidation, primarily converting to the corresponding carboxylic acid. This degradation can compromise sample purity, affect reaction yields, and lead to inconsistent biological or chemical results. This document offers a series of frequently asked questions, troubleshooting guides, and validated protocols to mitigate these risks.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common inquiries our team receives regarding the handling and storage of this compound.
Q1: My solid this compound has developed a yellowish or brownish tint over time. What's happening? A: A change in color is a common visual indicator of degradation. Aromatic aldehydes are susceptible to oxidation, which can lead to the formation of colored impurities, primarily the corresponding carboxylic acid (1-Ethyl-1H-indole-3-carboxylic acid).[2] This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
Q2: What is the primary degradation product I should be looking for in my analysis? A: The most common degradation product is 1-Ethyl-1H-indole-3-carboxylic acid, formed via the oxidation of the aldehyde group. In analytical techniques like HPLC, this will appear as a new, typically more polar, peak. In ¹H NMR, you would observe the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the emergence of a broad carboxylic acid proton signal (often >10 ppm).
Q3: What are the ideal long-term storage conditions for this compound? A: To maximize shelf-life, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[3][4] It should be kept in a cool, dark, and dry environment. For optimal stability, we recommend storage at -20°C.[5]
Q4: I am observing unexpected peaks in my HPLC/GC-MS chromatogram. How can I confirm if they are due to oxidation? A: The appearance of new peaks is a strong indicator of degradation.[2] To confirm, you can perform a forced degradation study by intentionally exposing a small sample to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and running a comparative chromatogram. If the retention time of the new peak in your stored sample matches the major peak in the force-degraded sample, it strongly suggests it is an oxidation product.
Q5: How should I handle the compound during routine weighing and solution preparation to minimize oxidation? A: Minimize exposure to the atmosphere. If using a standard lab bench, work efficiently to reduce the time the container is open. For preparing solutions, use solvents that have been deoxygenated (degassed) by sparging with nitrogen or argon for 30-60 minutes.[6] If high purity is critical, perform all manipulations inside a glove box with an inert atmosphere.[3][6]
Section 2: The Chemistry of Degradation
Understanding the mechanism of degradation is crucial for preventing it. The primary pathway of concern is the auto-oxidation of the aldehyde functional group.
Mechanism: Aldehyde to Carboxylic Acid Oxidation
This reaction proceeds via a free-radical chain mechanism, initiated by factors such as light, heat, or trace metal impurities. The aldehyde is converted into a peroxy acid intermediate, which then reacts with another molecule of the aldehyde to yield two molecules of the carboxylic acid. The presence of atmospheric oxygen is the key driver of this process.
Caption: Oxidation pathway of this compound.
Section 3: Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered during the use of this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC, GC-MS, or NMR | Oxidation of the aldehyde to carboxylic acid or other byproducts. | 1. Confirm Identity: Perform co-injection with a synthesized standard of the suspected carboxylic acid or conduct a forced degradation study.[2] 2. Review Procedures: Re-evaluate your handling and storage protocols against the recommendations in this guide. 3. Purify Material: If degradation is significant, repurify the material using column chromatography or recrystallization. |
| Poor or inconsistent reaction yields | The starting material has partially degraded, reducing the molar equivalents of active aldehyde. | 1. Check Purity: Before use, always verify the purity of the aldehyde using HPLC or qNMR. 2. Use Fresh Material: Use a freshly opened container or a sample that has been stored correctly under an inert atmosphere.[7][8] 3. Adjust Stoichiometry: If using slightly degraded material is unavoidable, adjust the starting quantity based on the purity analysis. |
| Color change of solid (white to yellow/brown) | Formation of colored impurities due to oxidation and/or polymerization. | 1. Isolate from Air/Light: Immediately transfer the material to an amber vial, purge with argon or nitrogen, and store in a freezer.[2] 2. Perform Purity Analysis: A color change warrants an immediate purity check before further use. |
| Solutions turn yellow/brown upon standing | Rapid oxidation in solution, often catalyzed by dissolved oxygen or impurities in the solvent. | 1. Use Degassed Solvents: Always prepare solutions using high-purity solvents that have been thoroughly degassed.[6] 2. Prepare Fresh: Prepare solutions immediately before use. Aqueous solutions are particularly unstable and should not be stored.[5] 3. Store under Inert Gas: If a stock solution must be stored, purge the headspace of the vial with inert gas before sealing and store at -20°C.[5] |
Section 4: Protocols for Optimal Stability
Adherence to rigorous experimental protocols is the most effective way to prevent oxidation.
Protocol 4.1: Long-Term Storage of Solid Compound
Objective: To establish a secure storage environment that minimizes exposure to oxygen, moisture, and light.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
Source of high-purity nitrogen or argon gas
-
Schlenk line or glove box (optional, but recommended)
-
Parafilm or vinyl laboratory tape
Procedure:
-
Vial Preparation: Ensure the amber vial and cap are clean and completely dry. If possible, oven-dry the glassware and allow it to cool in a desiccator.
-
Aliquot Material: If you have a large batch, aliquot the material into smaller, single-use vials. This avoids repeated exposure of the entire batch to the atmosphere.
-
Inert Gas Purge: Place the vial containing the compound into a glove box or attach it to a Schlenk line. Evacuate and backfill the vial with nitrogen or argon three times to ensure a completely inert atmosphere.[3] If a Schlenk line is not available, a gentle stream of inert gas can be used to flush the headspace of the vial for 1-2 minutes before capping.
-
Sealing: Tightly screw on the cap. For added protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at -20°C under N₂").
-
Storage: Place the sealed vial in a freezer at -20°C, protected from light.
Protocol 4.2: Preparation of Stock Solutions
Objective: To prepare a stock solution while minimizing oxidation during the process.
Materials:
-
Properly stored this compound
-
High-purity, anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas source (nitrogen or argon) with a long needle/cannula
-
Clean, dry glassware
Procedure:
-
Solvent Degassing: Transfer the required volume of solvent to a flask. Bubble nitrogen or argon gas through the solvent for at least 30 minutes to remove dissolved oxygen.[6]
-
Weighing: Remove the aldehyde from the freezer and allow it to warm to room temperature before opening to prevent moisture condensation. Weigh the required amount quickly. For maximum precision, perform this step in a glove box.
-
Dissolution: Add the degassed solvent to the solid compound. Mix gently until fully dissolved. A stock solution can be made by dissolving the aldehyde in a solvent like DMSO, which should be purged with an inert gas.[5]
-
Use and Storage: Use the solution immediately. If storage is necessary, dispense into smaller vials, purge the headspace with inert gas, seal tightly, and store at -20°C. Avoid repeated freeze-thaw cycles. Note that aqueous solutions are not recommended for storage.[5]
Caption: Recommended workflow for handling and solution preparation.
Section 5: Summary of Best Practices
This table provides a clear comparison of recommended versus poor handling practices to underscore the causality behind experimental choices.
| Parameter | Recommended Practice (Self-Validating System) | Poor Practice (Risk of Degradation) | Inevitable Consequence of Poor Practice |
| Atmosphere | Store and handle under an inert atmosphere (N₂ or Ar).[8][9] | Exposure to ambient air for prolonged periods. | Auto-oxidation leading to the formation of 1-Ethyl-1H-indole-3-carboxylic acid and other impurities. |
| Temperature | Long-term storage at -20°C.[5] | Storage at room temperature or in a non-temperature-controlled environment. | Increased rate of thermal degradation and oxidation. |
| Light | Store in amber vials or protected from light.[2] | Storage in clear vials on an open benchtop. | Photo-catalyzed oxidation, accelerating degradation. |
| Moisture | Use tightly sealed containers in a dry environment.[10][11] | Storing in loosely capped containers or in humid areas. | Potential for hydrolysis and introduction of water, which can participate in degradation pathways. |
| Solvents | Use high-purity, anhydrous, and freshly degassed solvents.[6] | Using non-degassed solvents or solvents with high water/peroxide content. | Introduction of dissolved oxygen and reactive species that will rapidly degrade the aldehyde in solution. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 10. fishersci.com [fishersci.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Recrystallization of 1-Ethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 1-Ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification process for the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is often a yellow solid after synthesis, recrystallization serves to:
-
Enhance Purity: Remove by-products from the synthesis, unreacted starting materials, and any colored impurities. This is crucial for subsequent synthetic steps or for ensuring the compound meets the stringent purity requirements for pharmaceutical applications.[1]
-
Improve Crystal Form: Obtain a well-defined crystalline solid. This is important for accurate characterization (e.g., melting point analysis) and can improve the material's handling and stability.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For this compound, an N-alkylated indole derivative, we can infer suitable solvents from its structural analogues and general solubility principles.
-
Single Solvent System: Based on the properties of the parent compound, indole-3-carboxaldehyde, which is readily soluble in ethanol, ethanol is a promising single solvent for recrystallization.[2] The ethyl group on the indole nitrogen in your compound will slightly increase its lipophilicity compared to the parent indole-3-carboxaldehyde. However, polar organic solvents are still expected to be effective. A procedure for the parent compound suggests that about 8.5 mL of 95% ethanol is required per gram of aldehyde for recrystallization.[3]
-
Mixed Solvent System: A solvent/anti-solvent system can also be effective. A good starting point would be a moderately polar solvent in which the compound is soluble (like ethyl acetate or acetone) paired with a non-polar anti-solvent in which it is poorly soluble (like hexane or petroleum ether).[4] This is supported by purification of this compound via silica-gel chromatography using petroleum ether and ethyl acetate as eluents, which indicates a significant solubility difference in these two solvents.
Q3: What are the key physical properties of this compound to consider?
Knowing the physical properties of your compound is essential for a successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [5] |
| Molecular Weight | 173.21 g/mol | [5] |
| Appearance | Yellow solid | [6] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetonitrile); limited solubility in non-polar solvents (e.g., hexane, toluene).[7] |
Experimental Protocol: Recrystallization of this compound (Ethanol)
This protocol is a recommended starting point based on the properties of similar compounds.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Heating source (hot plate with a water or sand bath)
-
Stir bar or boiling chips
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a minimal amount of 95% ethanol to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[1] Do not disturb the flask during this time.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably in a vacuum oven at a moderate temperature, until a constant weight is obtained.
Troubleshooting Guide
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is significantly impure.[8]
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly again.[9]
-
Lower the Cooling Temperature: Try cooling the solution more slowly. A sudden drop in temperature can favor oil formation.
-
Change Solvents: If the problem persists, consider a solvent with a lower boiling point or a mixed solvent system.
Q5: No crystals are forming, even after cooling in an ice bath. What went wrong?
This is a common issue and usually points to one of two things:
-
Too Much Solvent: This is the most frequent cause.[8] If the solution is not saturated enough, the compound will remain dissolved even at low temperatures.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[9]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal nucleation has not started.
-
Solutions:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[8]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[8]
-
-
Q6: My final yield is very low. How can I improve it?
A low yield can be disappointing but is often correctable.
Possible Causes and Solutions:
-
Excessive Solvent: As mentioned, using too much solvent will result in a significant amount of your product remaining in the mother liquor.[9] If you still have the filtrate, you can try to concentrate it by evaporation and cool it again to recover more product.
-
Premature Crystallization: If you performed a hot filtration, your product might have crystallized in the funnel. Ensure all glassware is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center dedicated to the scale-up synthesis of 1-Ethyl-1H-indole-3-carbaldehyde. This valuable intermediate is crucial in the development of various pharmaceuticals and functional materials.[1] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, presents unique challenges when transitioning from laboratory to pilot or industrial scale.[2][3] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during these critical scale-up activities.
Troubleshooting Guide: From Theory to Practice
This section addresses specific, practical problems you might face during your synthesis campaign. The solutions provided are grounded in chemical principles and validated by process safety and development studies.
Issue 1: Exothermic Runaway During Vilsmeier Reagent Formation
Question: During the addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF), we observed an uncontrollable temperature spike, leading to a pressure increase in the reactor. What is causing this, and how can we prevent it?
Answer:
This is a critical safety issue stemming from the thermal instability of the Vilsmeier reagent (a chloroiminium salt).[4][5][6] The reaction between POCl₃ and DMF is exothermic, and the resulting reagent can decompose violently, especially if allowed to accumulate.[7][8] Calorimetric studies have shown that exothermic decomposition can begin at temperatures as low as 48°C.[5]
Root Cause Analysis & Mitigation Strategy:
-
Accumulation of Unstable Intermediate: The primary cause is the build-up of the Vilsmeier reagent before it has a chance to react with the substrate.
-
Mitigation 1: Reverse Addition (In-situ Consumption): The most effective and widely recommended safety measure is to generate and consume the reagent in situ. Instead of pre-forming the reagent, add the POCl₃ slowly to a mixture of the 1-ethyl-1H-indole and DMF.[6][7] This ensures the reactive intermediate is consumed as it is formed, preventing its accumulation.
-
Mitigation 2: Enhanced Cooling & Slow Dosing: Ensure your reactor has adequate cooling capacity. The addition of POCl₃ should be performed at a controlled rate, typically between 0-10°C, to allow the cooling system to dissipate the heat of reaction effectively.
-
Mitigation 3: Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is an intrinsically safer approach.[2][3] This technology minimizes the volume of the unstable intermediate at any given time, drastically reducing the risk of a thermal runaway.[3]
Issue 2: Low Yield and Formation of Dark, Tarry Byproducts
Question: Our reaction yields are consistently below 60%, and we are isolating a significant amount of dark, polymeric material that complicates purification. What are the likely causes and how can we improve the yield and purity?
Answer:
Low yields and tar formation are often linked to side reactions, improper reaction conditions, or degradation of the starting material or product.
Potential Causes & Optimization Steps:
-
Substrate/Product Degradation: The indole nucleus can be sensitive to strongly acidic conditions and elevated temperatures. Prolonged reaction times at higher temperatures can lead to degradation.
-
Optimization 1: Temperature Control: Maintain a strict temperature profile. After the initial formation of the Vilsmeier adduct at low temperature, the formylation reaction itself may require gentle heating (e.g., to 35°C), but this should be carefully monitored and optimized.[9]
-
Optimization 2: Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of the Vilsmeier reagent is typically used, but a large excess can lead to side reactions. A common starting point is 1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the indole.
-
Side Reactions: The Vilsmeier reagent can react with DMF itself if conditions are not optimal.[10]
-
Optimization 3: Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. This will help you determine the optimal reaction time and prevent prolonged heating that can lead to byproduct formation.
Issue 3: Difficult and Hazardous Work-up Procedure
Question: The quenching step of our reaction with aqueous base is highly exothermic and releases a significant amount of gas. Is there a safer and more controlled way to perform the hydrolysis and product isolation?
Answer:
The traditional work-up involving quenching the reaction mixture with a strong base like sodium hydroxide is indeed hazardous on a larger scale due to the rapid, exothermic hydrolysis of the intermediate iminium salt and any unreacted POCl₃.[9]
Safer Work-up Protocol:
A more controlled method involves using a buffered solution for the quench.
-
Recommended Procedure: Sodium Acetate Quench:
-
Prepare an aqueous solution of sodium acetate (approximately 5-6 molar equivalents relative to the starting substrate).[11]
-
Cool this solution to 10-15°C in a separate, appropriately sized vessel.
-
Slowly add the Vilsmeier-Haack reaction mixture to the sodium acetate solution while carefully monitoring the internal temperature. The addition rate should be controlled to maintain a safe temperature range.
-
The sodium acetate acts as both a hydrolysis agent and a buffer, preventing a sudden pH and temperature spike.
-
After the addition is complete, stir the mixture for an hour at room temperature to ensure complete hydrolysis.
-
Proceed with standard extraction, washing, and isolation procedures.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for the Vilsmeier-Haack formylation of 1-Ethyl-1H-indole?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[12] Second, the electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is an electrophilic aromatic substitution reaction. The resulting intermediate is then hydrolyzed during the work-up to yield the final aldehyde product, this compound.[12][13]
Q2: Which solvent is best for the scale-up of this reaction?
A2: While DMF is a reactant, an excess is often used as the solvent.[14] Other inert solvents like chloroform, dichloroethane, or acetonitrile can be used, but DMF is the most common choice.[14][15] The selection of a co-solvent may be necessary to improve the solubility of the starting indole. For scale-up, the key considerations are reaction performance, safety, and ease of removal during work-up.
Q3: How can I purify this compound at a large scale?
A3: For large-scale purification, recrystallization is often more practical and economical than column chromatography. Suitable solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[9] The crude product should first be washed thoroughly to remove inorganic salts and residual solvent.
Q4: Can this reaction be performed under catalytic conditions?
A4: Recent research has explored catalytic versions of the Vilsmeier-Haack reaction to reduce the use of stoichiometric hazardous reagents like POCl₃.[16][17] These methods often involve a P(III)/P(V)=O cycle and can be a greener alternative, though they may require further development for robust, large-scale implementation.[17]
Data and Protocols
Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Rationale |
| Reagent Addition Order | POCl₃ added to DMF, then indole solution added. | Reverse Addition: POCl₃ added to a solution of indole in DMF. | Safety: Prevents accumulation of the thermally unstable Vilsmeier reagent.[7] |
| Temperature (Reagent Formation) | 0 - 5 °C | 0 - 10 °C (with robust cooling) | Controls the initial exotherm of Vilsmeier reagent formation. |
| Temperature (Reaction) | Room Temperature to 40 °C | 30 - 35 °C (optimized) | Balances reaction rate with potential for product/substrate degradation.[9] |
| Molar Ratio (POCl₃:Indole) | 1.2 - 2.0 : 1 | 1.1 - 1.5 : 1 | Optimizes yield while minimizing excess corrosive and hazardous reagents. |
| Work-up Quench | Ice-cold NaOH solution | Cooled aqueous Sodium Acetate solution | Provides a buffered, more controlled hydrolysis, enhancing safety.[11] |
Experimental Protocol: Scale-Up Synthesis of this compound
Safety Precaution: This reaction involves hazardous materials and is highly exothermic. A thorough risk assessment must be conducted before proceeding. The reaction should be carried out in a well-ventilated fume hood or a suitable reactor with appropriate safety controls.
Materials:
-
1-Ethyl-1H-indole (1.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv.)
-
Sodium Acetate (5.6 equiv.)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-Ethyl-1H-indole and DMF. Cool the mixture to 0-5°C using an ice-salt bath.
-
Vilsmeier Reagent Formation & Reaction: Slowly add POCl₃ (1.2 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C. Stir at this temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up Preparation: In a separate vessel, prepare a solution of sodium acetate (5.6 equiv.) in water and cool it to 10-15°C.
-
Quenching: Slowly and carefully add the reaction mixture to the cold sodium acetate solution with vigorous stirring, maintaining the temperature of the quench mixture below 30°C.
-
Hydrolysis: After the addition is complete, stir the resulting slurry at room temperature for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visual Workflows and Diagrams
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-Ethyl-1H-indole.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Characterization of 1-Ethyl-1H-indole-3-carbaldehyde Derivatives
Welcome to the technical support center for the characterization of 1-Ethyl-1H-indole-3-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis and purification of this important class of compounds. As a versatile scaffold in medicinal chemistry and materials science, ensuring the structural integrity and purity of these derivatives is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflows.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the characterization of this compound derivatives in a question-and-answer format.
Question 1: My ¹H NMR spectrum of this compound shows unexpected peaks or peak broadening. What are the possible causes and how can I resolve this?
Answer:
Unexpected signals or peak broadening in the ¹H NMR spectrum of this compound can stem from several sources, including residual solvents, impurities from synthesis, degradation, or the presence of rotamers.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
In-Depth Troubleshooting Steps:
-
Identify Residual Solvents: Compare the chemical shifts of unexpected peaks with common laboratory solvents. For instance, ethyl acetate (EtOAc) will show signals around 2.05, 4.12, and 1.26 ppm. If solvent peaks are significant, re-dry your sample under high vacuum.
-
Check for Synthetic Impurities:
-
Starting Materials: Unreacted 1-ethyl-1H-indole could be a potential impurity.
-
By-products: Depending on the synthetic route, by-products may be present. For example, if using a Vilsmeier-Haack formylation, residual DMF or related species might be present.
-
Action: Run a thin-layer chromatography (TLC) or a quick liquid chromatography-mass spectrometry (LC-MS) analysis to assess the number of components in your sample. If multiple spots or peaks are observed, purification by column chromatography or recrystallization is necessary.
-
-
Investigate Sample Degradation: Indole derivatives, particularly aldehydes, can be susceptible to oxidation or polymerization over time, especially if exposed to air and light.[3] The aldehyde proton at ~10.0 ppm is a key diagnostic signal.[4] Its disappearance or the appearance of new signals in the aromatic region could indicate degradation to the corresponding carboxylic acid or other species.
-
Action: Prepare a fresh sample or re-purify the existing one. Store the compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.
-
-
Consider Rotational Isomers (Rotamers): The C2-C3 bond of the indole ring has some double bond character, which can lead to restricted rotation around the C3-carbonyl bond. This can result in two distinct rotamers, causing broadening or duplication of signals for nearby protons, particularly the H2 proton.
-
Action: Perform variable temperature (VT) NMR. If the broadening is due to rotamers, the peaks should coalesce into sharp signals at higher temperatures as the rate of rotation increases.
-
Expected ¹H and ¹³C NMR Data for this compound:
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) [4] | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) [4] |
| Aldehyde (-CHO) | 10.01 (s, 1H) | 184.47 |
| Indole H-2 | 7.75 (s, 1H) | 137.55 |
| Indole H-4 | 8.31 (d, J = 8.2 Hz, 1H) | 125.50 |
| Indole H-5, H-6, H-7 | 7.31-7.38 (m, 3H) | 122.89, 122.13, 118.14 |
| N-Ethyl (-CH₂-) | 4.24 (q, J = 7.3 Hz, 2H) | 41.89 |
| N-Ethyl (-CH₃) | 1.56 (t, J = 7.3 Hz, 3H) | 15.05 |
| Indole C-3a, C-7a | 137.02, 124.04 | |
| Indole C-3 | 118.14 | |
| Indole C-7b | 109.98 |
Question 2: My mass spectrometry data for a this compound derivative shows an unexpected molecular ion peak or unusual fragmentation. How do I interpret this?
Answer:
Unexpected mass spectrometry results can be due to the formation of adducts, the presence of impurities, or unanticipated fragmentation patterns.
Troubleshooting Protocol:
-
Verify the Molecular Ion ([M+H]⁺): For this compound (C₁₁H₁₁NO), the expected monoisotopic mass is 173.0841 g/mol . The [M+H]⁺ ion should appear at m/z 174.0919.[4][5]
-
Identify Common Adducts: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺ at m/z 196.0738), potassium ([M+K]⁺ at m/z 212.0477), or solvent molecules like acetonitrile ([M+ACN+H]⁺ at m/z 215.1181).
-
Analyze Fragmentation Patterns: The indole ring is relatively stable. Common fragmentation patterns for indole-3-carbaldehydes involve the loss of the formyl group or fragmentation of substituents on the indole nitrogen or ring.[6][7]
-
Loss of CO: A neutral loss of 28 Da is common for aldehydes.
-
Loss of the Ethyl Group: Fragmentation of the N-ethyl group can occur.
-
-
Consider Impurities: If your sample contains impurities, you will see their corresponding molecular ions. Cross-reference these masses with potential starting materials, by-products, or degradation products.
Example Mass Spectrum Interpretation:
Caption: Decision tree for interpreting mass spectrometry data.
Question 3: I am having difficulty purifying my this compound derivative using column chromatography. The compound is streaking or co-eluting with impurities. What can I do?
Answer:
Purification of indole derivatives can sometimes be challenging due to their polarity and potential for interaction with the silica gel stationary phase.[8]
Strategies for Improved Chromatographic Separation:
-
Optimize the Solvent System:
-
Initial System: Start with a non-polar solvent system like Hexanes/Ethyl Acetate. A common starting point is a 9:1 or 4:1 ratio.
-
Reducing Streaking: Indole derivatives can streak on silica gel due to the acidic nature of the silica and the basicity of the indole nitrogen. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can often lead to sharper bands and better separation.
-
Alternative Solvents: If separation is still poor, consider using dichloromethane (DCM) as the non-polar component (e.g., DCM/MeOH).[8]
-
-
Proper Sample Loading:
-
Dry Loading: For compounds that are not highly soluble in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column. This technique often results in better resolution.
-
-
TLC Analysis is Key: Before running a column, always optimize the separation on a TLC plate. The ideal Rf value for the desired compound is between 0.25 and 0.35 to ensure good separation on the column.
-
Consider Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) chromatography can be an effective alternative, especially for polar indole derivatives.[9][10] The eluent is typically a mixture of water and an organic solvent like methanol or acetonitrile.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a solid at room temperature. Like many indole aldehydes, it can be sensitive to light and air.[3] For long-term storage, it is recommended to keep it in a sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place.
Q2: Can polymorphism or solvatomorphism affect the characterization of my solid-state sample?
A2: Yes, polymorphism (the ability of a substance to exist in two or more crystalline forms) and solvatomorphism (the inclusion of solvent molecules in the crystal lattice) can significantly impact the characterization of solid samples. These different forms can have distinct melting points, solubility, and spectroscopic (e.g., solid-state NMR, IR) properties. If you observe batch-to-batch variability in these properties, it is worth investigating for polymorphism or solvatomorphism using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
Q3: Are there any specific safety precautions I should take when handling this compound derivatives?
A3: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. While specific toxicity data for this exact compound may be limited, indole derivatives can have biological activity, and it is prudent to handle them with care.[2]
Q4: My derivative has poor solubility in common NMR solvents. What are my options?
A4: If your compound is poorly soluble in CDCl₃, try more polar deuterated solvents like DMSO-d₆, acetone-d₆, or methanol-d₄. If solubility is still an issue, gentle heating of the NMR tube may help, but be cautious of potential degradation. For highly insoluble compounds, solid-state NMR may be a viable characterization technique.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatography of urinary indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
- 8. reddit.com [reddit.com]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Ethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions to address common challenges encountered during the purification of 1-Ethyl-1H-indole-3-carbaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, its purity is paramount.[1] This document offers practical, experience-driven advice to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
Issue 1: Product appears as a yellow solid of low purity after initial synthesis.
-
Possible Cause: The initial synthesis, often a Vilsmeier-Haack or similar formylation reaction, can result in several side products and unreacted starting materials. Common impurities may include unreacted indole, over-alkylated products, or byproducts from the formylation reagent.
-
Solution: A multi-step purification approach is often necessary. The most common and effective methods are recrystallization and column chromatography.[2]
Issue 2: Poor recovery or no crystal formation during recrystallization.
-
Possible Cause & Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. For indole-3-carbaldehyde derivatives, ethanol is often a suitable solvent.[4] Experiment with solvent systems of varying polarities, such as ethanol/water or ethyl acetate/hexane mixtures.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Issue 3: Ineffective separation of impurities using column chromatography.
-
Possible Cause & Solution:
-
Incorrect Eluent System: The polarity of the mobile phase is critical for good separation.
-
Strategy: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[2] A good starting point for indole-3-carbaldehyde derivatives is a mixture of petroleum ether and ethyl acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.[2]
-
Strategy: A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation.[2]
-
Strategy: Pack the column carefully using a slurry method to ensure a uniform and compact bed. Always keep the silica gel surface wet with the eluent.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical appearances and physical properties of pure this compound?
A1: Pure this compound is typically a yellow solid.[1] Its molecular formula is C₁₁H₁₁NO, and its molecular weight is 173.21 g/mol .[6]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.[7]
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of reaction progress and for optimizing the mobile phase for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for accurate quantitative analysis of purity.[7] A reverse-phase C18 column is commonly used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure and identifying impurities.[5][8]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.[5]
Q3: How should I choose the right purification method for my needs?
A3: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
Purification Method Selection Workflow
References
Validation & Comparative
A Definitive Spectroscopic Guide to the Structural Confirmation of 1-Ethyl-1H-indole-3-carbaldehyde
This guide provides an in-depth, multi-technique spectroscopic analysis for the unambiguous structural confirmation of 1-Ethyl-1H-indole-3-carbaldehyde, a versatile heterocyclic aldehyde. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its structural integrity is paramount.[1] We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating framework for researchers and drug development professionals. This document moves beyond mere data reporting, focusing on the causal relationships between molecular structure and spectral output, and includes a comparative analysis against structurally similar indole derivatives.
Molecular Structure and Analytical Workflow
The structure of this compound is characterized by an indole ring system N-alkylated with an ethyl group and substituted with a formyl (aldehyde) group at the C-3 position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Figure 1: Molecular Structure of this compound A diagram illustrating the chemical structure with key atoms numbered for spectroscopic assignment.
The analytical process follows a logical progression, beginning with sample preparation and culminating in data integration for final structure confirmation.
Figure 2: General Spectroscopic Analysis Workflow A flowchart outlining the process from sample preparation to final structural confirmation.
Experimental Protocols
To ensure data reliability and reproducibility, standardized protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative purposes, a known amount of an internal standard like tetramethylsilane (TMS) can be added.[2]
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition : Obtain the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full magnetization recovery.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal.
-
Acquisition : Scan the sample over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition : Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Spectroscopic Data Interpretation
The combination of NMR, IR, and MS data provides complementary information that, when pieced together, confirms the molecular structure.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [3]
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| Aldehyde H | 10.01 | s | - | 1H | H on C10 | C=O | 184.47 | C10 |
| Aromatic H | 8.31 | d | 8.2 | 1H | H on C4 | Aromatic C | 137.55 | C7a |
| Aromatic H | 7.75 | s | - | 1H | H on C2 | Aromatic C | 137.02 | C2 |
| Aromatic H | 7.38 | t | 7.5 | 1H | H on C6 | Aromatic C | 125.50 | C4 |
| Aromatic H | 7.34 | m | - | 2H | H on C5, C7 | Aromatic C | 122.89 | C6 |
| Ethyl CH₂ | 4.24 | q | 7.3 | 2H | H on C8 | Aromatic C | 122.13 | C5 |
| Ethyl CH₃ | 1.56 | t | 7.3 | 3H | H on C9 | Aromatic C | 118.14 | C3 |
| Aromatic C | 109.98 | C7 | ||||||
| Ethyl CH₂ | 41.89 | C8 | ||||||
| Ethyl CH₃ | 15.05 | C9 |
-
¹H NMR Analysis : The downfield singlet at 10.01 ppm is characteristic of an aldehyde proton.[3] The signals between 7.31 and 8.31 ppm correspond to the five protons on the indole ring system. The sharp singlet at 7.75 ppm is assigned to the proton at the C-2 position, adjacent to the nitrogen. The key indicators of the N-ethyl group are the quartet at 4.24 ppm (a CH₂ group adjacent to a CH₃ group) and the triplet at 1.56 ppm (a CH₃ group adjacent to a CH₂ group), integrating to 2 and 3 protons, respectively.[3]
-
¹³C NMR Analysis : The signal at 184.47 ppm is indicative of a carbonyl carbon in an aldehyde.[3] The eight signals in the aromatic region (109-138 ppm) correspond to the eight carbons of the indole ring. The two upfield signals at 41.89 and 15.05 ppm are assigned to the ethyl group's CH₂ and CH₃ carbons, respectively.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
Table 2: Key IR Absorptions for this compound
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2800 & ~2700 | Medium | C-H Stretch | Aldehyde (O=C-H) |
| ~1700-1720 | Strong | C=O Stretch | Aldehyde |
| ~1450-1650 | Medium | C=C Stretch | Aromatic Ring |
-
IR Analysis : The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1700-1720 cm⁻¹ for an aromatic aldehyde. This conjugation to the indole ring lowers the frequency compared to a saturated aldehyde.[4] Additionally, the presence of two medium C-H stretching bands around 2700-2800 cm⁻¹ is a hallmark of the aldehyde C-H bond and helps distinguish it from a ketone.[5] Aromatic C=C stretching bands will also be present in the 1450-1650 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight and can offer clues about the structure from fragmentation patterns.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (measured) | m/z (calculated for C₁₁H₁₁NO) |
| [M+H]⁺ | 174 | 173.08 |
-
MS Analysis : The molecular formula is C₁₁H₁₁NO, giving a molecular weight of 173.21 g/mol .[6] ESI-MS in positive mode typically shows the protonated molecule, [M+H]⁺. The observed peak at m/z 174 confirms the molecular weight of the parent compound.[3] Fragmentation of indole derivatives often involves characteristic losses that can further support the structure.[7][8]
Comparative Analysis with Indole Analogs
Comparing the spectra of the target molecule with its close relatives is a powerful method for validating specific structural features. The key differences arise from the substituent at the N-1 position.
Figure 3: Structural Comparison of Indole Aldehydes A diagram showing the structural differences between the target molecule and its analogs.
Table 4: Comparative Spectroscopic Data of Indole-3-carbaldehyde Derivatives
| Feature | Indole-3-carbaldehyde [3][9] | This compound (Target) [3] | 1-Methyl-1H-indole-3-carbaldehyde [3][10] |
| Molecular Formula | C₉H₇NO | C₁₁H₁₁NO | C₁₀H₉NO |
| [M+H]⁺ (m/z) | 146 | 174 | 160 |
| ¹H NMR: N-substituent Signal | Broad singlet > 8 ppm (N-H) | Quartet ~4.24 ppm (2H), Triplet ~1.56 ppm (3H) | Singlet ~3.90 ppm (3H) |
| ¹³C NMR: N-substituent Signal(s) | Absent | ~41.89 ppm (CH₂), ~15.05 ppm (CH₃) | ~33.69 ppm (CH₃) |
| IR: N-H Stretch | Present, broad band ~3200-3400 cm⁻¹ | Absent | Absent |
This side-by-side comparison highlights the unique spectroscopic signatures of the ethyl group. The absence of a broad N-H signal in both the IR and ¹H NMR spectra of the target compound definitively rules out the N-unsubstituted analog. Furthermore, the characteristic quartet-triplet pattern in the ¹H NMR and the two corresponding signals in the ¹³C NMR of the target are clearly distinct from the sharp singlet seen for the N-methyl analog, thus confirming the presence of the ethyl group.
Conclusion
The structural assignment of this compound is unequivocally confirmed through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a piece of the structural puzzle: MS confirms the molecular weight, IR identifies the key aldehyde and aromatic functional groups, and NMR elucidates the precise carbon-hydrogen framework, including the connectivity of the N-ethyl substituent. The comparative analysis against its N-H and N-methyl analogs further solidifies these assignments by demonstrating the predictable and observable spectral differences corresponding to minor structural changes. This comprehensive guide serves as a robust protocol for the validation of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. rsc.org [rsc.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Synthetic Routes of 1-Ethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, 1-Ethyl-1H-indole-3-carbaldehyde stands as a pivotal intermediate for the synthesis of a diverse array of biologically active compounds and functional materials.[1][2] The strategic introduction of the formyl group at the C3 position of the indole nucleus is a critical transformation, and the choice of synthetic methodology can profoundly influence the efficiency, scalability, and environmental impact of the overall process. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to the Synthetic Challenge
The synthesis of this compound commences with the precursor, 1-ethylindole. The primary challenge lies in the regioselective formylation of the electron-rich indole ring, which overwhelmingly favors the C3 position due to the electronic nature of the heterocyclic system. While several classical and modern formylation methods exist, their applicability, efficiency, and practicality vary significantly. This guide will dissect four prominent methods: the Vilsmeier-Haack reaction, the Duff reaction, the Reimer-Tiemann reaction, and a contemporary iron-catalyzed C3-formylation.
Starting Material: Synthesis of 1-Ethylindole
A reliable supply of the starting material is paramount. 1-Ethylindole is readily prepared via the N-alkylation of indole. A standard laboratory procedure is provided below.
Experimental Protocol: Synthesis of 1-Ethylindole
Materials:
-
Indole
-
Ethyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of indole (1.0 eq.) in DMSO, add powdered potassium hydroxide (2.0 eq.) at room temperature.
-
Stir the mixture for 30 minutes to form the potassium salt of indole.
-
Add ethyl bromide (2.0 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-ethylindole.
Comparative Analysis of Synthetic Routes
This section delves into the specifics of each formylation method, providing a detailed protocol, a discussion of the underlying chemistry, and a critical evaluation of its advantages and limitations.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most prevalent and reliable method for the C3-formylation of electron-rich heterocycles like indole.[3][4] It utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).[5]
Causality Behind Experimental Choices
The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The choice of DMF and POCl₃ is based on their ready availability, cost-effectiveness, and the high reactivity of the generated Vilsmeier reagent. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the electrophilic aromatic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylindole
Materials:
-
1-Ethylindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ice
-
Water
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF (3.0 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-ethylindole (1.0 eq.) in DMF dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and quench by pouring it onto crushed ice.
-
Basify the aqueous solution by the slow addition of 1 M NaOH solution until a precipitate is formed.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure this compound.
Trustworthiness and Validation
This method consistently provides high yields of the desired product. A typical reported yield for the formylation of indole using this method is around 77%. The product can be readily characterized by its spectroscopic data.
Characterization Data for this compound: [6]
-
¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.
-
Appearance: Yellow solid.[1]
Workflow Diagram: Vilsmeier-Haack Reaction
References
A Comparative Analysis of the Antimicrobial Efficacy of 1-Ethyl-1H-indole-3-carbaldehyde Schiff Bases and Standard Antibiotics
In the face of escalating antimicrobial resistance (AMR), the scientific community is urgently exploring novel chemical scaffolds capable of circumventing existing resistance mechanisms.[1][2] Among the most promising candidates are indole derivatives, a class of heterocyclic compounds renowned for their wide-ranging pharmacological activities.[3][4][5][6] This guide focuses on a specific, promising subclass: Schiff bases synthesized from 1-Ethyl-1H-indole-3-carbaldehyde.
This document provides a comprehensive comparison of the antimicrobial performance of these novel Schiff bases against established standard antibiotics. We will delve into the synthetic rationale, the methodologies for evaluation, comparative performance data, and the proposed mechanisms of action, offering researchers and drug development professionals a technically grounded perspective on their potential.
Synthesis and Rationale: Crafting the Antimicrobial Candidate
The synthesis of indole-based Schiff bases is primarily achieved through a condensation reaction. The core reaction involves the carbonyl group of an aldehyde (in this case, this compound) reacting with the primary amino group of various amines.[7][8] This reaction forms the characteristic imine or azomethine (>C=N-) group, which is a critical pharmacophore for the observed biological activity.[9][10]
The rationale behind this synthetic approach is twofold:
-
Structural Versatility: The indole nucleus itself possesses intrinsic antimicrobial properties.[5] By functionalizing it at the 3-position with a carbaldehyde and subsequently forming a Schiff base, a vast library of derivatives can be created by simply varying the amine reactant. This allows for the fine-tuning of physicochemical properties like lipophilicity and electronic effects, which directly impact antimicrobial potency.
-
The Azomethine Bridge: The nitrogen atom in the imine group is electron-rich, enabling it to chelate with metal ions or form hydrogen bonds with active sites of microbial enzymes, thereby disrupting essential cellular processes.[9][11]
General Synthetic Workflow
Caption: General synthesis of this compound Schiff bases.
Experimental Protocols for Antimicrobial Evaluation
To ensure a robust and objective comparison, antimicrobial activity must be assessed using standardized, validated methodologies. The protocols described below are based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI), which provide the framework for reproducible susceptibility testing.[12][13][14]
Agar Disk Diffusion (Kirby-Bauer) Test
This is a preliminary, qualitative screening method to assess the extent of a substance's antimicrobial activity.[15]
-
Principle: An agar plate is uniformly inoculated with a test microorganism. A paper disk impregnated with the test compound is placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth—the "zone of inhibition"—will appear around the disk.
-
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Swab the inoculum evenly across the surface of a Mueller-Hinton agar plate.
-
Aseptically place a sterile paper disk impregnated with a known concentration of the Schiff base or standard antibiotic onto the agar surface.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter (in mm) of the zone of inhibition.
-
Broth Dilution Test for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[16]
-
Principle: The test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible turbidity after incubation is the MIC.
-
Protocol:
-
Prepare a series of twofold dilutions of the test compound (Schiff base or antibiotic) in a liquid growth medium (e.g., Mueller-Hinton Broth) in test tubes or a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each dilution.
-
Include a positive control (microorganism, no compound) and a negative control (medium, no microorganism).
-
Incubate under appropriate conditions.
-
Visually inspect for turbidity. The MIC is the lowest concentration in which no growth is observed.
-
Antimicrobial Susceptibility Testing Workflow
Caption: Standard workflows for antimicrobial susceptibility testing.
Performance Comparison: Schiff Bases vs. Standard Antibiotics
While specific data for this compound Schiff bases is emerging, extensive research on the parent indole-3-carbaldehyde scaffold provides a strong basis for comparison. The data consistently shows that these compounds exhibit broad-spectrum activity, often comparable to or, in some cases, exceeding that of standard antibiotics, particularly against resistant strains.
The table below summarizes representative findings from various studies, comparing indole Schiff bases to common antibiotics.
| Compound/Drug | Test Microorganism | Result (MIC in µg/mL) | Result (Zone of Inhibition in mm) | Reference |
| Indole Schiff Bases | ||||
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 | - | [7] |
| Indole-based Schiff Base (PC1) | Escherichia coli | 62.5 | 7-12 | [17][18] |
| Indole-based Schiff Base (PC1) | Staphylococcus aureus | 62.5 | - | [17][18] |
| Indole-based Schiff Base (PC2) | Escherichia coli | 250 | - | [17][18] |
| Indole-based Schiff Base (PC4) | Escherichia coli | 62.5 | 7-9 | [19] |
| Hexyl linker-based bis-indole Schiff base | Escherichia coli | - | 37 | [20] |
| Hexyl linker-based bis-indole Schiff base | Staphylococcus aureus | - | 34 | [20] |
| Standard Antibiotics | ||||
| Gentamicin | Dickeya species | Standard Control | - | [7] |
| Ciprofloxacin | Escherichia coli | - | 14 | [20] |
| Ciprofloxacin | Staphylococcus aureus | - | 17 | [20] |
| Ampicillin | Staphylococcus aureus | - | (Often used as control) | [1] |
Analysis of Performance
-
Potency: Several indole Schiff bases demonstrate potent activity with MIC values as low as 62.5 µg/mL against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[17][18][19]
-
Superiority in Specific Cases: A notable study on bis-indole Schiff bases reported zones of inhibition (34-37 mm) more than double that of Ciprofloxacin (14-17 mm) against the same bacterial strains, indicating significantly higher potency under those test conditions.[20]
-
Influence of Substituents: The antimicrobial efficacy is highly dependent on the nature of the amine substituent attached to the azomethine carbon. For instance, the presence of nitro groups or halogens can modulate the electronic properties and lipophilicity of the entire molecule, enhancing its ability to penetrate bacterial cell walls and interact with intracellular targets.[7]
-
Metal Complexation: The activity of these Schiff bases can be significantly enhanced upon complexation with metal ions like Zinc(II), Copper(II), or Cobalt(II).[9][11] The resulting metal complexes often exhibit greater antimicrobial activity than the free Schiff base ligand, a phenomenon attributed to increased lipophilicity and altered geometry that favors interaction with microbial targets.[21][22]
Proposed Mechanisms of Antimicrobial Action
The broad-spectrum activity of indole Schiff bases suggests they may act via multiple mechanisms, a favorable trait for overcoming resistance.
-
Cell Wall/Membrane Disruption: The lipophilic nature of the indole ring and various substituents allows the molecules to intercalate into the lipid bilayer of the bacterial cell membrane. This can disrupt membrane integrity, leading to leakage of essential cytoplasmic contents and cell death.
-
Enzyme Inhibition via Chelation: As proposed by Tweedy's chelation theory, the Schiff base can act as a ligand, forming stable complexes with trace metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) within the bacterial cell. These metals are crucial co-factors for many enzymes. By sequestering them, the Schiff base effectively deactivates these enzymes, halting metabolic processes.[11][22]
-
Interference with Cellular Proteins: The azomethine nitrogen can form hydrogen bonds with the active sites of various cellular enzymes (e.g., those involved in cell wall synthesis or DNA replication), leading to their inhibition.[9]
-
DNA Damage: Some studies suggest that indole Schiff bases and their metal complexes can directly interact with and cleave microbial DNA, preventing replication and leading to cell death.[11]
Potential Antimicrobial Mechanisms
Caption: Proposed multi-target mechanisms of indole Schiff bases.
Conclusion and Future Directions
The available evidence strongly supports that Schiff bases derived from the this compound scaffold are a highly promising class of antimicrobial agents. Their straightforward synthesis, structural versatility, and potent, broad-spectrum activity make them compelling candidates for further development. In several documented instances, their efficacy is comparable or superior to that of conventional antibiotics, highlighting their potential to address the challenge of AMR.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To systematically determine which substituents on the amine moiety confer the highest antimicrobial activity.
-
In Vivo Efficacy and Toxicology: Moving beyond in vitro studies to assess the performance and safety of lead compounds in animal models of infection.
-
Mechanism of Action Elucidation: Utilizing advanced molecular techniques to definitively identify the primary intracellular targets and resistance potential.
-
Synergy Studies: Investigating the potential for these Schiff bases to be used in combination with existing antibiotics to enhance their efficacy and overcome resistance.
By pursuing these research avenues, the scientific community can fully exploit the therapeutic potential of indole-based Schiff bases, paving the way for a new generation of antimicrobial drugs.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-b.com [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
- 9. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. iacld.com [iacld.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mediresonline.org [mediresonline.org]
- 18. mediresonline.org [mediresonline.org]
- 19. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 20. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Multi-dimensional Approach: Validating the Structure of 1-Ethyl-1H-indole-3-carbaldehyde with 2D NMR Spectroscopy
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. For N-substituted indole derivatives like 1-Ethyl-1H-indole-3-carbaldehyde, a versatile building block in the synthesis of bioactive compounds, absolute certainty in its structure is paramount.[1][2]
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short when faced with complex spin systems or subtle structural isomerism.[3] Overlapping signals and complex splitting patterns in 1D spectra can create ambiguity. This guide provides a comprehensive, field-proven methodology for leveraging a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to irrefutably validate the molecular structure of this compound. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, demonstrating how these techniques work in concert to provide a self-validating structural proof.
The Structure in Question: this compound
Before delving into the analysis, let us establish the proposed structure. The key to a systematic analysis is a clear numbering system, which will be used consistently throughout this guide.
Figure 1: Proposed structure of this compound with standard IUPAC numbering for the indole ring and primed numbers for the ethyl substituent.
Our objective is to use 2D NMR to confirm the precise connectivity of every atom in this structure, from the ethyl group's attachment to the indole nitrogen (N-1) to the placement of the carbaldehyde group at the C-3 position.
The Strategic Application of 2D NMR: A Comparative Overview
2D NMR spectroscopy enhances spectral resolution by spreading nuclear correlations across two frequency dimensions, resolving the ambiguities of 1D spectra.[4] Our strategy employs three distinct, yet complementary, experiments.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[5][6] Its primary role is to establish proton-proton connectivity, allowing us to piece together individual spin systems, such as the aromatic protons on the benzene ring and the protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[7][8][9] Its purpose is to unambiguously assign each proton to its corresponding carbon atom, providing a direct link between the ¹H and ¹³C spectra. This is far more sensitive than older methods like HMQC.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the complete molecular skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[10][11][12] Crucially, it allows us to connect the discrete spin systems identified by COSY and to locate non-protonated (quaternary) carbons, like C-3, C-3a, and C-7a in our target molecule.
The Experimental and Analytical Workflow
Diagram 1: A typical workflow for 2D NMR-based structure elucidation.
Experimental Protocol: A Representative Procedure
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire all spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced (gCOSY) spectrum.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum optimized for a ¹JCH of ~145 Hz.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum, with the long-range coupling delay optimized for a J-coupling of 8 Hz to observe both ²JCH and ³JCH correlations effectively.[11]
-
Data Interpretation: Assembling the Puzzle
We will now analyze the hypothetical, yet chemically realistic, data for each experiment to demonstrate the validation process.
Step 1: Foundational Analysis of 1D NMR Spectra
The first step is to analyze the 1D spectra to form an initial hypothesis. The ¹H spectrum should show signals for an ethyl group, five aromatic protons, and an aldehyde proton. The ¹³C and DEPT-135 spectra will reveal the number and types of carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom No. | Predicted ¹³C δ (ppm) | Carbon Type | Predicted ¹H δ (ppm) | Multiplicity | Integration |
| CHO | 185.0 | CH | 10.1 | s | 1H |
| 2 | 138.0 | CH | 8.1 | s | 1H |
| 3 | 118.0 | C | - | - | - |
| 3a | 125.0 | C | - | - | - |
| 4 | 124.0 | CH | 7.9 | d | 1H |
| 5 | 123.0 | CH | 7.4 | t | 1H |
| 6 | 122.0 | CH | 7.3 | t | 1H |
| 7 | 110.0 | CH | 7.4 | d | 1H |
| 7a | 137.0 | C | - | - | - |
| 1' | 42.0 | CH₂ | 4.2 | q | 2H |
| 2' | 15.0 | CH₃ | 1.5 | t | 3H |
Note: Chemical shifts (δ) are predicted based on standard values for indole derivatives and substituent effects.[13]
Step 2: Mapping Proton Networks with COSY
The COSY spectrum reveals through-bond proton-proton couplings. We expect two independent spin systems.
-
Aromatic System: A network of correlations connecting the protons at positions 4, 5, 6, and 7. H-4 should couple to H-5, H-5 to both H-4 and H-6, H-6 to both H-5 and H-7, and H-7 to H-6.
-
Ethyl System: A clear correlation between the quartet at ~4.2 ppm (H-1') and the triplet at ~1.5 ppm (H-2').
The protons at H-2 and the aldehyde proton (CHO) are expected to be singlets with no COSY cross-peaks, as they lack adjacent proton neighbors.
Diagram 2: Expected ¹H-¹H COSY correlation networks.
Step 3: Linking Protons to Carbons with HSQC
The HSQC spectrum is the bridge between the proton and carbon frameworks. It will show a cross-peak for every protonated carbon, confirming which proton is directly attached to which carbon.
Table 2: Expected Key HSQC (¹H-¹³C) One-Bond Correlations
| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |
| 10.1 (CHO) | 185.0 | C-CHO |
| 8.1 (H-2) | 138.0 | C-2 |
| 7.9 (H-4) | 124.0 | C-4 |
| 7.4 (H-5) | 123.0 | C-5 |
| 7.3 (H-6) | 122.0 | C-6 |
| 7.4 (H-7) | 110.0 | C-7 |
| 4.2 (H-1') | 42.0 | C-1' |
| 1.5 (H-2') | 15.0 | C-2' |
This experiment confirms the assignments from Table 1 but does not yet connect the different molecular fragments. Quaternary carbons (C-3, C-3a, C-7a) will be absent from the HSQC spectrum, a key diagnostic feature.[7]
Step 4: Assembling the Skeleton with HMBC
The HMBC experiment provides the definitive long-range connectivity information needed to piece the entire structure together. We look for key correlations that bridge the isolated spin systems and locate the quaternary carbons.
Key Validating Correlations:
-
Aldehyde Position: The aldehyde proton (H-CHO, ~10.1 ppm) should show correlations to C-3 (²JCH) and C-2 (³JCH). This unequivocally places the aldehyde group at the C-3 position.
-
Ethyl Group Attachment: The methylene protons of the ethyl group (H-1', ~4.2 ppm) should show correlations to the indole ring. The crucial correlation is to C-7a (³JCH), confirming the N-1 substitution pattern. A correlation to C-2 (³JCH) may also be observed.
-
Indole Ring Integrity: The proton at H-2 (~8.1 ppm) will show correlations to the quaternary carbons C-3 (²JCH), C-3a (³JCH), and C-7a (³JCH), confirming the pyrrole ring structure. The aromatic proton H-4 will correlate to C-3a and C-5, helping to lock in the benzene portion of the ring system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. youtube.com [youtube.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Ethyl-1H-indole-3-carbaldehyde Analogs
Introduction: The Promise of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for modifications that can target a wide range of biological processes, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] Among the myriad of indole derivatives, those based on the indole-3-carbaldehyde framework have emerged as particularly promising.[3][5]
This guide focuses on a specific, synthetically accessible subclass: 1-Ethyl-1H-indole-3-carbaldehyde and its analogs. The addition of the ethyl group at the N-1 position is a strategic modification aimed at enhancing lipophilicity and potentially improving pharmacokinetic properties compared to the parent indole. This document provides a comparative analysis of the preclinical efficacy of these analogs, bridging the critical gap between performance in controlled laboratory assays (in vitro) and complex biological systems (in vivo). We will delve into the experimental data, provide detailed protocols that underscore the causality behind methodological choices, and offer insights for researchers, scientists, and drug development professionals navigating the path from benchtop discovery to preclinical validation.
The Strategic Design of this compound Analogs
The parent compound, this compound, serves as a versatile building block for creating a library of diverse molecules.[6] The primary point of modification is the aldehyde group at the C-3 position, which readily undergoes condensation reactions (e.g., Schiff base formation) with various amines, hydrazides, and other nucleophiles.[1][7][8] This strategy allows for the introduction of a wide range of functional groups and heterocyclic rings, each designed to modulate the compound's biological activity, target specificity, and physicochemical properties.
The rationale behind creating such analogs is multifaceted:
-
Enhancing Potency: Introducing specific pharmacophores can increase the binding affinity of the molecule to its biological target.
-
Improving Selectivity: Modifying the structure can reduce off-target effects, leading to a safer pharmacological profile. For instance, analogs can be designed to be more cytotoxic to cancer cells than to normal, healthy cells.[9]
-
Optimizing ADME Properties: Alterations to the molecular structure can improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is crucial for the transition from in vitro activity to in vivo efficacy.
In Vitro Efficacy Landscape: Quantifying Biological Activity
The initial screening of any new chemical entity involves a battery of in vitro assays to determine its biological activity and mechanism of action. For indole-3-carbaldehyde analogs, these tests primarily focus on anticancer, antimicrobial, and antioxidant potential.
Anticancer Activity: Cytotoxicity Screening
A primary application for these analogs is in oncology.[2][4] The most common initial in vitro test is a cytotoxicity assay, which measures the concentration of the compound required to kill a certain percentage of cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric used for comparison.
| Compound Class | Cancer Cell Line | In Vitro Efficacy (IC50/EC50) | Key Findings & Mechanism | Reference |
| Indole-Thiazolidinone Hybrid | SK-MEL-28 (Melanoma) | IC50 = 3.46 µM | Induced apoptosis and cell cycle arrest at the G2/M phase; acted as a tubulin polymerization inhibitor. | [10] |
| Indole Sulfonohydrazide (Morpholine derivative 5f ) | MDA-MB-468 (Breast) | IC50 = 8.2 µM | Showed promising and selective inhibition of breast cancer cells with low toxicity to normal HEK-293 cells. | [9] |
| Indole Sulfonohydrazide (Morpholine derivative 5f ) | MCF-7 (Breast) | IC50 = 13.2 µM | Demonstrated potent activity against estrogen receptor-positive breast cancer cells. | [9] |
| Indolyl-pyrazoline | HCT-116 (Colon) | IC50 = 0.92 µM | A hybrid molecule showing high cytotoxicity. | [10] |
| 1,1,3-tri(3-indolyl)cyclohexane | A549, H1299 (Lung) | Not specified | Induced apoptosis via the intrinsic mitochondrial pathway. | [11] |
Table 1: Summary of In Vitro Cytotoxic Activity of Representative Indole Analogs.
Antimicrobial and Antioxidant Potential
Beyond cancer, indole derivatives have shown significant promise as antimicrobial and antioxidant agents. Schiff base derivatives, in particular, have been evaluated against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, and Aspergillus niger.[8] Furthermore, many analogs exhibit potent free-radical scavenging activity, a key component of antioxidant behavior.[7][12][13]
-
Antioxidant Screening: A series of novel indole-3-carboxaldehyde analogs were tested using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. One analog, compound (5f), which featured a methoxy-substituted phenolic moiety, displayed superior antioxidant activity, even surpassing the standard butylated hydroxy anisole (BHA).[7][13][14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment in drug discovery for determining a compound's cytotoxic potential.
Principle: The yellow tetrazolium salt MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which can be dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Plate human cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures that cells are in the logarithmic growth phase during the experiment and that the well does not become over-confluent, which would inhibit growth regardless of treatment.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Causality: This allows the cells to adhere to the bottom of the well and recover from the stress of plating before the drug treatment is applied.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the this compound analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Causality: A serial dilution series is essential to determine the dose-response relationship and calculate the IC50 value. The vehicle control ensures that the solvent used to dissolve the compound does not have a toxic effect on its own.
-
-
Treatment Incubation:
-
Action: Incubate the plate for another 48-72 hours under the same conditions.
-
Causality: This duration is typically sufficient for cytotoxic agents to induce cell cycle arrest or apoptosis.
-
-
MTT Addition:
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Only viable cells with active mitochondria can reduce the MTT to formazan. The 4-hour incubation allows for sufficient accumulation of the purple crystals.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well.
-
Causality: The formazan crystals are insoluble in aqueous solutions. DMSO is an effective solvent that dissolves the crystals, producing a homogenous colored solution required for accurate absorbance readings.
-
-
Data Acquisition:
-
Action: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Causality: The amount of light absorbed is directly proportional to the amount of formazan, and thus to the number of viable cells in the well. The data is then used to plot a dose-response curve and calculate the IC50.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]
- 14. experts.umn.edu [experts.umn.edu]
A Head-to-Head Comparison of Catalytic Systems for Indole Formylation: From Classic Stoichiometric Reagents to Modern Catalytic Frontiers
The formyl group is a cornerstone of synthetic organic chemistry, serving as a versatile handle for a myriad of chemical transformations.[1] When installed on the indole scaffold—a privileged structure in countless pharmaceuticals and natural products—it unlocks pathways to complex molecular architectures.[2][3][4] Consequently, the direct formylation of indoles, particularly at the electron-rich C3-position, remains a critical and intensely studied transformation.
This guide provides a head-to-head comparison of the primary catalytic and stoichiometric systems for indole formylation. We move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, operational advantages, and inherent limitations of each approach. The goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal formylation strategy for their specific synthetic challenge.
The Benchmark: Vilsmeier-Haack Formylation
For decades, the Vilsmeier-Haack reaction has been the workhorse for indole formylation.[5] It relies on the in situ formation of a chloroiminium salt, the "Vilsmeier reagent," from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] This potent electrophile is then attacked by the nucleophilic indole.
Mechanism of Vilsmeier-Haack Reaction
Caption: Formation of the Vilsmeier reagent and its subsequent electrophilic attack on the indole ring.
Advantages:
-
Cost-Effective: The reagents (DMF, POCl₃) are inexpensive and readily available.
-
High Yields: For simple, unfunctionalized indoles, the reaction is often high-yielding.[8]
Limitations:
-
Harsh Conditions: The reaction often requires elevated temperatures and the use of a highly reactive, corrosive, and hazardous reagent (POCl₃).[1]
-
Poor Functional Group Tolerance: Acid-sensitive functional groups are often incompatible with the reaction conditions.
-
Stoichiometric Waste: The reaction generates significant amounts of phosphorus-based waste, which is environmentally undesirable.
Modern Catalytic and Reagent-Based Systems
To overcome the limitations of the Vilsmeier-Haack reaction, a host of modern methods have been developed. These systems offer milder conditions, improved functional group tolerance, and often, more sustainable profiles.
Boron-Based Lewis Acid Catalysis
Recent advances have demonstrated that strong Lewis acids can effectively catalyze indole formylation using less reactive formyl sources like orthoformates. Boron trifluoride diethyl etherate (BF₃·OEt₂) has emerged as a particularly effective stoichiometric catalyst for this transformation, using trimethyl orthoformate (TMOF) as the formyl source.[1]
This approach avoids the harshness of POCl₃ and proceeds under significantly milder conditions. The reaction is typically rapid and efficient for a wide range of indole derivatives, including those with sensitive functionalities.[1]
Iron-Catalyzed C-H Formylation
The use of earth-abundant, inexpensive, and low-toxicity metals is a central goal of green chemistry. In this context, iron catalysis has provided a breakthrough for indole formylation.[9] An efficient method utilizes ferric chloride (FeCl₃) as a catalyst with formaldehyde and aqueous ammonia as the reagents, and air as the terminal oxidant.[9]
Proposed Catalytic Cycle for Iron-Catalyzed Formylation
Caption: Simplified cycle for iron-catalyzed C3-formylation using an imine intermediate and aerobic oxidation.
This system is operationally simple and scalable, representing a significant improvement in terms of environmental impact over classical methods.[9] The avoidance of hazardous reagents and the use of air as the ultimate oxidant are key advantages.[9]
Visible-Light Photoredox Catalysis
Perhaps the mildest conditions for indole formylation have been achieved through visible-light photoredox catalysis.[10] These transition-metal-free systems typically employ an organic dye, such as Eosin Y or Rose Bengal, as the photocatalyst.[10][11]
In a representative system, the photocatalyst is excited by visible light (e.g., blue LEDs) and then interacts with a formyl source surrogate, such as N,N,N',N'-tetramethylethylenediamine (TMEDA).[11] This generates a reactive carbon-centered radical that is the ultimate formylating agent. The entire process uses molecular oxygen from the air as the terminal oxidant.[10]
Advantages:
-
Extremely Mild Conditions: Reactions are often run at room temperature using simple LED lights.
-
Metal-Free: Avoids concerns about toxic heavy metal contamination in the final product.
-
High Functional Group Tolerance: The mild conditions allow for the formylation of highly functionalized and complex indole substrates.
Electrochemical Synthesis
Electrosynthesis offers another modern, sustainable approach to C-H functionalization. An effective strategy for the C3-formylation of indoles involves an oxidative cross-coupling with aldehydes.[12] The key step is an electrochemically-driven C-N bond cleavage of a Mannich-type intermediate, which introduces the carbonyl group. This method showcases excellent functional group tolerance and is suitable for the late-stage functionalization of complex molecules.[12][13]
Head-to-Head Performance Comparison
The choice of a formylation system depends on a trade-off between cost, speed, substrate scope, and green chemistry principles. The table below summarizes the key performance characteristics of the discussed systems.
| Feature | Vilsmeier-Haack | Boron-Catalyzed | Iron-Catalyzed | Photoredox-Catalyzed |
| Primary Reagent(s) | POCl₃, DMF | BF₃·OEt₂, TMOF | FeCl₃ (cat.), HCHO, NH₃ | Eosin Y (cat.), TMEDA |
| Formyl Source | DMF | Trimethyl Orthoformate | Formaldehyde | TMEDA |
| Oxidant | N/A | N/A | Air (O₂) | Air (O₂) |
| Typical Conditions | 0 to 100 °C | Room Temperature | 130 °C | Room Temp, Blue LEDs |
| Typical Yields | 70-96%[8] | Good to Excellent[1] | Moderate to 93%[9] | Good[11] |
| Key Advantage | Low cost, well-established | Milder than V-H, rapid | Green, cheap catalyst[9] | Extremely mild, metal-free[10] |
| Key Limitation | Harsh, hazardous, poor FG tolerance[1] | Stoichiometric Lewis acid | High temperature | Can require longer reaction times |
Experimental Protocols
To illustrate the practical differences in these methodologies, representative protocols are provided below.
Protocol 1: Vilsmeier-Haack Formylation of Indole[8]
-
To a stirred, cooled (0 °C) solution of N,N-dimethylformamide (DMF, 1.2 eq) is added phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
The resulting mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
A solution of indole (1.0 eq) in DMF is added dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 85 °C for 6 hours.
-
The reaction is cooled to room temperature and quenched by carefully pouring it onto crushed ice with vigorous stirring.
-
The solution is neutralized with aqueous sodium hydroxide until pH 8-9, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford indole-3-carboxaldehyde.
Protocol 2: Iron-Catalyzed C3-Formylation of Indole[9]
-
In a sealed reaction vessel, add indole (1.0 eq), FeCl₃ (2 mol%), formaldehyde (37 wt% in H₂O, 3.0 eq), and aqueous ammonia (25-28 wt%, 3.0 eq) to DMF.
-
Seal the vessel and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for the specified time (typically 1-3 hours) under an air atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure indole-3-carboxaldehyde.
Workflow: Selecting a Formylation Method
Caption: Decision workflow for choosing an appropriate indole formylation method based on substrate properties.
Conclusion
The formylation of indoles has evolved significantly from its reliance on the classical Vilsmeier-Haack reaction. While this stoichiometric method remains useful for certain applications, modern catalytic systems based on iron, boron, photoredox, and electrochemical principles offer far milder, safer, and more versatile alternatives. Iron-catalyzed methods provide a green and cost-effective option, while photoredox catalysis represents the state-of-the-art for mildness and functional group compatibility. The selection of an appropriate system is a multi-parameter decision, balancing the chemical nature of the substrate with considerations of cost, scale, and environmental impact. This guide provides the foundational knowledge for making that informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Ethyl-1H-indole-3-carbaldehyde
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Ethyl-1H-indole-3-carbaldehyde, a key building block in the synthesis of various biologically active indole derivatives, is no exception.[1][2] The choice of analytical methodology for its characterization and quantification can significantly impact the accuracy and efficiency of the development lifecycle. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Furthermore, it delineates a framework for the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
The Imperative of Method Validation and Cross-Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[3][4][5]
Cross-validation of analytical methods takes this a step further by comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability.[6] This is particularly critical when a method is transferred between laboratories or when different techniques are employed throughout the drug development process.
This guide will first detail the application of HPLC and GC-MS for the analysis of this compound, followed by a practical approach to their cross-validation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including substituted indoles.[7] Its versatility, high resolution, and suitability for non-volatile and thermally labile compounds make it an excellent choice for the quantification of this compound.
Experimental Protocol: RP-HPLC-UV
This protocol outlines a typical RP-HPLC method with UV detection for the quantitative analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improved peak shape).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Gradient Program:
-
Start with a composition of 40% Acetonitrile.
-
Linearly increase to 90% Acetonitrile over 10 minutes.
-
Hold at 90% Acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve the test sample in acetonitrile to a concentration within the calibration range.
4. Analysis and Quantification:
-
Inject the working standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the test sample and determine its concentration from the calibration curve.
Rationale for Experimental Choices
The use of a C18 column is standard for the separation of moderately non-polar compounds like this compound. A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, providing a good balance between resolution and analysis time. The detection wavelength of 280 nm is chosen based on the UV absorbance profile of the indole chromophore.
Diagram of the HPLC Experimental Workflow:
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][9] For this compound, which has sufficient volatility, GC-MS offers excellent specificity and sensitivity. The mass spectrometer provides structural information, which is invaluable for impurity identification.
Experimental Protocol: GC-MS
This protocol describes a general GC-MS method for the analysis of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Ethyl acetate (GC grade).
-
This compound reference standard.
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in ethyl acetate at 1 mg/mL.
-
Prepare working standards by serial dilution to generate a calibration curve (e.g., 0.5, 2, 5, 10, 20, 50 µg/mL).
-
Dissolve the test sample in ethyl acetate to a concentration within the calibration range.
4. Analysis and Quantification:
-
Inject the working standards to create a calibration curve based on the peak area of a characteristic ion (e.g., the molecular ion at m/z 173).
-
Inject the test sample and quantify using the calibration curve.
Rationale for Experimental Choices
The HP-5MS column is a common choice for a wide range of semi-volatile organic compounds. The temperature program is designed to provide good separation of the analyte from potential impurities while keeping the run time reasonable. Electron ionization at 70 eV is a standard technique that produces reproducible mass spectra, which can be compared to spectral libraries for identification purposes.
Diagram of the GC-MS Experimental Workflow:
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Cross-Validation: Bridging the Methodologies
To ensure that both the HPLC and GC-MS methods provide comparable and reliable results, a cross-validation study is essential. This involves analyzing the same set of samples by both methods and statistically comparing the outcomes.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two methods, based on typical validation data for similar aromatic aldehydes.
| Validation Parameter | HPLC-UV | GC-MS | ICH Guideline |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Reportable |
| Specificity | High | Very High | Demonstrated |
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three batches of this compound at different concentration levels (e.g., low, medium, and high).
-
Analysis: Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
-
Data Comparison: Compare the mean assay values obtained from both methods for each sample.
-
Statistical Evaluation: Perform a statistical test, such as a Student's t-test or an equivalence test, to determine if there is a statistically significant difference between the results of the two methods. The acceptance criteria should be pre-defined (e.g., the difference between the mean results should be less than 2%).
Diagram of the Cross-Validation Process:
Caption: Logical flow for the cross-validation of HPLC and GC-MS analytical methods.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between them often depends on the specific requirements of the analysis. HPLC is a robust and versatile method suitable for routine quality control, while GC-MS offers higher specificity and sensitivity, making it ideal for impurity profiling and trace analysis.
A thorough cross-validation is not merely a regulatory formality but a scientific necessity to ensure the interchangeability and consistency of analytical data throughout the lifecycle of a pharmaceutical product. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish and maintain a robust analytical control strategy for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 9. impactfactor.org [impactfactor.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 1-Ethyl-1H-indole-3-carbaldehyde
Anticipated Hazards and Risk Assessment
Based on the toxicological data of analogous indole-based aldehydes, 1-Ethyl-1H-indole-3-carbaldehyde is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][4][5]
-
Harmful if Swallowed or in Contact with Skin: Some parent indole compounds are classified as harmful if swallowed and toxic in contact with skin.[6][7]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the diligent and correct use of Personal Protective Equipment. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields or chemical safety goggles.[8][9] | Chemically resistant gloves (e.g., nitrile rubber).[8] | Laboratory coat.[8] | Recommended to be performed in a chemical fume hood or ventilated enclosure to minimize dust inhalation. If not feasible, a NIOSH/MSHA approved respirator is recommended.[8][10][11] |
| Solution Preparation and Transfers | Chemical safety goggles. A face shield is required if there is a significant splash hazard.[9][11] | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6][10] | Laboratory coat.[8] | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8] |
| Running Reactions and Work-up | Chemical safety goggles and a face shield, especially when working with reactions under pressure or with a high splash potential.[9][11] | Chemically resistant gloves. Consider double-gloving for added protection.[12][13] | Fire-resistant lab coat if flammable solvents are in use.[9] | All operations should be performed within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles. | Chemically resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or coveralls over a lab coat.[9][12] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[13] |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a standardized operational plan is critical for minimizing risk and ensuring reproducible, safe science.
Handling Protocol
-
Preparation and Engineering Controls: Before handling, ensure that a chemical fume hood is certified and functioning correctly. The work area should be clean and uncluttered. Emergency equipment, including an eyewash station and safety shower, must be readily accessible.[2]
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above. Gloves should be inspected for any signs of degradation or puncture before use.[6]
-
Weighing and Transfer: When weighing the solid compound, do so in a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine particulates.[8] Use anti-static spatulas and weighing boats to minimize the generation of dust.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly. This should be done in a fume hood to contain any vapors.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[10] Decontaminate the work surface.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated, well-ventilated satellite accumulation area.[5][6]
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of chemical waste.[1] Do not dispose of this compound down the drain.[5][6]
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is crucial.
Workflow for a Minor Spill (Contained within a Fume Hood)
Caption: Workflow for handling a minor chemical spill.
For larger spills, evacuate the immediate area and notify your institution's environmental health and safety department.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. wm.edu [wm.edu]
- 10. edvotek.com [edvotek.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
